GNE-3511
描述
Structure
3D Structure
属性
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-3511: A Technical Guide to Dual Leucine Zipper Kinase (DLK) Inhibition in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual Leucine (B10760876) Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal stress pathways, playing a pivotal role in axon degeneration and neuronal apoptosis. Its inhibition has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases. GNE-3511 is a potent, selective, and brain-penetrant small molecule inhibitor of DLK. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.
Introduction to Dual Leucine Zipper Kinase (DLK) and this compound
Dual Leucine Zipper Kinase (DLK) is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. It functions as a key upstream activator of the c-Jun N-terminal Kinase (JNK) signaling cascade in neurons. Under conditions of axonal stress, such as injury or exposure to neurotoxins, DLK is activated, leading to a signaling cascade that culminates in the phosphorylation of c-Jun. This pathway is a central driver of programmed cell death (apoptosis) and axon degeneration.
This compound is a synthetic, orally bioavailable small molecule designed to specifically inhibit the kinase activity of DLK.[1] By blocking the function of DLK, this compound aims to interrupt the downstream signaling events that lead to neuronal damage, thereby offering a neuroprotective effect.[1] Its ability to cross the blood-brain barrier makes it a viable candidate for treating central nervous system (CNS) disorders.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by directly inhibiting the catalytic activity of DLK. This prevents the subsequent phosphorylation and activation of downstream targets, most notably MKK4 and MKK7, which in turn are responsible for activating JNK. The inhibition of this cascade ultimately leads to a reduction in the phosphorylation of the transcription factor c-Jun, a key event in the execution of apoptotic and degenerative programs in neurons.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 / Ki | Species | Cell Line/System | Reference |
| DLK (Ki) | 0.5 nM | Human | Recombinant Enzyme | [2] |
| p-JNK | 30 nM | Human | HEK293 cells | [2] |
| Axon Degeneration (DRG neurons) | 107 nM | Mouse | Primary Dorsal Root Ganglion Neurons | [2] |
| MKK4 | >5000 nM | Human | Recombinant Enzyme | [2] |
| MKK7 | >5000 nM | Human | Recombinant Enzyme | [2] |
| JNK1 | 129 nM | Human | Recombinant Enzyme | [2] |
| JNK2 | 514 nM | Human | Recombinant Enzyme | [2] |
| JNK3 | 364 nM | Human | Recombinant Enzyme | [2] |
| MLK1 | 67.8 nM | Human | Recombinant Enzyme | [2] |
| MLK2 | 767 nM | Human | Recombinant Enzyme | [2] |
| MLK3 | 602 nM | Human | Recombinant Enzyme | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Bu/Pu | CSF/Pu |
| IV | 1 | 56 | 2.5 | 0.6 | - | 0.24 | - |
| PO | 5 | - | - | - | 45 | - | - |
CLp: Plasma Clearance; Vdss: Volume of Distribution at Steady State; t1/2: Half-life; F: Bioavailability; Bu/Pu: Brain to Plasma Unbound Concentration Ratio; CSF/Pu: Cerebrospinal Fluid to Plasma Unbound Concentration Ratio.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons
This assay assesses the ability of this compound to protect neurons from toxin-induced axon degeneration.
Protocol:
-
DRG Neuron Culture:
-
Isolate dorsal root ganglia from E13.5 mouse embryos.
-
Dissociate ganglia into single cells using trypsin.
-
Plate dissociated neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).
-
Culture neurons in a neurobasal medium supplemented with B27, nerve growth factor (NGF), and antimitotic agents (e.g., 5-fluoro-2'-deoxyuridine (B1346552) and uridine) to prevent the proliferation of non-neuronal cells.[3]
-
-
Compound Treatment and Toxin Challenge:
-
After 5-7 days in culture, treat neurons with varying concentrations of this compound or vehicle (DMSO) for 4 hours.
-
Induce axon degeneration by adding a neurotoxin such as vincristine (B1662923) (e.g., 1-3 nM final concentration).[4]
-
-
Assessment of Axon Degeneration:
-
After 24 hours of toxin exposure, fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III-tubulin to visualize axons.
-
Capture images using high-content microscopy.
-
Quantify neurite length and number using automated image analysis software.
-
-
Data Analysis:
-
Normalize the neurite length in this compound treated wells to the vehicle-treated, toxin-challenged wells.
-
Calculate the IC50 value, representing the concentration of this compound that provides 50% protection against toxin-induced neurite shortening.
-
p-JNK Western Blot Protocol
This protocol details the method for assessing the inhibition of JNK phosphorylation by this compound in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK), such as Phospho-SAPK/JNK (Thr183/Tyr185) antibody.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total JNK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software and normalize the p-JNK signal to total JNK.
-
In Vivo Animal Models
This model is used to evaluate the neuroprotective effects of this compound against dopamine (B1211576) neuron loss.
Protocol:
-
Animal Model: Use male C57BL/6 mice.
-
MPTP Administration:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced two hours apart.[7]
-
-
This compound Administration:
-
Administer this compound or vehicle. While the specific vehicle for the MPTP model is not detailed in the provided search results, a common formulation for oral gavage is a suspension in a vehicle like 0.5% methylcellulose (B11928114) or a solution containing DMSO, PEG300, Tween-80, and saline.[2]
-
Dosing can be performed prior to and during MPTP administration to assess neuroprotection.
-
-
Behavioral and Histological Analysis:
-
Conduct behavioral tests (e.g., rotarod, open field) to assess motor function.
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
This model is used to assess the effect of this compound on disease progression and survival in a model of familial ALS.
Protocol:
-
Animal Model: Use SOD1(G93A) transgenic mice, which develop progressive motor neuron degeneration.[8][9]
-
This compound Administration:
-
Monitoring and Analysis:
-
Monitor disease onset and progression using behavioral tests such as rotarod, grip strength, and scoring of motor deficits.[13]
-
Record survival time.
-
At the study endpoint, collect spinal cord and muscle tissue for histological analysis of motor neuron loss and neuromuscular junction integrity.
-
Synthesis Overview
This compound belongs to the di(pyridin-2-yl)amine class of compounds. The synthesis generally involves the coupling of two substituted pyridine (B92270) rings. While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves the synthesis of the substituted pyridine fragments followed by a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the central amine linkage.
Conclusion and Future Directions
This compound is a potent and selective DLK inhibitor with demonstrated neuroprotective activity in both in vitro and in vivo models of neurodegeneration. Its favorable pharmacokinetic profile, including brain penetrance, makes it a promising therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other DLK inhibitors. Future research should focus on further elucidating the therapeutic potential of this compound in a broader range of neurodegenerative and neurological disorders, as well as on optimizing dosing regimens and exploring potential combination therapies. The development of GDC-0134, a compound structurally related to this compound, for clinical trials in ALS underscores the therapeutic promise of targeting the DLK pathway.[10][14]
References
- 1. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAPK/JNK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | Comparison of Administration Routes on the Protective Effects of Bee Venom Phospholipase A2 in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 8. Analysis of Feeding Behavior Characteristics in the Cu/Zn Superoxide Dismutase 1 (SOD1) SOD1G93A Mice Model for Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral Treatment with d-RD2RD2 Impedes Early Disease Mechanisms in SOD1*G93A Transgenic Mice but Does Not Prolong Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of diallyl trisulfide in SOD1-G93A transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal methods to characterize the G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. American Chemical Society [acs.digitellinc.com]
GNE-3511 and JNK signaling pathway
An In-depth Technical Guide on GNE-3511 and the JNK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. As a critical upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, DLK represents a key therapeutic target for a variety of neurodegenerative diseases and other conditions where JNK-mediated apoptosis and inflammation are implicated. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the JNK signaling cascade, a compilation of its quantitative biochemical and cellular activities, and detailed protocols for key experimental assays.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) cascade.[1] It is primarily activated by environmental stressors such as UV radiation, heat shock, and osmotic stress, as well as inflammatory cytokines like TNF-α and IL-1β.[2][3] The pathway plays a crucial role in regulating a wide array of cellular processes, including apoptosis, inflammation, proliferation, and differentiation.[1][4]
The canonical JNK signaling cascade is initiated by the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks).[4] Specifically, the MAP2Ks MKK4 and MKK7 phosphorylate and activate the JNKs (JNK1, JNK2, and JNK3).[1][4] Once activated, JNKs translocate to the nucleus to phosphorylate and activate a variety of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[4] This leads to the expression of pro-apoptotic and pro-inflammatory genes, ultimately contributing to cellular responses to stress and injury.[5]
This compound: A Potent DLK Inhibitor
This compound is a brain-penetrant small molecule that acts as a highly potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK).[6][7] DLK is a MAP3K that functions as a key upstream activator of the JNK pathway in neurons.[5] Upon neuronal injury or stress, DLK is activated and initiates the phosphorylation cascade through MKK4/MKK7 to JNK, leading to the phosphorylation of c-Jun and subsequent pro-apoptotic and pro-inflammatory gene expression.[5] By inhibiting DLK, this compound effectively blocks this signaling cascade at its apex, thereby preventing the downstream activation of JNK and c-Jun and protecting neurons from degeneration.[5]
Mechanism of Action
This compound's mechanism of action is centered on its direct inhibition of the kinase activity of DLK.[5] This prevents the subsequent phosphorylation and activation of MKK4 and MKK7, thereby halting the propagation of the signal down to JNK and c-Jun.[5] This targeted inhibition has been shown to be effective in various models of neurodegeneration and neuropathic pain.[5][6]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays.[5][6] The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| DLK Ki | 0.5 nM | Inhibitor constant, a measure of binding affinity to DLK. | [5][6] |
| p-JNK IC50 | 30 nM | Concentration for 50% inhibition of JNK phosphorylation in cells. | [5][6] |
| Axon Degeneration IC50 | 107 nM | Concentration for 50% protection of neurons from degeneration in vitro. | [5][6] |
Table 2: Kinase Selectivity Profile of this compound (IC50)
| Kinase | IC50 (nM) | Reference |
| JNK1 | 129 | [6][8] |
| JNK2 | 514 | [6][8] |
| JNK3 | 364 | [6][8] |
| MLK1 | 67.8 | [6][8] |
| MLK2 | 767 | [6][8] |
| MLK3 | 602 | [6][8] |
| MKK4 | >5000 | [6][8] |
| MKK7 | >5000 | [6][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro DLK Kinase Assay
This protocol outlines a method for measuring the kinase activity of recombinant DLK and the inhibitory effect of this compound.
Materials:
-
Recombinant DLK enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
This compound
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
ATP
-
Stop solution (e.g., 7.5 M Guanidine Hydrochloride)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant DLK enzyme, the substrate (MBP), and the diluted this compound.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular p-JNK Inhibition Assay in HEK293 Cells
This protocol describes the assessment of this compound's ability to inhibit JNK phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., serum-free DMEM)
-
This compound
-
Anisomycin (B549157) (JNK pathway activator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Seed HEK293 cells in a 96-well plate and incubate overnight.
-
Replace the growth medium with assay medium and pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anisomycin for 30-60 minutes to activate the JNK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-JNK and total JNK.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and calculate the ratio of phospho-JNK to total JNK to determine the inhibitory effect of this compound.
In Vitro Axon Degeneration Assay
This protocol details a method to assess the neuroprotective effects of this compound on cultured neurons.
Materials:
-
Dorsal Root Ganglion (DRG) neurons
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
This compound
-
Vincristine or other neurotoxic agent (optional, for chemical-induced degeneration)
-
Microfluidic chambers or 96-well plates
-
Fluorescent dyes for live/dead cell imaging or immunostaining for neuronal markers (e.g., βIII-tubulin)
Procedure:
-
Culture DRG neurons in microfluidic chambers or 96-well plates to allow for the separation of axons from the cell bodies.
-
Treat the neurons with various concentrations of this compound.
-
Induce axon degeneration either by axotomy (physically severing the axons) or by treatment with a neurotoxic agent like vincristine.
-
Incubate the cultures for a defined period (e.g., 24-48 hours) to allow for degeneration to occur.
-
Stain the neurons with fluorescent dyes or perform immunostaining for neuronal markers.
-
Acquire images of the axons using fluorescence microscopy.
-
Quantify axon integrity using image analysis software to measure parameters such as axon fragmentation or the percentage of surviving axons.
-
Calculate the neuroprotective effect of this compound at different concentrations to determine the EC50.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Dual Leucine Zipper Kinase Mediates Inflammatory and Nociceptive Responses in Cyclophosphamide-Induced Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. modelorg.com [modelorg.com]
- 6. assayquant.com [assayquant.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
GNE-3511: A Technical Guide for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GNE-3511, a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK, MAP3K12). This compound is a critical tool for investigating neuronal stress pathways due to its high potency, oral bioavailability, and ability to penetrate the blood-brain barrier.[1][2][3][4] Its application in various preclinical models of neurodegeneration and injury has established it as a significant compound in the study of neuroprotective strategies.
Core Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal response to injury and stress.[5] DLK acts as a central node in a signaling cascade that, when activated by axonal damage or other stressors, leads to pro-degenerative transcriptional programs.
The primary pathway involves the activation of downstream Mitogen-Activated Protein Kinases (MAPKs). DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate c-Jun N-terminal Kinase (JNK).[6][7] Activated JNK then phosphorylates the transcription factor c-Jun.[2][8] This phosphorylation is a critical step that leads to the expression of genes involved in apoptosis and axon degeneration. By inhibiting DLK, this compound effectively blocks this entire cascade, preventing the phosphorylation of c-Jun and subsequent neuronal degeneration.[2][5]
Potency and Selectivity
This compound is a highly potent inhibitor of DLK with excellent selectivity over other related kinases. This specificity is crucial for its use as a precise research tool, minimizing off-target effects.
Table 1: Potency of this compound
| Parameter | Value | Notes |
| Ki (DLK) | 0.5 nM (500 pM) | Demonstrates very high-affinity binding to the target enzyme.[1][2] |
| IC50 (p-JNK) | 30 nM | Measures functional inhibition of the downstream pathway.[1][2][3] |
| IC50 (DRG Assay) | 107 nM | Indicates protection of neurons from degeneration in an in vitro assay.[1][2] |
Table 2: Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| JNK1 | 129[1] |
| JNK2 | 514[1] |
| JNK3 | 364[1] |
| MLK1 | 67.8[1] |
| MLK2 | 767[1] |
| MLK3 | 602[1] |
| MKK4 | >5000[1] |
| MKK7 | >5000[1] |
DRG: Dorsal Root Ganglion; JNK: c-Jun N-terminal Kinase; MLK: Mixed Lineage Kinase; MKK: Mitogen-activated Protein Kinase Kinase.
Pharmacokinetic Properties
This compound was designed for in vivo applications, possessing favorable pharmacokinetic properties including oral bioavailability and central nervous system penetration.
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Half-life (t½) | 0.6 hours | Not Specified |
| Plasma Clearance (CLp) | 56 ml/min/kg | Not Applicable |
| Volume of Distribution | Moderate | Moderate |
| Brain Penetration | Yes | Yes |
Data derived from mouse studies.[1]
Preclinical Efficacy in Neuroprotection Models
This compound has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of neurological disease and injury.
Table 4: Summary of In Vivo Efficacy
| Disease Model | Animal Model | This compound Dosage | Key Outcomes |
| Neuropathic Pain | Spared Nerve Injury (SNI) in Mice | 75 mg/kg (oral, twice daily) | Prevented mechanical allodynia and spinal cord microgliosis.[8] |
| Parkinson's Disease | MPTP Toxin Model in Mice | Not Specified | Reduced phosphorylation of c-Jun in the retina.[6] |
| ALS | SOD1(G93A) Mice | Chronic administration via food | Delayed denervation of the neuromuscular junction.[5] |
| Temporal Lobe Epilepsy | Pilocarpine-induced SE in Mice | 1 mg/kg & 5 mg/kg | Prevented epileptogenesis, neuronal loss, and cognitive/behavioral deficits.[9][10] |
| Acute Nerve Injury | Optic Nerve Crush in Mice | Not Specified | Reduced phosphorylation of c-Jun.[5][6] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; SE: Status Epilepticus; ALS: Amyotrophic Lateral Sclerosis.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following sections outline protocols derived from studies utilizing this compound.
In Vivo Neuropathic Pain Model (Spared Nerve Injury)
This protocol assesses the ability of this compound to prevent the development of neuropathic pain and associated neuroinflammation following peripheral nerve injury.[8]
Methodology:
-
Injury: Perform Spared Nerve Injury (SNI) surgery on wild-type mice.
-
Treatment Initiation: Begin oral gavage dosing 16-18 hours post-surgery, a timepoint that coincides with the upregulation of injury markers like Atf3 but precedes significant neuroinflammation.[8]
-
Dosing Regimen: Administer this compound at 75 mg/kg or a vehicle control twice daily.[8]
-
Behavioral Analysis: At one week post-injury, assess mechanical hypersensitivity using von Frey filaments to measure paw withdrawal thresholds.[8]
-
Tissue Analysis: Sacrifice animals and collect dorsal root ganglia (DRGs) and lumbar spinal cord sections.
-
Gene Expression: Use in situ hybridization (e.g., RNAscope) on DRG sections to quantify mRNA levels of DLK-dependent genes such as Atf3 and Csf1.[8]
-
Neuroinflammation: Perform immunohistochemistry on spinal cord sections using an antibody against Iba1 to quantify microgliosis, a hallmark of the neuro-immune response to injury.[8]
-
In Vivo Epilepsy Model (Pilocarpine-Induced)
This protocol evaluates the neuroprotective and anti-epileptogenic effects of this compound in a model of temporal lobe epilepsy.[9][10]
Methodology:
-
Induction: Induce status epilepticus (SE) in mice using pilocarpine.
-
Treatment: Administer this compound at two different doses (e.g., 1 mg/kg and 5 mg/kg) or a vehicle control.[10]
-
Seizure Monitoring: Following the initial SE, monitor the animals daily for the development of spontaneous recurrent seizures to assess the anti-epileptogenic effect of the treatment.[9][10]
-
Behavioral and Cognitive Testing: Perform a battery of tests to assess outcomes related to anxiety, locomotor activity, and learning/memory.[9]
-
Open Field Test: To measure general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To specifically assess anxiety levels.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
Histopathological Analysis: After the behavioral testing period, perfuse the animals and collect brain tissue. Prepare hippocampal sections and use staining methods (e.g., Nissl or Fluoro-Jade) to quantify neuronal loss, particularly in vulnerable regions like the CA1 and dentate gyrus.[9]
-
Biochemical Analysis: Prepare protein lysates from hippocampal tissue. Perform Western blotting using antibodies against phosphorylated c-Jun and total c-Jun to confirm target engagement and pathway inhibition.[10]
Conclusion
This compound is a well-characterized, potent, and selective DLK inhibitor with proven efficacy in multiple preclinical models of neurodegeneration and nerve injury. Its favorable pharmacokinetic profile, including brain penetrance, makes it an invaluable tool for interrogating the role of the DLK-JNK-c-Jun signaling pathway in disease pathogenesis. The data summarized herein provide a strong foundation for its use in neuroprotection research and as a benchmark compound for the development of future neuroprotective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|DLK Inhibitor [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
GNE-3511 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress pathways. Its potential as a therapeutic agent for neurodegenerative disorders, including Parkinson's disease, has been a subject of significant preclinical research. This technical guide provides a comprehensive overview of the available data on this compound in models of Parkinson's disease, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Constant (Ki) | IC50 |
| DLK (MAP3K12) | 0.5 nM[1] | - |
| MLK1 | - | 67.8 nM |
| JNK1 | - | 129 nM |
| JNK2 | - | 514 nM |
| JNK3 | - | 364 nM |
| MLK2 | - | 767 nM |
| MLK3 | - | 602 nM |
| MKK4 | - | >5000 nM |
| MKK7 | - | >5000 nM |
Data compiled from publicly available information.
Table 2: In Vitro Neuroprotection with this compound
| Assay | Cell Type | Neurotoxin | This compound Concentration | Outcome |
| Axon Degeneration Assay | - | - | IC50 = 107 nM | Protection of neurons from degeneration |
Details from the primary literature are required for a more comprehensive summary.
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value (at 1 mg/kg, i.v.) | Value (at 5 mg/kg, p.o.) |
| Half-life (t1/2) | 0.6 h | - |
| Plasma Clearance (CLp) | 56 mL/min/kg | - |
Pharmacokinetic properties indicate that this compound is brain-penetrant.
Table 4: In Vivo Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease
| Outcome Measure | Treatment Group | Result |
| Phosphorylated c-Jun levels in the retina | This compound | Reduced |
| Neuroprotection | This compound | Offered protection |
Specific quantitative data on the degree of neuroprotection and c-Jun phosphorylation inhibition in the substantia nigra and striatum are not available in the public domain and would be found in the full-text publication.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols based on common practices for the models used to evaluate this compound. The specific parameters from the definitive studies on this compound would be detailed in the full scientific publication.
MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the neurodegenerative processes of Parkinson's disease.
Objective: To induce Parkinson's-like pathology in mice through the administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and to assess the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice
-
MPTP hydrochloride
-
This compound
-
Vehicle for this compound
-
Saline
-
Anesthesia
-
Perfusion solutions (saline, paraformaldehyde)
-
Tissue processing reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection once daily for several consecutive days. A control group receives saline injections.
-
This compound Treatment: Administer this compound or vehicle to the mice, typically starting before the first MPTP injection and continuing for the duration of the study. Dosing regimen (dose and frequency) would be as described in the specific study.
-
Behavioral Assessment: Conduct motor function tests such as the rotarod test or open-field test to assess Parkinson's-like motor deficits at baseline and at the end of the study.
-
Immunohistochemical Analysis: Process the brains for sectioning. Stain sections with antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons. Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Biochemical Analysis: Homogenize the brain tissue for Western blot analysis to measure levels of phosphorylated c-Jun and other relevant proteins.
Western Blot for Phosphorylated c-Jun
This protocol is used to quantify the levels of activated c-Jun, a downstream target of the DLK signaling pathway.
Objective: To measure the effect of this compound on the phosphorylation of c-Jun in brain tissue from the MPTP mouse model.
Materials:
-
Frozen brain tissue (substantia nigra)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the brain tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantification and Normalization: Quantify the band intensity for phospho-c-Jun. To normalize, strip the membrane and re-probe for total c-Jun and a loading control like beta-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the study of this compound in Parkinson's disease models.
DLK Signaling Pathway in Parkinson's Disease
Caption: The DLK signaling cascade leading to neuronal apoptosis in Parkinson's disease and the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in the MPTP mouse model.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical flow of this compound's mechanism of action in mitigating Parkinson's disease pathology.
Conclusion
This compound has demonstrated promise as a neuroprotective agent in preclinical models relevant to Parkinson's disease. Its potent and selective inhibition of DLK effectively reduces the phosphorylation of the downstream effector c-Jun, a key event in the apoptotic signaling cascade. While the publicly available data confirms the engagement of this target in an in vivo model of Parkinson's disease, a complete quantitative assessment of its neuroprotective efficacy and impact on motor function requires access to the full details within the primary scientific literature. Further research to fully elucidate the therapeutic potential of this compound for Parkinson's disease is warranted.
References
GNE-3511: A Potent Dual Leucine Zipper Kinase Inhibitor for Alzheimer's Disease Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A key pathological mechanism implicated in this process is the activation of stress-response signaling pathways within neurons. Dual Leucine (B10760876) Zipper Kinase (DLK), also known as MAP3K12, has emerged as a critical regulator of neuronal degeneration in response to injury and in chronic neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS.[1][2] GNE-3511 is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of DLK.[3] Preclinical studies have demonstrated its neuroprotective effects in various models of neurodegeneration, suggesting its therapeutic potential for diseases like Alzheimer's.[4][5] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological data, and its effects on Alzheimer's disease pathology.
Core Mechanism of Action: Inhibition of the DLK/JNK Signaling Pathway
Dual Leucine Zipper Kinase (DLK) is a member of the mixed-lineage kinase (MLK) subfamily of MAP3Ks and a central driver of the neuronal stress response.[1][6] In the context of Alzheimer's disease, stressors such as amyloid-beta oligomers can lead to the pathological activation of DLK.[7] Activated DLK, in turn, phosphorylates and activates downstream MAP2Ks, primarily MKK4 and MKK7. These kinases then activate the c-Jun N-terminal Kinase (JNK), a key mediator of neuronal apoptosis and degeneration.[2][6] The activation of the DLK/JNK pathway is a conserved mechanism observed in animal models and human patients with Alzheimer's disease.[7]
This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. As a potent ATP-competitive inhibitor, this compound binds to DLK and prevents its autophosphorylation and subsequent activation of the downstream signaling cascade. This inhibition leads to a reduction in the phosphorylation of c-Jun (a primary substrate of JNK), thereby mitigating the pro-apoptotic and degenerative signals.[4][5] The suppression of this pathway has been shown to protect against synaptic loss and cognitive decline in mouse models of Alzheimer's disease.[7]
Pharmacological and Quantitative Data
This compound has been characterized by its high potency for DLK and selectivity against other related kinases. Its pharmacokinetic profile demonstrates good oral bioavailability and penetration of the blood-brain barrier, which are critical features for a centrally acting therapeutic agent.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | Parameter | Value (nM) | Reference |
| DLK (MAP3K12) | Ki | 0.5 | [3] |
| DLK (p-JNK assay) | IC50 | 30 | [3] |
| DLK (DRG axon degeneration) | IC50 | 107 | [3] |
| JNK1 | IC50 | 129 | [3] |
| JNK2 | IC50 | 514 | [3] |
| JNK3 | IC50 | 364 | [3] |
| MLK1 | IC50 | 67.8 | [3] |
| MLK2 | IC50 | 767 | [3] |
| MLK3 | IC50 | 602 | [3] |
| MKK4 | IC50 | >5000 | [3] |
| MKK7 | IC50 | >5000 | [3] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Route | Dose (mg/kg) | t1/2 (h) | CLp (ml/min/kg) | Brain Penetration | Reference |
| Intravenous (i.v.) | 1 | 0.6 | 56 | Yes | [3] |
| Oral (p.o.) | 5 | - | - | Yes | [3] |
Preclinical Evidence in Alzheimer's Disease Models
The therapeutic potential of inhibiting DLK with this compound has been investigated in preclinical models of neurodegeneration, including models relevant to Alzheimer's disease. Genetic deletion of the Dlk gene in two different mouse models of Alzheimer's disease resulted in protection against synaptic loss and cognitive decline.[7] These studies demonstrated that even after the accumulation of amyloid plaques and the activation of the JNK pathway, Dlk deletion could improve learning.[7]
Pharmacological inhibition with this compound has shown similar protective effects. In a mouse model of Amyotrophic Lateral Sclerosis (ALS), chronic administration of this compound delayed neuromuscular junction denervation.[7] While direct studies of this compound in AD mouse models are less detailed in the public literature, the strong evidence from genetic deletion studies and the compound's demonstrated ability to inhibit DLK in the central nervous system provide a solid rationale for its development for AD.[7][8] The inhibition of DLK is considered a promising therapeutic strategy to prevent neuronal degeneration across multiple neurodegenerative diseases.[1][4]
Experimental Protocols
The evaluation of this compound involves a range of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro Axon Degeneration Assay
This assay is used to measure the neuroprotective capacity of compounds like this compound.
-
Cell Culture: Dorsal Root Ganglion (DRG) neurons are cultured from mouse embryos.
-
Procedure:
-
DRG neurons are seeded in specialized compartmented culture plates.
-
Neurons are allowed to extend axons into a separate compartment.
-
Neurotrophic factors are withdrawn from the axonal compartment to induce degeneration.
-
Test compounds (e.g., this compound) are added to the cultures at various concentrations.
-
Axon integrity is assessed after a set period (e.g., 24-48 hours) using microscopy and quantified.
-
-
Endpoint: The IC50 value is calculated, representing the concentration of the compound that provides 50% protection against axon degeneration.
In Vivo Target Engagement and Efficacy in Mouse Models
This protocol outlines the general workflow for testing DLK inhibitors in disease models, such as the PS2APP mouse model of Alzheimer's Disease.
-
Animal Model: PS2APP transgenic mice, which develop amyloid plaque pathology and exhibit activation of the DLK/JNK pathway.[8]
-
Drug Administration: this compound is administered orally (p.o.) at specified doses (e.g., 15 mg/kg or 50 mg/kg).[8]
-
Target Engagement Measurement:
-
After dosing, brain tissue is collected at various time points.
-
Levels of phosphorylated c-Jun (p-c-Jun), a downstream biomarker of DLK activity, are measured using techniques like Western blot or immunohistochemistry.
-
A reduction in p-c-Jun levels indicates successful target engagement by the inhibitor.
-
-
Efficacy Assessment:
-
Endpoint: Dose-dependent reduction in p-c-Jun, improvement in cognitive performance, and reduction in neurodegenerative pathology.
Conclusion
This compound is a highly potent and selective DLK inhibitor with favorable pharmacokinetic properties for CNS applications. The underlying mechanism, involving the suppression of the pro-degenerative DLK/JNK signaling pathway, is strongly supported by genetic and pharmacological evidence in the context of neurodegenerative diseases, including Alzheimer's. The demonstrated neuroprotective effects in preclinical models highlight the significant therapeutic potential of DLK inhibition. Further investigation and clinical development of DLK inhibitors like this compound are warranted to determine their efficacy in slowing or halting the progression of Alzheimer's disease.
References
- 1. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
GNE-3511 and its Role in Axonal Degeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axonal degeneration is a hallmark of numerous acute neurological injuries and chronic neurodegenerative diseases. A critical signaling pathway implicated in this process is mediated by the Dual Leucine (B10760876) Zipper Kinase (DLK, or MAP3K12). Activation of DLK in response to axonal stress triggers a downstream cascade leading to neuronal damage and death. GNE-3511 has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of DLK, demonstrating significant neuroprotective effects in a variety of preclinical models. This document provides an in-depth technical overview of this compound, summarizing its biochemical and pharmacokinetic properties, detailing its mechanism of action in the context of axonal degeneration, and providing protocols for key experimental models used to evaluate its efficacy.
This compound: Quantitative Profile
This compound is a highly potent and selective inhibitor of DLK. Its efficacy is rooted in its strong binding affinity and its selectivity over other related kinases, which minimizes off-target effects. Furthermore, its favorable pharmacokinetic properties, including oral bioavailability and central nervous system penetration, make it a valuable tool for in vivo research.
Table 1: Potency and Kinase Selectivity of this compound
| Target | Parameter | Value (nM) | Reference(s) |
| DLK (MAP3K12) | Ki | <0.5 | [1] |
| Phosphorylated JNK (p-JNK) | IC50 | 30 | [1] |
| Dorsal Root Ganglion (DRG) Axon Protection | IC50 | 107 | [1][2] |
| JNK1 | IC50 | 129 | [1][2] |
| JNK2 | IC50 | 514 | [1][2] |
| JNK3 | IC50 | 364 | [1][2] |
| MLK1 | IC50 | 67.8 | [1][2] |
| MLK2 | IC50 | 767 | [1][2] |
| MLK3 | IC50 | 602 | [1][2] |
| MKK4 | IC50 | >5000 | [1][2] |
| MKK7 | IC50 | >5000 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration | Dose | CLp (mL/min/kg) | Vdss (L/kg) | t½ (h) | F (%) |
| Intravenous (IV) | 1 mg/kg | 56 | 2.5 | 0.6 | N/A |
| Oral (PO) | 5 mg/kg | - | - | - | 45 |
Data sourced from MedchemExpress.[1] CLp: Plasma Clearance; Vdss: Volume of Distribution at steady state; t½: Half-life; F: Oral Bioavailability.
Mechanism of Action: The DLK Signaling Cascade
DLK acts as a central node in a conserved neuronal stress response pathway.[3] Following axonal injury, trophic factor withdrawal, or excitotoxicity, DLK is activated and initiates a mitogen-activated protein kinase (MAPK) cascade.[4][5][6] This involves the phosphorylation and activation of the MAP2Ks, MKK4 and MKK7, which in turn phosphorylate and activate the c-Jun N-terminal kinases (JNKs).[7][8] Activated JNK can then translocate to the nucleus to phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[5][6] In the axon, JNK activation can also lead to degeneration through c-Jun-independent mechanisms.[7] this compound exerts its neuroprotective effects by directly inhibiting DLK at the apex of this cascade, thereby preventing the downstream signaling events that drive degeneration.
A crucial interplay exists between the DLK pathway and the SARM1 (Sterile Alpha and TIR Motif Containing 1) pathway, a key executioner of axonal self-destruction. SARM1 is an enzyme that, when activated, rapidly depletes cellular NAD+, a critical molecule for axonal energy homeostasis and survival.[9][10] DLK activation can sensitize axons to SARM1-mediated destruction by promoting the degradation of NMNAT2, a labile axonal survival factor that synthesizes NAD+ and inhibits SARM1 activity.[11] Thus, by inhibiting DLK, this compound can help maintain NMNAT2 levels, preserving the axonal NAD+ pool and preventing SARM1-dependent degeneration.
Key Experimental Protocols for Evaluating this compound
The neuroprotective effects of this compound have been validated in several key preclinical models of axonal degeneration. Below are detailed methodologies for these experiments.
In Vitro Dorsal Root Ganglion (DRG) Axon Degeneration Assay
This assay provides a controlled environment to study the direct effects of compounds on axonal health following injury.[12][13]
Methodology:
-
DRG Neuron Culture:
-
Dissect dorsal root ganglia from E13.5-E15.5 mouse embryos.[14]
-
Digest ganglia with trypsin at 37°C to dissociate the tissue into single cells.[14]
-
Plate dissociated neurons on culture dishes pre-coated with Poly-D-Lysine and Laminin.[14]
-
Culture neurons in neurobasal medium supplemented with B27, L-glutamine, and Nerve Growth Factor (NGF) to promote axon growth.
-
-
Axotomy and Treatment:
-
After 5-7 days in vitro, when a dense axonal network has formed, perform axotomy by scraping a sterile pipette tip across the dish to sever the axons from the cell bodies.
-
Alternatively, induce degeneration by NGF withdrawal.
-
Immediately following injury or withdrawal, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Quantification of Degeneration:
-
At various time points post-axotomy (e.g., 8, 12, 24 hours), acquire images of the distal axons using fluorescence microscopy (e.g., staining for β-III tubulin).
-
Quantify axonal integrity using an established degeneration index, which typically measures the degree of axonal fragmentation and breakdown compared to healthy, intact axons.
-
In Vivo Optic Nerve Crush (ONC) Model
The ONC model mimics traumatic optic neuropathy and aspects of glaucoma by inducing a rapid and synchronized degeneration of retinal ganglion cell (RGC) axons.[15][16][17]
Methodology:
-
Animal Preparation: Anesthetize an adult mouse (e.g., C57BL/6) using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the surgery.
-
Surgical Procedure:
-
Make a small incision in the conjunctiva to expose the posterior aspect of the eyeball.[18]
-
Using blunt dissection, carefully separate the orbital muscles to visualize the optic nerve.[16]
-
Using self-closing forceps (e.g., Dumont #N7), crush the optic nerve approximately 1-2 mm behind the globe for a controlled duration (e.g., 5-10 seconds).[18] Care must be taken to avoid damaging the ophthalmic artery.[15]
-
-
Post-Operative Care: Suture the conjunctiva and apply topical antibiotic ointment. Allow the animal to recover on a heating pad.
-
Endpoint Analysis:
-
After a set survival period (e.g., 14 days), euthanize the animal and perfuse transcardially with paraformaldehyde.
-
Dissect the retinae and optic nerves.
-
Assess RGC survival by immunostaining retinal flat mounts for an RGC-specific marker (e.g., Brn3a or RBPMS).
-
Assess target engagement by measuring levels of phosphorylated c-Jun in retinal lysates via Western blot at an earlier time point (e.g., 24-48 hours post-crush).
-
In Vivo MPTP Mouse Model of Parkinson's Disease
This neurotoxin-based model induces the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[19][20]
Methodology:
-
Dosing Regimen:
-
Sub-acute: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of ~30 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[21]
-
Acute: Administer four injections of MPTP (~10-20 mg/kg, i.p.) at 2-hour intervals within a single day.[21]
-
All MPTP handling must be performed under strict safety protocols.[19]
-
-
This compound Treatment: Administer this compound (e.g., 37.5 or 75 mg/kg, oral gavage) or vehicle daily, starting either before or concurrently with the MPTP injections.
-
Behavioral Analysis: Perform motor function tests such as the rotarod or open-field test to assess Parkinsonian deficits.
-
Neurochemical and Histological Analysis:
-
At 7-21 days after the final MPTP injection, euthanize the animals.
-
Dissect the striatum for neurochemical analysis (e.g., HPLC to measure dopamine (B1211576) and its metabolites).
-
Process the midbrain for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
-
Assess inhibition of the DLK pathway by measuring p-c-Jun levels in brain tissue.[22]
-
In Vivo Spared Nerve Injury (SNI) Model
The SNI model is a widely used model of neuropathic pain resulting from peripheral nerve damage and subsequent axonal degeneration.[23][24]
Methodology:
-
Surgical Procedure:
-
Anesthetize the mouse and expose the sciatic nerve and its three terminal branches in the thigh: the sural, common peroneal, and tibial nerves.[25]
-
Tightly ligate the common peroneal and tibial nerves with a silk suture.[26]
-
Transect the two nerves distal to the ligation, removing a small segment to prevent regeneration.[25]
-
The sural nerve is left completely intact. The muscle and skin are then closed in layers.
-
-
This compound Treatment: Administer this compound (e.g., 75 mg/kg, twice daily, oral gavage) or vehicle, beginning at a specified time point post-surgery (e.g., 16-18 hours after injury).[3]
-
Behavioral Testing:
-
Assess mechanical allodynia (pain in response to a non-painful stimulus) at baseline and multiple days post-surgery.
-
This is typically done using von Frey filaments, measuring the paw withdrawal threshold in the territory of the spared sural nerve.[23]
-
-
Histological and Molecular Analysis:
-
At the end of the study, collect relevant tissues.
-
Analyze DRGs for the expression of injury markers (e.g., ATF3) and spinal cord sections for signs of neuroinflammation (e.g., microgliosis via Iba1 staining).[3]
-
Conclusion
This compound is a robust pharmacological tool for investigating the role of DLK in axonal degeneration. Its high potency, selectivity, and favorable in vivo properties have enabled the demonstration that DLK is a critical mediator of neuronal pathology across multiple contexts, including acute injury and chronic disease models. Inhibition of the DLK-JNK signaling axis by this compound represents a promising therapeutic strategy for a range of neurological disorders characterized by axonal loss. The experimental models and pathways detailed in this guide provide a framework for further research into the therapeutic potential of DLK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
- 3. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 6. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. DLK activation synergizes with mitochondrial dysfunction to downregulate axon survival factors and promote SARM1-dependent axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival [jove.com]
- 16. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]
- 17. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [en.bio-protocol.org]
- 18. A practical approach to optic nerve crush in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 24. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 25. mdpi.com [mdpi.com]
- 26. Spared nerve injury (SNI) surgery [bio-protocol.org]
GNE-3511: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of GNE-3511, a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK). This compound serves as a critical research tool for investigating neuronal stress response pathways implicated in neurodegeneration and neuropathic pain.[1] Its oral bioavailability and ability to penetrate the blood-brain barrier make it particularly valuable for in vivo studies.[1][2]
Discovery and Rationale
This compound was developed by Genentech as part of a program to identify potent and selective DLK inhibitors for the potential treatment of neurodegenerative diseases.[3] Dual Leucine Zipper Kinase (DLK, MAP3K12) is a key regulator of neuronal degeneration.[3] The discovery process began with a high-throughput screening effort, which led to the identification of a di(pyridin-2-yl)amine scaffold. This scaffold demonstrated a promising combination of potency and central nervous system (CNS) drug-like properties, including the ability to cross the blood-brain barrier after oral administration.[4]
Structure-activity relationship (SAR) studies and optimization of physicochemical properties to enhance brain penetration led to the identification of this compound (also referred to as compound 26 in the primary literature) as the lead inhibitor.[3][4]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a representative synthetic scheme based on the discovery publication.
A detailed, step-by-step synthetic protocol would require access to the supplementary information of the primary research article by Patel et al. (2015), which is not publicly available. The following is a high-level representation.
Experimental Protocol: General Synthetic Procedure
The synthesis of this compound likely commences with the construction of the substituted pyridine (B92270) core, followed by sequential coupling reactions to introduce the aminopyridine and the piperidine (B6355638) moieties. The final steps would involve the introduction of the difluoropyrrolidinyl group. Purification of the final compound is typically achieved through chromatographic techniques, and its identity and purity are confirmed by methods such as NMR and HPLC.[5]
Biological Activity and Pharmacokinetics
This compound is a highly potent inhibitor of DLK with a Ki of 0.5 nM.[1][2] It demonstrates significant selectivity for DLK over other related kinases.
In Vitro Activity
| Target/Assay | IC50 / Ki | Reference |
| DLK (Ki) | 0.5 nM | [1][2] |
| p-JNK | 30 nM | [2] |
| Dorsal Root Ganglion (DRG) Axon Degeneration Assay | 107 nM | [2][6] |
| JNK1 | 129 nM | [2][7] |
| JNK2 | 514 nM | [2][7] |
| JNK3 | 364 nM | [2][7] |
| MLK1 | 67.8 nM | [2][7] |
| MLK2 | 767 nM | [2][7] |
| MLK3 | 602 nM | [2][7] |
| MKK4 | >5000 nM | [2] |
| MKK7 | >5000 nM | [2] |
In Vivo Activity and Pharmacokinetics
This compound has demonstrated dose-dependent activity in animal models of neurodegeneration.[3]
| Parameter | Value | Species | Dosing | Reference |
| Plasma Clearance | Moderate | Mouse | 1 mg/kg IV or 5 mg/kg PO | [2] |
| Volume of Distribution | Moderate | Mouse | 1 mg/kg IV or 5 mg/kg PO | [2] |
| Half-life | Short | Mouse | 1 mg/kg IV or 5 mg/kg PO | [2] |
| Brain Penetration | Adequate | Mouse | 1 mg/kg IV or 5 mg/kg PO | [1][2] |
In a mouse model of cystitis, a single 75 mg/kg oral dose of this compound significantly reduced nociceptive behavior and suppressed bladder pathology.[1] In an MPTP mouse model of Parkinson's disease, a 75 mg/kg dose completely suppressed the expression of phosphorylated c-Jun (p-c-Jun), a downstream marker of DLK activity.[6]
Signaling Pathway and Experimental Workflow
DLK Signaling Pathway
This compound inhibits the DLK-driven JNK signaling cascade, which plays a crucial role in the neuronal stress response.[1] This inhibition prevents the phosphorylation of downstream transcription factors like c-Jun, a key mediator in the neuronal response to injury.[1]
Caption: The DLK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The evaluation of this compound in animal models of neurodegeneration typically follows a standardized workflow.
Caption: A generalized workflow for evaluating this compound in vivo.
Key Experimental Protocols
In Vitro Axon Degeneration Assay
This assay is crucial for determining the neuroprotective effects of compounds like this compound.
-
Cell Culture: Primary neurons, such as Dorsal Root Ganglion (DRG) neurons, are cultured.
-
Induction of Degeneration: Axon degeneration is induced, for example, by trophic factor withdrawal.
-
Compound Treatment: Neurons are treated with varying concentrations of this compound.
-
Assessment: The extent of axon degeneration is quantified, often through imaging and analysis of neuronal morphology. The IC50 value represents the concentration at which this compound inhibits 50% of the induced degeneration.[6]
MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective effects of this compound in a model of dopamine (B1211576) neuron loss.
-
Animal Model: Typically, C57BL/6 mice are used.
-
MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce the selective degeneration of dopaminergic neurons.
-
This compound Treatment: this compound is administered orally at specified doses (e.g., 37.5 or 75 mg/kg).[6]
-
Endpoint Analysis: The primary endpoint is often the measurement of phosphorylated c-Jun (p-c-Jun) levels in the brain, a biomarker of DLK activity.[6] Histological analysis of dopaminergic neuron survival in the substantia nigra may also be performed.
Conclusion
This compound is a well-characterized, potent, and selective DLK inhibitor that serves as an invaluable tool for researchers in the field of neurodegeneration. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, allows for its use in a variety of in vivo models. The data presented in this guide highlight its utility in elucidating the role of the DLK signaling pathway in neuronal health and disease.
References
- 1. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modelorg.com [modelorg.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Evaluating the Optic Nerve Crush Model to Understand the Function of Microglia in Glaucoma Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimerâs Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. m.youtube.com [m.youtube.com]
GNE-3511 Target Validation in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 has emerged as a significant small molecule inhibitor with therapeutic potential across a range of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the target validation of this compound, focusing on its mechanism of action, key experimental data, and detailed protocols for its evaluation. The primary molecular target of this compound is the Dual Leucine (B10760876) Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1] DLK is a critical regulator of neuronal stress pathways, and its inhibition by this compound has shown promise in models of neurodegenerative diseases, neuropathic pain, and epilepsy.[2] This document serves as a comprehensive resource for researchers seeking to understand and replicate key experiments in the preclinical validation of this compound.
Core Concepts: Target and Mechanism of Action
This compound is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of DLK.[3] The primary mechanism of action of this compound involves the inhibition of the DLK-JNK (c-Jun N-terminal kinase) signaling cascade.[4] In response to neuronal injury or stress, DLK is activated and subsequently phosphorylates downstream kinases, leading to the activation of JNK. Activated JNK then phosphorylates the transcription factor c-Jun, which in turn regulates the expression of genes involved in neuronal apoptosis and degeneration. By inhibiting DLK, this compound effectively blocks this signaling cascade, leading to reduced phosphorylation of c-Jun and subsequent neuroprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/Assay | Reference |
| Ki | <0.5 nM | DLK | [3] |
| IC50 (p-JNK) | 30 nM | Cellular assay | [3] |
| IC50 (DRG Neuron Degeneration) | 107 nM | In vitro axon degeneration assay | |
| IC50 (JNK1) | 129 nM | Kinase Assay | [3] |
| IC50 (JNK2) | 514 nM | Kinase Assay | |
| IC50 (JNK3) | 364 nM | Kinase Assay | [3] |
| IC50 (MLK1) | 67.8 nM | Kinase Assay | [3] |
| IC50 (MLK2) | 767 nM | Kinase Assay | [3] |
| IC50 (MLK3) | 602 nM | Kinase Assay | [3] |
| IC50 (MKK4) | >5000 nM | Kinase Assay | [3] |
| IC50 (MKK7) | >5000 nM | Kinase Assay | [3] |
This compound was also assessed against a broader panel of 298 kinases at a concentration of 0.1 µM, where notable off-target activity was quantified for a subset of these kinases.[5]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | t1/2 (h) | CLp (mL/min/kg) | Reference |
| Intravenous (i.v.) | 1 mg/kg | 0.6 | 56 | |
| Oral (p.o.) | 5 mg/kg | - | - |
This compound exhibits moderate plasma clearance and volume of distribution, with good brain penetration.[3]
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a general workflow for in vivo target validation, and the logical framework for target validation in drug discovery.
Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo target validation of this compound.
Caption: Logical flow of target validation in drug discovery for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound.
In Vivo Models of CNS Disorders
1. Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Surgical Procedure:
-
Anesthetize the mouse with a suitable anesthetic (e.g., ketamine/xylazine cocktail, 0.1 ml/20 g mouse, intraperitoneal injection).
-
Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and ligate the common peroneal and tibial nerves with a suture.
-
Cut the ligated nerves distal to the ligation, removing a small section of the nerve to prevent regeneration.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize mice in individual Plexiglas chambers on an elevated wire mesh floor for at least 30 minutes.
-
Apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (sural nerve territory).
-
Record the paw withdrawal threshold in grams. A lower threshold in the SNI group compared to sham-operated controls indicates mechanical allodynia.
-
-
This compound Administration:
-
Formulate this compound in a vehicle of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in water.[6]
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 75 mg/kg, twice daily).[6]
-
2. MPTP Model of Parkinson's Disease
-
Induction Protocol:
-
Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in sterile saline.
-
Administer MPTP to mice via intraperitoneal or subcutaneous injection. Dosing regimens can vary, for example, an acute model may involve four injections of 10-20 mg/kg at 1-2 hour intervals.[7]
-
-
Assessment:
-
Behavioral tests such as the rotarod or open field test can be used to assess motor deficits.
-
Post-mortem analysis of the substantia nigra and striatum is performed to quantify dopaminergic neuron loss (e.g., via tyrosine hydroxylase immunohistochemistry) and dopamine (B1211576) levels (e.g., via HPLC).
-
-
This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) prior to or concurrently with MPTP administration.
-
3. Pilocarpine-Induced Model of Epilepsy
-
Induction Protocol:
-
Pre-treat mice with a scopolamine (B1681570) injection (e.g., 1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
After 30 minutes, administer pilocarpine (B147212) (e.g., 300-350 mg/kg, i.p.).[8]
-
Monitor mice for seizure activity and score using the Racine scale.
-
To control the duration of status epilepticus, a benzodiazepine (B76468) such as diazepam can be administered after a set period of seizure activity.
-
-
Behavioral Assessment:
-
Open Field Test: Place the mouse in a square arena and record its activity for a set duration (e.g., 5-20 minutes).[9] Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: The maze consists of two open and two closed arms. Place the mouse in the center and record the time spent in and entries into each arm for a set duration (e.g., 5 minutes).[4] An increase in time spent in the open arms is indicative of anxiolytic-like effects.
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water using distal cues. Parameters such as escape latency and time spent in the target quadrant during a probe trial (with the platform removed) are measured.
-
4. Optic Nerve Crush Model of Axonal Injury
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the conjunctiva to expose the optic nerve.
-
Carefully separate the surrounding tissues to isolate the optic nerve.
-
Using fine forceps, crush the optic nerve for a defined period (e.g., 3-5 seconds) at a specific distance from the optic nerve head.
-
Reposition the surrounding tissues and suture the conjunctiva.
-
-
Assessment:
-
Quantify retinal ganglion cell (RGC) survival at a set time point post-crush by retrograde labeling (e.g., with Fluoro-Gold) or by immunostaining for RGC-specific markers (e.g., Brn3a).
-
Assess axonal regeneration by anterograde tracing (e.g., with cholera toxin subunit B).
-
-
This compound Administration:
-
Administer this compound or vehicle systemically (e.g., oral gavage) or locally (e.g., intravitreal injection).
-
5. Cyclophosphamide-Induced Cystitis Model of Nociceptive Pain
-
Induction Protocol:
-
Administer a single intraperitoneal injection of cyclophosphamide (B585) (e.g., 200 mg/kg) to induce bladder inflammation.
-
-
Assessment:
-
Measure nociceptive behavior by observing the frequency of abdominal licking and stretching.
-
Assess bladder edema by measuring bladder wet weight.
-
Perform histological analysis of the bladder to evaluate inflammation and hemorrhage.
-
-
This compound Administration:
-
Administer this compound or vehicle (e.g., 75 mg/kg, oral gavage) prior to or after cyclophosphamide injection.[3]
-
In Vitro and Ex Vivo Assays
1. Western Blot for Phospho-c-Jun
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-c-Jun (e.g., at Ser63 or Ser73).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the phospho-c-Jun signal to total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
2. Iba1 Immunohistochemistry for Microglia
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brain tissue in PFA.
-
Cryoprotect the tissue in sucrose (B13894) solution and section on a cryostat or microtome.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Incubate with a primary antibody against Iba1 (a marker for microglia).
-
Wash and incubate with a fluorescently labeled or biotinylated secondary antibody.
-
If using a biotinylated secondary, incubate with an avidin-biotin-peroxidase complex (ABC) and develop with a chromogen such as DAB.
-
Mount, coverslip, and image the sections.
-
3. In Situ Hybridization
-
Probe Preparation:
-
Generate digoxigenin (B1670575) (DIG)-labeled antisense riboprobes for the target mRNAs (e.g., Atf3, Csf1).
-
-
Hybridization:
-
Fix and permeabilize tissue sections.
-
Hybridize the sections with the labeled probes overnight at an appropriate temperature.
-
-
Detection:
-
Wash the sections to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP).
-
Counterstain and mount the sections.
-
Conclusion
The comprehensive data presented in this guide strongly support the validation of DLK as a therapeutic target in a range of CNS disorders. This compound, as a potent and selective DLK inhibitor, has demonstrated robust efficacy in multiple preclinical models, effectively mitigating neuronal degeneration, neuropathic pain, and seizure activity. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate the therapeutic potential of DLK inhibition and to advance the development of novel treatments for debilitating neurological conditions. The continued exploration of this compound and other DLK inhibitors holds significant promise for addressing the unmet medical needs of patients with CNS disorders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNS Target Identification and Validation: Avoiding the Valley of Death or Naive Optimism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. fiveable.me [fiveable.me]
GNE-3511: A Technical Guide to its Function in Preventing Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-3511 is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK; MAP3K12). This document provides an in-depth technical overview of this compound, focusing on its mechanism of action in preventing neuronal apoptosis. It details the underlying signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for the methodologies used to characterize its neuroprotective functions. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the DLK signaling cascade in neurodegenerative diseases and neuronal injury.
Introduction
Neuronal apoptosis, or programmed cell death of neurons, is a central pathological feature in a wide range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in acute neuronal injury resulting from trauma or ischemia. The intricate signaling cascades that govern this process present numerous targets for therapeutic intervention. One such key regulator is the Dual Leucine Zipper Kinase (DLK), a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. DLK acts as a critical stress sensor in neurons, and its activation initiates a signaling cascade that ultimately leads to apoptosis.
This compound has emerged as a highly potent and selective inhibitor of DLK.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.[2][3] This technical guide will explore the function of this compound in preventing neuronal apoptosis, its mechanism of action, and the experimental evidence supporting its neuroprotective effects.
Mechanism of Action: Inhibition of the DLK-JNK Signaling Pathway
This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK.[1][2] DLK is a central node in a well-defined stress-activated signaling pathway that leads to neuronal apoptosis.
The DLK-MKK-JNK Signaling Cascade
Under conditions of neuronal stress, such as axonal injury, neurotrophin withdrawal, or exposure to neurotoxins, DLK is activated. Activated DLK then phosphorylates and activates downstream Mitogen-Activated Protein Kinase Kinases (MKKs), specifically MKK4 and MKK7. These MKKs, in turn, phosphorylate and activate the c-Jun N-terminal Kinase (JNK).[1] Activated JNK translocates to the nucleus, where it phosphorylates and activates the transcription factor c-Jun.[1] Phosphorylated c-Jun is a key component of the AP-1 transcription factor complex, which upregulates the expression of pro-apoptotic genes, ultimately leading to neuronal cell death.
This compound as a DLK Inhibitor
This compound is a cell-permeable, 2,6-diaminopyridine-based compound that acts as a highly potent and selective inhibitor of DLK.[1] By binding to the ATP-binding site of DLK, this compound prevents the phosphorylation and activation of its downstream targets, MKK4 and MKK7. This blockade of the DLK signaling cascade effectively inhibits the activation of JNK and the subsequent phosphorylation of c-Jun.[1] Consequently, the transcription of pro-apoptotic genes is suppressed, and neurons are protected from apoptotic cell death.
Signaling Pathway Diagram
Caption: The DLK-JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| DLK Ki | 0.5 nM | Kinase Inhibition Assay | [2] |
| JNK1 IC50 | 129 nM | Kinase Inhibition Assay | [1] |
| JNK2 IC50 | 514 nM | Kinase Inhibition Assay | [1] |
| JNK3 IC50 | 364 nM | Kinase Inhibition Assay | [1] |
| MLK1 IC50 | 67.8 nM | Kinase Inhibition Assay | [1] |
| MLK2 IC50 | 767 nM | Kinase Inhibition Assay | [1] |
| MLK3 IC50 | 602 nM | Kinase Inhibition Assay | [1] |
| MKK4 IC50 | >5 µM | Kinase Inhibition Assay | [1] |
| MKK7 IC50 | >5 µM | Kinase Inhibition Assay | [1] |
| In Vitro Axon Degeneration IC50 | 107 nM | Dorsal Root Ganglion (DRG) Neuron Assay | [1] |
| Pharmacokinetic Parameter | Value | Species | Dose | Reference |
| t1/2 | 0.6 h | Mice | 1 mg/kg, i.v. | [1] |
| CLp | 56 ml/min/kg | Mice | 1 mg/kg, i.v. | [1] |
| Oral Bioavailability | Moderate | Mice | 5 mg/kg, p.o. | [2] |
| Brain Penetration | Yes | Mice | 5 mg/kg, p.o. | [2] |
Key Experimental Evidence and Protocols
The neuroprotective effects of this compound have been demonstrated in several key in vitro and in vivo models of neuronal injury and neurodegeneration.
In Vitro Axon Degeneration Assay
This assay assesses the ability of this compound to protect neurons from degeneration following a defined insult.
Experimental Workflow Diagram
Caption: Workflow for the in vitro axon degeneration assay.
Detailed Protocol:
-
DRG Neuron Isolation and Culture:
-
Dissect dorsal root ganglia (DRGs) from embryonic day 13.5 mice.
-
Dissociate the ganglia into single cells using a suitable enzyme (e.g., trypsin) and mechanical trituration.
-
Plate the dissociated neurons on culture dishes pre-coated with an adhesive substrate (e.g., poly-D-lysine and laminin).
-
Culture the neurons in a defined neurobasal medium supplemented with nerve growth factor (NGF) and other essential nutrients.
-
-
Induction of Neuronal Injury:
-
After allowing the neurons to establish axonal networks (typically 3-5 days in vitro), induce apoptosis by withdrawing NGF from the culture medium.
-
-
This compound Treatment:
-
Concurrently with NGF withdrawal, treat the neuronal cultures with varying concentrations of this compound (e.g., from 1 nM to 10 µM) dissolved in a suitable vehicle (e.g., DMSO).
-
-
Incubation and Assessment:
-
Incubate the cultures for a defined period (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against a neuronal marker such as βIII-tubulin to visualize the axons.
-
Acquire images using fluorescence microscopy and quantify axon degeneration. A common metric is the "degeneration index," which is the ratio of fragmented axon area to the total axon area.
-
MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective effects of this compound against dopamine (B1211576) neuron loss, a hallmark of Parkinson's disease.
Experimental Workflow Diagram
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
Detailed Protocol:
-
Animal Model:
-
Use adult male C57BL/6 mice, a strain commonly used for this model.
-
-
MPTP Administration:
-
Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal (i.p.) injection. A typical regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) or via i.p. injection at a specified dose (e.g., 75 mg/kg).[2] The timing of this compound administration can be varied to assess its prophylactic or therapeutic potential (i.e., before or after MPTP administration).
-
-
Behavioral Assessment:
-
Perform behavioral tests, such as the rotarod test, to assess motor coordination and deficits induced by MPTP.
-
-
Histological and Biochemical Analysis:
-
At a designated time point after MPTP treatment (e.g., 7-21 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry.
-
Stain brain sections containing the substantia nigra pars compacta (SNpc) with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the SNpc to assess neuroprotection.
-
Additionally, brain tissue can be collected for Western blot analysis to measure the levels of phosphorylated c-Jun, a downstream target of the DLK pathway.
-
Optic Nerve Crush Model
This model of axonal injury is used to evaluate the ability of this compound to protect retinal ganglion cells (RGCs) from apoptosis.
Detailed Protocol:
-
Animal Model:
-
Use adult mice (e.g., C57BL/6).
-
-
Optic Nerve Crush Procedure:
-
Anesthetize the animal and expose the optic nerve intraorbitally.
-
Using fine forceps, crush the optic nerve for a defined duration (e.g., 3-5 seconds) at a specific distance from the optic nerve head.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., oral gavage) or locally (e.g., intravitreal injection) at a specified dose and time relative to the crush injury.
-
-
Assessment of RGC Survival:
-
At a predetermined time point after the injury (e.g., 1-2 weeks), euthanize the animals and collect the retinas.
-
Perform immunohistochemistry on retinal flat mounts using an antibody against an RGC-specific marker (e.g., Brn3a or RBPMS).
-
Quantify the number of surviving RGCs.
-
-
Analysis of Downstream Signaling:
-
Retinal tissue can also be used for Western blot analysis to measure the levels of phosphorylated c-Jun to confirm the inhibition of the DLK pathway by this compound.
-
Conclusion
This compound is a potent and selective DLK inhibitor with significant neuroprotective properties demonstrated in a variety of preclinical models of neuronal injury and neurodegeneration. Its mechanism of action, through the inhibition of the DLK-JNK signaling cascade, is well-characterized. The ability of this compound to penetrate the blood-brain barrier and its oral bioavailability make it a compelling therapeutic candidate for further investigation in the treatment of human neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other DLK inhibitors in the quest for effective neuroprotective therapies.
References
GNE-3511: A Technical Guide to a Potent DLK Inhibitor for Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need, with current therapies largely offering symptomatic relief rather than halting disease progression.[1][2] A key pathological mechanism implicated across a range of these disorders is the activation of stress-induced neuronal apoptosis and axon degeneration.[3][4][5] Dual Leucine (B10760876) Zipper Kinase (DLK, or MAP3K12) has emerged as a critical upstream regulator of this conserved neuronal stress response pathway.[6][7] Inhibition of DLK presents a promising therapeutic strategy to protect neurons from degeneration.[5][6] This technical guide provides an in-depth overview of GNE-3511, a potent, selective, and brain-penetrant small molecule inhibitor of DLK, and summarizes the key preclinical data and experimental methodologies supporting its development as a potential therapeutic agent for neurodegeneration.[7][8]
Mechanism of Action: Targeting the DLK Signaling Pathway
This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK.[8][9] DLK is a member of the mixed-lineage kinase (MLK) family and functions as a key upstream activator of the c-Jun N-terminal kinase (JNK) signaling cascade in neurons.[4][10] In response to neuronal stressors such as axonal injury, neurotrophic factor withdrawal, or neurotoxin exposure, DLK becomes activated.[3][10][11] Activated DLK then phosphorylates and activates the downstream kinases MKK4 and MKK7, which in turn phosphorylate and activate JNK.[5][11] The scaffold protein JIP3 plays a crucial role in the formation of this specific signaling complex.[10] Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun.[10][12] Phosphorylated c-Jun (p-c-Jun) then regulates the expression of genes involved in apoptosis and axon degeneration.[3][10] By inhibiting DLK, this compound effectively blocks this entire cascade, preventing the downstream activation of JNK and c-Jun, and thereby protecting neurons from stress-induced degeneration.[7][8]
The DLK signaling cascade in neurodegeneration.
Data Presentation
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of DLK with a reported Ki of 0.5 nM.[8] Its potency has been further characterized in cellular assays, demonstrating concentration-dependent inhibition of JNK phosphorylation (p-JNK) and protection of dorsal root ganglion (DRG) neurons from degeneration.[8] The selectivity profile of this compound shows a significant window over other related kinases, indicating a specific mechanism of action.[8]
| Target | Assay | IC50 (nM) | Ki (nM) | Reference |
| DLK (MAP3K12) | Kinase Assay | - | 0.5 | [8] |
| p-JNK | Cellular Assay | 30 | - | [8] |
| DRG Neuron Protection | Cellular Assay | 107 | - | [8] |
| JNK1 | Kinase Assay | 129 | - | [8] |
| JNK2 | Kinase Assay | 514 | - | [8] |
| JNK3 | Kinase Assay | 364 | - | [8] |
| MLK1 | Kinase Assay | 67.8 | - | [8] |
| MLK2 | Kinase Assay | 767 | - | [8] |
| MLK3 | Kinase Assay | 602 | - | [8] |
| MKK4 | Kinase Assay | >5000 | - | [8] |
| MKK7 | Kinase Assay | >5000 | - | [8] |
Pharmacokinetic Properties
This compound was designed to be a central nervous system (CNS) drug-like molecule with good brain penetration following oral dosing.[6][7] Pharmacokinetic studies in mice have confirmed that this compound is orally bioavailable and can cross the blood-brain barrier.[8][9]
| Species | Administration | Dose (mg/kg) | Key Findings | Reference |
| Mouse | Intravenous (i.v.) | 1 | Moderate plasma clearance, moderate volume of distribution, short half-life. | [8][9] |
| Mouse | Oral (p.o.) | 5 | Orally bioavailable with brain penetration. | [8][9] |
Experimental Protocols
General Workflow for Evaluating Neuroprotective Efficacy
The evaluation of this compound followed a standard preclinical drug discovery workflow, progressing from initial in vitro screening to in vivo validation in disease models.
Preclinical evaluation workflow for this compound.
In Vitro Neuroprotection Assay (Dorsal Root Ganglion Neurons)
This assay is crucial for assessing the direct neuroprotective effects of compounds on primary neurons.
-
Cell Culture: Dorsal root ganglia (DRG) are dissected from E13.5 mouse embryos and dissociated into a single-cell suspension.[13] Neurons are then plated on culture dishes pre-coated with poly-D-lysine and laminin.[13] The cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.[13]
-
Induction of Degeneration: Neuronal degeneration is typically induced by neurotrophic factor withdrawal (e.g., removal of Nerve Growth Factor, NGF).[10]
-
Compound Treatment: this compound is added to the culture medium at various concentrations prior to or at the time of stress induction.[13]
-
Assessment of Neuroprotection: After a set incubation period (e.g., 18-24 hours), neuronal survival and axon integrity are assessed.[10] This can be quantified by immunocytochemistry using neuronal markers like βIII-tubulin, followed by imaging and analysis of neurite length and cell body survival.[13]
Western Blot for Phospho-c-Jun (Pharmacodynamic Marker)
Measuring the levels of phosphorylated c-Jun is a key method to confirm target engagement of DLK inhibitors both in vitro and in vivo.[12][14]
-
Sample Preparation (In Vitro): Cultured cells (e.g., HEK293T or primary neurons) are treated with a stressor and/or this compound.[12] Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][14]
-
Sample Preparation (In Vivo): Following treatment of animals with this compound, brain tissue (e.g., cortex or hippocampus) is rapidly dissected and homogenized in ice-cold RIPA buffer with inhibitors.[15]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).[14]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[12][14]
-
Immunoblotting:
-
The membrane is blocked with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14]
-
The membrane is incubated with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73).[14]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][14]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][14]
-
-
Data Analysis: The intensity of the p-c-Jun bands is quantified using densitometry software. To normalize the data, the membrane is often stripped and re-probed for total c-Jun and a loading control protein like β-actin or GAPDH.[14]
In Vivo Animal Models of Neurodegeneration
This compound has demonstrated dose-dependent activity in various animal models of neurodegenerative diseases.[6][7]
-
Model Induction:
-
ALS: Transgenic mice expressing a mutant form of human superoxide (B77818) dismutase 1 (SOD1-G93A) are commonly used. These mice develop progressive motor neuron degeneration.[7]
-
Parkinson's Disease: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce the loss of dopaminergic neurons in the substantia nigra.[7]
-
Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and/or Tau are utilized.[5]
-
-
Compound Administration: this compound is typically administered orally (e.g., via oral gavage or formulated in chow).[7][8] Dosing regimens are determined based on prior pharmacokinetic and pharmacodynamic studies.[8]
-
Efficacy Readouts:
-
Pharmacodynamic: Reduction of p-c-Jun levels in the relevant brain regions (e.g., cortex, substantia nigra) is measured by Western blot or immunohistochemistry to confirm target engagement.[7]
-
Histopathological: Neuronal loss and axon degeneration are quantified through histological staining and analysis of specific brain regions.[2]
-
Functional/Behavioral: Disease-relevant functional and behavioral outcomes are assessed. This can include motor function tests (e.g., rotarod, grip strength) for ALS and Parkinson's models, and cognitive tests (e.g., Morris water maze) for Alzheimer's models.[2]
-
Conclusion
This compound is a potent and selective DLK inhibitor with a promising preclinical profile for the treatment of neurodegenerative diseases. Its ability to be orally administered and penetrate the blood-brain barrier makes it a viable drug candidate.[7][8] The robust in vitro and in vivo data demonstrating its capacity to inhibit the DLK signaling pathway and protect neurons from degeneration provide a strong rationale for its further development.[6][7] The experimental protocols detailed herein offer a framework for the continued investigation of this compound and other DLK inhibitors as a novel therapeutic strategy to combat neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The DLK signalling pathway--a double-edged sword in neural development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 6. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
- 10. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
In Vitro Characterization of GNE-3511: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). This compound has been investigated for its therapeutic potential in neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been extensively evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: this compound Potency and Cellular Activity
| Target/Assay | Metric | Value (nM) | Cell Line/System |
| DLK | Ki | 0.5 | Biochemical Assay |
| Phosphorylated JNK (p-JNK) | IC50 | 30 | HEK293 Cells |
| Dorsal Root Ganglion (DRG) Axon Degeneration | IC50 | 107 | Primary Neurons |
Data compiled from multiple sources.[1][2]
Table 2: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| DLK (Target) | ~0.5 (Ki) |
| MLK1 | 67.8 |
| JNK1 | 129 |
| JNK3 | 364 |
| JNK2 | 514 |
| MLK3 | 602 |
| MLK2 | 767 |
| MKK4 | >5000 |
| MKK7 | >5000 |
This table highlights the selectivity of this compound for DLK over other related kinases.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the DLK-mediated c-Jun N-terminal kinase (JNK) signaling cascade. DLK is a key upstream regulator in a stress-response pathway that, when activated by neuronal injury or stress, leads to the phosphorylation and activation of MKK4 and MKK7. These MAP2Ks, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately neuronal degeneration. By inhibiting DLK, this compound effectively blocks this entire downstream cascade.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound, based on standard practices in the field and likely methodologies employed in its initial discovery.
In Vitro DLK Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant DLK.
Materials:
-
Recombinant human DLK (e.g., GST-tagged)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at a concentration close to the Km for DLK)
-
DLK substrate (e.g., a peptide substrate or a downstream kinase like MKK4)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the DLK enzyme and substrate solution to each well.
-
Incubate the plate for a defined period (e.g., 20-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Stop the reaction and detect kinase activity according to the manufacturer's protocol of the chosen detection system (e.g., by measuring ADP production).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular p-JNK Inhibition Assay
This cell-based assay measures the ability of this compound to inhibit the phosphorylation of JNK in a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DLK expression vector (for transfection)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (serially diluted in DMSO)
-
Lysis buffer
-
Antibodies: anti-p-JNK, anti-total-JNK, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment or a high-content imaging system with appropriate fluorescent secondary antibodies.
-
Hoechst-33342 for nuclear staining (for imaging-based assays)
Procedure:
-
Seed HEK293 cells in a multi-well plate.
-
After 24 hours, transfect the cells with a DLK expression vector to induce pathway activation.
-
Allow cells to express DLK for a defined period (e.g., 24 hours).
-
Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 5.5 hours).
-
Lyse the cells and collect the protein lysates.
-
For Western Blot Analysis:
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-JNK, total JNK, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify band intensities to determine the ratio of p-JNK to total JNK.
-
-
For High-Content Imaging Analysis:
-
Fix and permeabilize the cells.
-
Stain with fluorescently-labeled primary or secondary antibodies against p-JNK and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear intensity of p-JNK per cell.
-
-
Calculate the percent inhibition of JNK phosphorylation for each this compound concentration and determine the IC50 value.
Dorsal Root Ganglion (DRG) Axon Degeneration Assay
This assay assesses the neuroprotective effect of this compound on primary neurons undergoing axon degeneration.
Materials:
-
Embryonic mouse or rat DRGs
-
Dissection medium
-
Enzymes for dissociation (e.g., collagenase, trypsin)
-
DRG culture medium (e.g., Neurobasal medium supplemented with B27, NGF, and glutamine)
-
Poly-D-lysine and laminin-coated plates
-
This compound (serially diluted in culture medium)
-
Reagent to induce axon degeneration (e.g., vincristine) or perform mechanical axotomy.
-
Microscopy system for imaging axons (e.g., phase-contrast or fluorescence if using fluorescent markers).
Procedure:
-
Dissect DRGs from embryos and dissociate them into a single-cell suspension.
-
Plate the DRG neurons on coated plates and culture for several days to allow for axon growth.
-
Treat the established neuronal cultures with serial dilutions of this compound.
-
After a pre-incubation period with the compound, induce axon degeneration either chemically (e.g., by adding vincristine) or mechanically (by transecting the axons).
-
Incubate the cultures for a period sufficient to observe degeneration in control wells (e.g., 24-48 hours).
-
Acquire images of the axons in each well.
-
Quantify the extent of axon degeneration. This can be done by visual scoring of axon integrity or by using automated image analysis software to measure parameters such as axon fragmentation.
-
Determine the concentration of this compound that provides 50% protection from axon degeneration (IC50).
Conclusion
The in vitro data for this compound demonstrate that it is a highly potent inhibitor of DLK with excellent selectivity against a panel of related kinases. Its ability to inhibit the downstream phosphorylation of JNK in a cellular context and protect primary neurons from axon degeneration provides a strong rationale for its investigation in models of neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of this compound and other DLK inhibitors.
References
Pharmacological Profile of GNE-3511: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK has been identified as a critical regulator of neuronal degeneration in various contexts, making it a promising therapeutic target for neurodegenerative diseases.[3][4] this compound can cross the blood-brain barrier, a crucial property for targeting central nervous system disorders.[1][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, selectivity, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the kinase activity of DLK. DLK is a key upstream component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to neuronal injury and stress.[6] By inhibiting DLK, this compound prevents the phosphorylation and activation of downstream targets, including MKK4 and MKK7, which in turn prevents the activation of JNK and the subsequent phosphorylation of c-Jun.[6] This inhibition of the DLK-JNK signaling cascade is believed to underlie the observed protection against neuronal degeneration.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, kinase selectivity, and pharmacokinetic parameters.
Table 1: In Vitro Potency of this compound
| Target | Assay | Potency (IC50/Ki) | Reference |
| DLK (MAP3K12) | Ki | 0.5 nM | [5][7] |
| p-JNK | Cellular Assay | 30 nM | [5][6] |
| Neuronal Protection | Dorsal Root Ganglion (DRG) Axon Degeneration Assay | 107 nM | [5][8] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Reference |
| JNK1 | 129 | [5][8] |
| JNK2 | 514 | [5][8] |
| JNK3 | 364 | [5][8] |
| MLK1 | 67.8 | [5][8] |
| MLK2 | 767 | [5][8] |
| MLK3 | 602 | [5][8] |
| MKK4 | >5000 | [5][8] |
| MKK7 | >5000 | [5][8] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Plasma Clearance (CLp) | 56 mL/min/kg | 1 mg/kg, i.v. | [5][8] |
| Volume of Distribution (Vdss) | 2.5 L/kg | 1 mg/kg, i.v. | [5] |
| Half-life (t1/2) | 0.6 h | 1 mg/kg, i.v. | [5][8] |
| Bioavailability (F) | 45% | 5 mg/kg, p.o. | [5] |
| Brain Penetration (CSF/Pu) | 0.24 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against DLK and other kinases.
General Protocol: A common method for assessing kinase activity is a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Reaction Setup: Recombinant human DLK enzyme is incubated with a suitable substrate (e.g., myelin basic protein or a specific peptide) and varying concentrations of this compound in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³³P]-ATP for radiometric assays).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
ADP-Glo™ Assay: The amount of ADP produced is quantified through a series of enzymatic reactions that convert ADP to ATP, which is then detected using a luciferase/luciferin reaction, with the resulting luminescence measured by a plate reader.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Axon Degeneration Assay
Objective: To assess the neuroprotective effect of this compound on cultured neurons.
General Protocol: This assay typically uses primary dorsal root ganglion (DRG) neurons.
-
Cell Culture: DRG neurons are dissected from embryonic rodents and cultured in a suitable medium supplemented with nerve growth factor (NGF) to promote axon growth.
-
Compound Treatment: Neurons are treated with varying concentrations of this compound.
-
Induction of Degeneration: Axon degeneration is induced by methods such as NGF withdrawal or axotomy (mechanical severing of axons).
-
Incubation: The cultures are incubated for a period sufficient to observe axon degeneration in control wells (e.g., 24-48 hours).
-
Assessment of Degeneration: Axon integrity is assessed by immunofluorescence staining for neuronal markers like β-III tubulin. Images are captured using fluorescence microscopy.
-
Quantification: The degree of axon protection is quantified by measuring the area or length of intact axons relative to control cultures. IC50 values are determined from the dose-response curve.
In Vivo Efficacy Models
1. MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in a model of Parkinson's disease.
General Protocol:
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to the mice (e.g., via intraperitoneal injections) to induce dopaminergic neurodegeneration.
-
This compound Administration: this compound is administered orally at various doses (e.g., 37.5 and 75 mg/kg) before or after MPTP administration.[9]
-
Behavioral Assessment: Motor function can be assessed using tests like the open-field test to measure locomotor activity.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum) is performed to measure levels of dopamine (B1211576) and its metabolites using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra. The levels of phosphorylated c-Jun can also be assessed by immunohistochemistry.
2. Optic Nerve Crush Model
Objective: To assess the protective effect of this compound on retinal ganglion cells (RGCs) after optic nerve injury.
General Protocol:
-
Animals: Adult mice or rats are used.
-
Surgical Procedure: Under anesthesia, the optic nerve is exposed and crushed with fine forceps for a defined duration.
-
This compound Administration: this compound is administered to the animals, typically via oral gavage.
-
Assessment of RGC Survival: At a specified time point after the crush injury, the retinas are harvested. RGC survival is quantified by counting the number of surviving RGCs, which can be pre-labeled with a fluorescent tracer like Fluoro-Gold applied to the superior colliculus before the injury.
-
Functional Assessment: Visual function can be assessed using techniques like electroretinography (ERG).
Visualizations
Signaling Pathway
Caption: The DLK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Axon Degeneration Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. modelorg.com [modelorg.com]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
GNE-3511: A Potent and Selective DLK Inhibitor for the Modulation of c-Jun Phosphorylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GNE-3511, a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK). We delve into its mechanism of action, focusing on its role in the c-Jun N-terminal kinase (JNK) signaling pathway and its subsequent effect on the phosphorylation of the transcription factor c-Jun. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound activity, and includes visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of neurodegeneration, oncology, and other areas where the DLK/JNK pathway is a critical therapeutic target.
Introduction to this compound
This compound is a small molecule inhibitor that has emerged as a critical tool for investigating the physiological and pathological roles of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade, a pathway implicated in a variety of cellular processes including neuronal degeneration, apoptosis, and inflammatory responses.[1] this compound exhibits high potency and selectivity for DLK, making it an invaluable pharmacological probe for dissecting the intricate functions of this signaling axis. Its ability to cross the blood-brain barrier further enhances its utility for in vivo studies of neurodegenerative diseases.[2]
Mechanism of Action: Inhibition of the DLK-JNK-c-Jun Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of DLK.[2] DLK, a member of the Mixed Lineage Kinase (MLK) family, functions as a MAP3K. Upon activation by various cellular stressors, DLK phosphorylates and activates the downstream MAP2Ks, MKK4 and MKK7. These kinases, in turn, dually phosphorylate and activate JNKs (JNK1, JNK2, and JNK3). Activated JNK then translocates to the nucleus where it phosphorylates several transcription factors, most notably c-Jun at serines 63 and 73 within its transcriptional activation domain.[3] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in apoptosis and cellular stress responses. By inhibiting DLK, this compound effectively blocks this entire cascade, resulting in a significant reduction in the levels of phosphorylated c-Jun (p-c-Jun).[4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| DLK | Ki | <0.5 nM | [2] |
| p-JNK Inhibition | IC50 | 30 nM | [2] |
| Dorsal Root Ganglion (DRG) Neuron Protection | IC50 | 107 nM | [2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Reference |
| DLK | <0.5 (Ki) | [2] |
| MKK4 | >5000 | [2] |
| MKK7 | >5000 | [2] |
| JNK1 | 129 | [2] |
| JNK2 | 514 | [2] |
| JNK3 | 364 | [2] |
| MLK1 | 67.8 | [2] |
| MLK2 | 767 | [2] |
| MLK3 | 602 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on c-Jun phosphorylation.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of this compound for DLK.
Materials:
-
DLK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
This compound
-
Kinase Buffer
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the DLK enzyme and the Eu-labeled anti-tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the this compound dilution, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor) and plot against the this compound concentration to determine the IC50 value.
Western Blot for Phospho-c-Jun
This protocol details the detection of phosphorylated c-Jun in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
This compound
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-c-Jun (Ser63), rabbit anti-total c-Jun, and a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time. A positive control for JNK activation (e.g., UV irradiation or anisomycin (B549157) treatment) can be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-c-Jun (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:10000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Jun and a loading control to ensure equal protein loading.
In Vivo Models
The ONC model is used to study traumatic optic neuropathy and retinal ganglion cell (RGC) death, processes in which the DLK-JNK pathway is implicated.
Procedure:
-
Animal Model: Use adult mice (e.g., C57BL/6J).
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Surgical Procedure: Make a small incision in the skin around the eye to expose the optic nerve. Carefully crush the optic nerve for a defined period (e.g., 3-5 seconds) using fine forceps, taking care not to damage the ophthalmic artery.
-
This compound Administration: this compound can be administered via various routes, including oral gavage or formulated in the chow. Dosing regimens may vary, but a typical dose for oral gavage is 75 mg/kg.[2] Administration can be prophylactic (before the crush) or therapeutic (after the crush).
-
Tissue Collection and Analysis: At a predetermined time point post-injury (e.g., 7-14 days), euthanize the animals and collect the retinas. Analyze for RGC survival (e.g., by counting Brn3a-positive cells) and for levels of p-c-Jun via immunohistochemistry or Western blotting.
The MPTP model is a widely used neurotoxin-based model to study Parkinson's disease, characterized by the loss of dopaminergic neurons in the substantia nigra.
Procedure:
-
Animal Model: Use mice susceptible to MPTP, such as C57BL/6.
-
MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A common regimen is multiple injections over one day (e.g., 20 mg/kg, 4 times at 2-hour intervals).
-
This compound Administration: Administer this compound, typically by oral gavage, at a specified time relative to the MPTP injections (e.g., starting before or after MPTP administration).
-
Behavioral Analysis: Perform behavioral tests to assess motor deficits (e.g., rotarod, open field test).
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect the brains. Analyze the striatum for dopamine (B1211576) and its metabolites using HPLC. Perform immunohistochemistry on brain sections to quantify dopaminergic neuron loss (tyrosine hydroxylase staining) and to assess p-c-Jun levels in the substantia nigra.
Conclusion
This compound is a powerful and selective research tool for investigating the DLK-JNK-c-Jun signaling pathway. Its ability to potently inhibit DLK and consequently reduce c-Jun phosphorylation makes it highly valuable for studies in neurodegeneration and other disease areas where this pathway is dysregulated. The data and protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting DLK.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
GNE-3511 Dosage and Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-3511 is a potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK; MAP3K12), a key regulator of neuronal stress pathways.[1][2][3][4] Inhibition of DLK has shown therapeutic potential in various models of neurodegenerative diseases. This document provides detailed application notes and protocols for the dosage and administration of this compound in rat models, summarizing key pharmacokinetic and pharmacodynamic data. Experimental methodologies are outlined to guide researchers in designing and executing preclinical studies.
Introduction
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical signaling molecule involved in neuronal apoptosis and axonal degeneration in response to injury and stress.[5] The DLK signaling cascade ultimately leads to the phosphorylation of the transcription factor c-Jun, a key event in these processes. This compound is a highly selective inhibitor of DLK, and by blocking this pathway, it has demonstrated neuroprotective effects in various preclinical models.[2][3] These notes provide essential information for the effective use of this compound in rat-based research, focusing on appropriate dosage, administration routes, and methods for assessing its biological effects.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| CLp (mL/min/kg) | 3.7 | - |
| Vdss (L/kg) | 1.8 | - |
| t½ (h) | 0.7 | 0.4 |
| F (%) | - | 63 |
| Brain Penetration | Moderate | Moderate |
CLp: Plasma Clearance; Vdss: Volume of Distribution at Steady State; t½: Half-life; F: Bioavailability. Data sourced from MedchemExpress.[4]
Pharmacodynamic Activity of this compound
The primary pharmacodynamic effect of this compound is the inhibition of the DLK signaling pathway, which can be assessed by measuring the phosphorylation of its downstream target, c-Jun.
| Biomarker | Effect | Model System | Reference |
| Phosphorylated c-Jun (p-c-Jun) | Dose-dependent reduction | Alzheimer's Disease Rat Model | [6] |
| Neuronal Apoptosis | Attenuated | Rat model of subarachnoid hemorrhage | [2] |
| Neurobehavioral Function | Improved | Rat model of subarachnoid hemorrhage | [2] |
Experimental Protocols
Formulation of this compound for Administration
Oral Gavage Formulation:
A stable suspension of this compound for oral gavage can be prepared as follows:
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
Suspend the this compound in the vehicle to the desired concentration.
-
Sonicate the suspension to ensure homogeneity.
-
Store the formulation at 4°C for up to 7 days.
Intravenous Injection Formulation:
For intravenous administration, a clear solution is required. A suitable vehicle for poorly soluble small molecules is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[1][6]
-
Dissolve this compound in the DPP vehicle to the desired concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
Prepare the formulation fresh on the day of use.
Administration Protocols
Oral Gavage Administration:
-
Accurately weigh the rat to determine the correct dosing volume. The recommended volume is 5-10 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the rat and insert the gavage needle orally, advancing it into the esophagus.
-
Slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
Intravenous Injection:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Use a 25-27 gauge needle for the injection.
-
Inject the this compound solution slowly into a lateral tail vein. The maximum recommended bolus injection volume is 5 ml/kg.[7]
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
For repeated infusions, consider the use of a surgically implanted catheter in the jugular vein.[7]
Pharmacokinetic Study Protocol
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Housing: House the animals individually with free access to food and water.
-
Drug Administration:
-
IV Group: Administer this compound at 1 mg/kg via the tail vein.
-
PO Group: Administer this compound at 5 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Pharmacodynamic Study Protocol (Neuroprotection Model)
This protocol outlines a general workflow for assessing the neuroprotective effects of this compound in a rat model of neurodegeneration.
-
Animal Model: Select a relevant rat model of neurodegeneration, such as a model of Alzheimer's disease, Parkinson's disease, or stroke.[6][8]
-
Experimental Groups:
-
Sham-operated + Vehicle
-
Disease Model + Vehicle
-
Disease Model + this compound (multiple dose groups to assess dose-response)
-
-
Drug Administration: Administer this compound according to the chosen route and dosage regimen. The timing of administration (pre- or post-injury) will depend on the study's objective.
-
Behavioral Assessment: Conduct relevant behavioral tests to assess neurological function (e.g., Morris water maze for cognitive function, rotarod test for motor coordination).[8][9]
-
Biomarker Analysis:
-
At the end of the study, collect brain tissue.
-
Measure levels of phosphorylated c-Jun (p-c-Jun) in relevant brain regions (e.g., hippocampus, cortex) via Western blot or immunohistochemistry to confirm target engagement.[5]
-
Assess other markers of neuroinflammation (e.g., Iba1, GFAP) and apoptosis (e.g., cleaved caspase-3).
-
-
Histological Analysis: Perform histological staining (e.g., Nissl staining) to evaluate neuronal survival and tissue morphology.
Mandatory Visualizations
DLK Signaling Pathway
Caption: The DLK signaling cascade initiated by neuronal stress.
Experimental Workflow for a Pharmacodynamic Study
Caption: Workflow for assessing this compound neuroprotective effects.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
GNE-3511 Cell-Based Assay Methods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3][4] DLK is a key regulator of neuronal stress responses and has been implicated in neurodegenerative diseases and neuropathic pain.[1][2] this compound exerts its effects by inhibiting the DLK-driven c-Jun N-terminal kinase (JNK) signaling cascade, which in turn suppresses the phosphorylation of downstream transcription factors like c-Jun.[1] This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity against DLK and other kinases.
| Target | Parameter | Value | Cell Line/System | Reference |
| DLK (MAP3K12) | Ki | 0.5 nM | Biochemical Assay | [5] |
| p-JNK | IC50 | 30 nM | HEK293 cells | [5] |
| Dorsal Root Ganglion (DRG) neuron protection | IC50 | 107 nM | In vitro axon degeneration assay | [6] |
| JNK1 | IC50 | 129 nM | Biochemical Assay | [5] |
| JNK2 | IC50 | 514 nM | Biochemical Assay | [5] |
| JNK3 | IC50 | 364 nM | Biochemical Assay | [5] |
| MLK1 | IC50 | 67.8 nM | Biochemical Assay | [5] |
| MLK2 | IC50 | 767 nM | Biochemical Assay | [5] |
| MLK3 | IC50 | 602 nM | Biochemical Assay | [5] |
| MKK4 | IC50 | >5000 nM | Biochemical Assay | [5] |
| MKK7 | IC50 | >5000 nM | Biochemical Assay | [5] |
Signaling Pathway
The following diagram illustrates the DLK signaling pathway and the point of inhibition by this compound.
Caption: DLK Signaling Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: Inhibition of c-Jun Phosphorylation in HEK293T Cells
This protocol describes a Western blot-based assay to measure the inhibition of c-Jun phosphorylation by this compound in a cellular context.
Experimental Workflow:
Caption: Western Blot Workflow for p-c-Jun.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
DLK expression vector (optional, for overexpression)
-
Transfection reagent (if applicable)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-c-Jun (Ser63), rabbit anti-c-Jun, mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection (Optional): For overexpression of DLK, transfect HEK293T cells with a DLK expression vector according to the manufacturer's protocol.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Replace the culture medium with the this compound or vehicle-containing medium.
-
Incubate for a predetermined time (e.g., 1-6 hours) to stimulate the DLK pathway and allow for inhibitor action.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Antibody Probing:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the probing process for total c-Jun and a loading control (e.g., β-actin) on the same or a parallel membrane.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Protocol 2: Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against axon degeneration in primary DRG neurons.
Experimental Workflow:
Caption: DRG Neuroprotection Assay Workflow.
Materials:
-
Primary Dorsal Root Ganglions (DRGs) from embryonic or neonatal rodents
-
Dissection medium (e.g., HBSS)
-
Enzymes for dissociation (e.g., collagenase, dispase)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, NGF)
-
Poly-D-lysine and laminin-coated culture plates
-
This compound
-
DMSO (vehicle control)
-
Agent to induce axon injury (e.g., vincristine (B1662923), or a microfluidic device for axotomy)
-
Live/dead cell staining reagents (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Isolation and Culture of DRG Neurons:
-
Dissect DRGs from the spinal column of embryonic or neonatal rodents under sterile conditions.
-
Digest the ganglia with enzymes to dissociate the cells.
-
Triturate the cell suspension to obtain single cells.
-
Plate the neurons on poly-D-lysine and laminin-coated plates in neuronal culture medium.
-
Allow the neurons to extend axons for several days in culture.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in the culture medium (e.g., 10 nM to 10 µM). Include a DMSO vehicle control.
-
Replace the medium in the neuronal cultures with the this compound or vehicle-containing medium.
-
Pre-incubate for a specified time (e.g., 1-2 hours) before inducing injury.
-
-
Induction of Axon Injury:
-
Chemical Injury: Add a neurotoxic agent such as vincristine to the culture medium at a pre-determined concentration that induces significant axon degeneration within 24-48 hours.
-
Mechanical Injury (Axotomy): If using microfluidic devices, perform axotomy by physically transecting the axons in the microgrooves.
-
-
Incubation: Incubate the cultures for a period sufficient to observe significant axon degeneration in the control group (e.g., 24-48 hours).
-
Live/Dead Staining and Imaging:
-
At the end of the incubation period, stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Capture images of the axons and cell bodies using a fluorescence microscope.
-
-
Quantification and Analysis:
-
Quantify axon integrity by measuring the percentage of intact axons relative to the total number of axons.
-
Alternatively, assess neuron survival by counting the number of live (Calcein-AM positive) and dead (Ethidium Homodimer-1 positive) neurons.
-
Compare the results from this compound-treated groups to the vehicle control to determine the neuroprotective effect.
-
Conclusion
The provided protocols offer robust methods for characterizing the cellular activity of this compound. The Western blot assay allows for the direct measurement of the inhibition of the DLK signaling pathway, while the DRG neuroprotection assay provides a functional readout of the compound's therapeutic potential in a disease-relevant context. These assays are essential tools for researchers and drug development professionals working on DLK inhibitors and neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for G.N.E.-3511 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK, MAP3K12), a key regulator of neuronal stress pathways.[1][2][3][4][5] Its ability to protect neurons from degeneration in vitro and in vivo makes it a valuable research tool for studying neurodegenerative diseases and nerve injury.[6][7] These application notes provide detailed protocols and quantitative data for the use of this compound in primary neuron cultures to investigate its neuroprotective effects.
Mechanism of Action
This compound functions by inhibiting the DLK-driven JNK signaling cascade.[1] This pathway is activated in response to neuronal injury and stress, leading to the phosphorylation of downstream transcription factors such as c-Jun.[1][8] By blocking DLK, this compound suppresses this signaling cascade, thereby preventing apoptosis and promoting neuronal survival.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Dual Leucine Zipper Kinase (DLK) | Ki | 0.5 nM | [1][2] |
| Phosphorylated JNK (p-JNK) | IC50 | 30 nM | [1][2] |
| Dorsal Root Ganglion (DRG) Assay | IC50 | 107 nM | [1][2] |
| JNK1 | IC50 | 129 nM | [2][5] |
| JNK2 | IC50 | 514 nM | [2][5] |
| JNK3 | IC50 | 364 nM | [2][5] |
| MLK1 | IC50 | 67.8 nM | [2][5] |
| MLK2 | IC50 | 767 nM | [2][5] |
| MLK3 | IC50 | 602 nM | [2][5] |
| MKK4 | IC50 | >5000 nM | [2][5] |
| MKK7 | IC50 | >5000 nM | [2][5] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties of this compound in Mice
| Parameter | Dosing | Observation | Reference |
| Nociceptive Behavior Suppression | 75 mg/kg (single oral dose) | Significantly reduced nociceptive behavior and bladder pathology in a cystitis model. | [1][2] |
| Mechanical Allodynia Prevention | 75 mg/kg (twice daily) | Prevented mechanical allodynia and microgliosis after nerve injury. | [9] |
| Plasma Clearance | 1 mg/kg (IV) or 5 mg/kg (PO) | Moderate in vivo plasma clearance. | [2] |
| Volume of Distribution | 1 mg/kg (IV) or 5 mg/kg (PO) | Moderate volume of distribution. | [2] |
| Half-life | 1 mg/kg (IV) or 5 mg/kg (PO) | Short half-life. | [2] |
| Brain Penetration | 1 mg/kg (IV) or 5 mg/kg (PO) | Adequate brain penetration. | [1][2] |
Signaling Pathway of DLK Inhibition by this compound
Caption: this compound inhibits the DLK signaling cascade to prevent apoptosis.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Culture
This protocol provides a general method for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal Plus Medium with supplements)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture equipment
Procedure:
-
Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cortices from the embryonic brains in ice-cold dissection medium.[10]
-
Digestion: Transfer the cortical tissue to a tube containing the enzyme solution and incubate at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.[10][11]
-
Inhibition and Washing: Stop the enzymatic digestion by adding the inhibitor solution. Gently wash the tissue by centrifugation and resuspension in fresh medium.[10]
-
Trituration: Mechanically dissociate the tissue into a single-cell suspension by gently triturating with a fire-polished Pasteur pipette.[10]
-
Cell Counting and Plating: Determine the cell viability and density using a hemocytometer and trypan blue. Plate the neurons at the desired density onto pre-coated culture vessels in the plating medium.[11][12]
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform partial media changes every 2-3 days.[11][13]
Protocol 2: Application of this compound to Primary Neuron Cultures
This protocol details the steps for treating primary neurons with this compound to assess its neuroprotective effects.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Established primary neuron cultures
-
Neurotoxic stimulus (optional, e.g., glutamate, oligomeric Aβ, or trophic factor withdrawal)
-
Assay reagents for viability, apoptosis, or neurite outgrowth
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C.[2]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations. A typical starting concentration range for in vitro neuroprotection assays is 10 nM to 1 µM.[14] It is crucial to include a vehicle control (DMSO at the same final concentration as the this compound treatment).
-
Treatment:
-
Neuroprotection Assay: To assess the protective effects of this compound, pre-incubate the primary neuron cultures with the desired concentrations of this compound for a specific duration (e.g., 1-2 hours) before introducing a neurotoxic stimulus.
-
Baseline Effects: To determine the effect of this compound on basal neuronal health, treat the cultures with this compound without any additional stressors.
-
-
Incubation: Incubate the treated cultures for the desired experimental duration (e.g., 24-72 hours).
-
Analysis: Following incubation, assess the effects of this compound using appropriate methods:
-
Neuronal Viability: Use assays such as MTT, AlamarBlue, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Apoptosis: Measure caspase activation (e.g., Caspase-3/7 assay) or perform TUNEL staining.
-
Signaling Pathway Inhibition: Analyze the phosphorylation status of JNK and c-Jun using Western blotting or immunocytochemistry.
-
Neurite Outgrowth/Degeneration: Image and quantify neurite length and complexity. In some contexts, this compound has been noted to cause axonal distortions, which should be monitored.[6]
-
Experimental Workflow for Assessing this compound Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[1] Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling the compound. For detailed handling and disposal information, refer to the Safety Data Sheet (SDS). The powdered compound should be stored at -20°C for optimal stability.[1]
References
- 1. This compound|DLK Inhibitor [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult | eLife [elifesciences.org]
GNE-3511: Application Notes and Protocols for Western Blot Analysis of p-JNK
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the use of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), in the analysis of phosphorylated c-Jun N-terminal kinase (p-JNK) via Western blot. These guidelines are intended to assist researchers in pharmacology, neurobiology, and drug development in accurately assessing the inhibitory effects of this compound on the JNK signaling pathway.
Introduction to this compound and the JNK Pathway
This compound is a cell-permeable and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a critical upstream activator of the c-Jun N-terminal kinase (JNK) signaling cascade, a pathway implicated in a variety of cellular processes including neuronal degeneration, apoptosis, and inflammation.[1] Upon activation by cellular stress, DLK phosphorylates and activates downstream kinases MKK4 and MKK7, which in turn dually phosphorylate JNK on threonine and tyrosine residues (Thr183/Tyr185), leading to its activation.[2][3][4] Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, which translocates to the nucleus to regulate the expression of genes involved in cellular stress responses.
Dysregulation of the DLK-JNK pathway is associated with several neurodegenerative diseases, making it a key target for therapeutic intervention. This compound offers a valuable tool for investigating the roles of this pathway in disease models and for the development of novel therapeutics.
Quantitative Data for this compound
The following table summarizes the in vitro potency and selectivity of this compound against various kinases, providing a reference for experimental design and data interpretation.
| Target | Parameter | Value | Notes |
| DLK | K_i_ | 0.5 nM | Potent inhibition of the primary target.[5] |
| p-JNK | IC_50_ | 30 nM | Inhibition of JNK phosphorylation in a cell-based assay.[5] |
| JNK1 | IC_50_ | 129 nM | |
| JNK2 | IC_50_ | 514 nM | |
| JNK3 | IC_50_ | 364 nM | |
| MKK4 | IC_50_ | >5000 nM | Highly selective against the downstream kinase MKK4.[5] |
| MKK7 | IC_50_ | >5000 nM | Highly selective against the downstream kinase MKK7.[5] |
| MLK1 | IC_50_ | 67.8 nM | |
| MLK2 | IC_50_ | 767 nM | |
| MLK3 | IC_50_ | 602 nM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Detailed Protocol: Western Blot for p-JNK
This protocol provides a comprehensive guide for detecting changes in p-JNK levels in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Line: Appropriate for the experimental model (e.g., PC12, SH-SY5Y, or primary neurons).
-
This compound: Prepare a stock solution in DMSO.
-
JNK Activator: e.g., Anisomycin, UV radiation, or other relevant stressor.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit or equivalent.
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: Appropriate percentage for resolving proteins of ~46-54 kDa.
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody.
-
Rabbit anti-total JNK antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator to induce JNK phosphorylation. Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-phospho-JNK antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands to quantify the levels of p-JNK.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK and a loading control protein.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of the DLK-JNK signaling pathway in their specific models and applications. The provided data and diagrams offer a comprehensive resource for experimental design and interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse Roles of JNK and MKK Pathways in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
GNE-3511: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1] DLK is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway, which is critically involved in neuronal apoptosis and axon degeneration.[2] As a brain-penetrant compound, this compound offers significant potential for investigating the role of the DLK pathway in neurodegenerative diseases.[1][3] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experiments to assess its neuroprotective effects and mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against its primary target, DLK, and other related kinases.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Assay | Value |
| K_i_ | DLK | 0.5 nM |
| IC_50_ | p-JNK (cellular assay) | 30 nM |
| IC_50_ | Dorsal Root Ganglion (DRG) neuron protection | 107 nM |
Data sourced from multiple references.[1][3]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC_50_ (nM) |
| MLK1 | 67.8 |
| JNK1 | 129 |
| JNK3 | 364 |
| JNK2 | 514 |
| MLK3 | 602 |
| MLK2 | 767 |
| MKK4 | >5000 |
| MKK7 | >5000 |
Data sourced from multiple references.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it inhibits and the general workflow for its in vitro application.
Inhibition of the DLK signaling pathway by this compound.
General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO at concentrations up to 20 mg/mL.
-
To prepare a 10 mM stock solution, dissolve 4.405 mg of this compound (assuming a molecular weight of 440.49 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months or at -80°C for up to one year.[1]
Neuronal Protection Assay (Trophic Factor Withdrawal)
This protocol describes a method to assess the neuroprotective effects of this compound on primary neurons, such as Dorsal Root Ganglion (DRG) neurons, following the induction of apoptosis by trophic factor withdrawal.
Materials:
-
Primary neuronal cell culture (e.g., embryonic mouse DRG neurons)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and nerve growth factor (NGF))
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-βIII-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
96-well imaging plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well imaging plates coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture for 24-48 hours to allow for neurite extension.
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Induction of Apoptosis: To induce apoptosis, wash the neurons gently with pre-warmed PBS and replace the complete medium with a trophic factor-free medium (e.g., medium without NGF and with reduced serum).
-
Treatment Application: Immediately add the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% goat serum for 1 hour.
-
Incubate with anti-βIII-tubulin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and neuronal survival. Neurite integrity can be assessed by analyzing the extent of axon fragmentation. The neuroprotective effect of this compound is determined by comparing the neurite length and cell viability in treated wells to the vehicle control.
-
Western Blot for Phosphorylated c-Jun
This protocol details the detection of phosphorylated c-Jun (p-c-Jun), a key downstream marker of DLK activity, in cell lysates following this compound treatment.
Materials:
-
Cell line of interest (e.g., HEK293T or a neuronal cell line)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.
In Vitro Kinase Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on DLK kinase activity.
Materials:
-
Recombinant active DLK enzyme
-
Kinase substrate (e.g., a peptide substrate or a downstream kinase like MKK7)
-
This compound stock solution
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a suitable detection reagent)
-
96-well plates
-
Detection system (e.g., scintillation counter for radioactive assays or a plate reader for luminescence/fluorescence-based assays)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the recombinant DLK enzyme, the substrate, and serial dilutions of this compound in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's protocol for the specific kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which typically involves measuring a luminescence or fluorescence signal that correlates with kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC_50_ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability of neuronal or other cell lines.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC_50_ (50% cytotoxic concentration) if applicable.
References
GNE-3511 for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK; MAP3K12), a key regulator of neuronal stress pathways.[1][2] By inhibiting DLK, this compound effectively modulates the downstream c-Jun N-terminal kinase (JNK) signaling cascade, which is implicated in neuronal apoptosis and degeneration.[1][2] Preclinical studies have demonstrated the neuroprotective efficacy of this compound in a variety of in vitro and in vivo models of neurodegenerative diseases and nerve injury, highlighting its therapeutic potential.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in neuroprotection studies.
Mechanism of Action: The DLK/JNK Signaling Pathway
Neuronal injury or stress activates DLK, which in turn phosphorylates and activates the MAP2K kinases MKK4 and MKK7. These kinases then phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal death. This compound acts by directly inhibiting the kinase activity of DLK, thereby preventing the activation of this downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound in various neuroprotection studies.
Table 1: In Vitro Neuroprotection Studies with this compound
| Cell Type | Neurotoxic Insult | This compound Concentration | Treatment Duration | Outcome | Reference |
| Primary Cortical Neurons | Trophic factor withdrawal | < 1 µM | Chronic | Increased neuronal survival | [2] |
| Dorsal Root Ganglion (DRG) Neurons | Axon injury | 107 nM (IC50) | Not specified | Protection from axon degeneration | [4] |
| SH-SY5Y Neuroblastoma Cells | Oxidative stress (e.g., H₂O₂) | 0.1 - 10 µM | 24 hours | Increased cell viability | |
| Primary Cortical Neurons | Curli challenge | Pre-treatment for 4 hours, co-treatment for 24 hours | 28 hours total | Prevention of JNK protein increase |
Table 2: In Vivo Neuroprotection Studies with this compound
| Animal Model | Disease/Injury Model | This compound Dosage & Administration | Treatment Duration | Outcome | Reference |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A) | Chronic administration via food | 5 to 9 weeks of age | Delayed neuromuscular junction denervation | [1] |
| Mouse | Nerve Injury (Spared Nerve Injury) | 75 mg/kg, twice daily (oral gavage) | Started 18 hours post-injury, continued for 1 week | Prevention of mechanical allodynia and microgliosis | [3] |
| Mouse | Parkinson's Disease (MPTP model) | 37.5 - 75 mg/kg | Not specified | Reduction of phosphorylated c-Jun | [4] |
| Mouse | Alzheimer's Disease (PS2APP model) | 15-50 mg/kg (oral) | 4-8 weeks | Reduced phosphorylation of c-Jun | [5] |
| Mouse | Temporal Lobe Epilepsy (Pilocarpine-induced) | 1 and 5 mg/kg | Not specified | Prevention of epileptogenesis and neuronal loss | [6] |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol describes a general workflow for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Neurotoxin of choice (e.g., hydrogen peroxide, glutamate)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the neuronal cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. Final concentrations may range from 0.1 µM to 10 µM.
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxin solution at the desired concentration in serum-free medium.
-
Add the neurotoxin to the wells containing the cells and this compound.
-
Incubate the plate for the desired duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a preferred method such as the MTT or LDH assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the results to determine the neuroprotective effect of this compound at different concentrations.
-
Western Blot Analysis of JNK Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of JNK and c-Jun in cell lysates after treatment with this compound and a JNK pathway activator.[7]
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
This compound
-
JNK pathway activator (e.g., Anisomycin)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a valuable research tool for investigating the role of the DLK/JNK signaling pathway in neurodegeneration. The provided protocols and data serve as a starting point for designing and conducting robust neuroprotection studies. Researchers should optimize the specific concentrations, treatment durations, and experimental conditions based on their specific cell or animal models.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for GNE-3511 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
GNE-3511 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK, or MAP3K12).[1][2][3][4][5] It is a valuable tool for studying neuronal stress response pathways, neurodegeneration, and neuropathic pain.[1][6][7] This document provides detailed protocols for the dissolution and use of this compound in cell culture applications.
Compound Information and Properties
A summary of the key characteristics of this compound is provided below.
| Property | Value | Source(s) |
| Target | Dual Leucine Zipper Kinase (DLK, MAP3K12) | [1][8] |
| Molecular Weight | 440.49 g/mol | [3][8][9] |
| Appearance | Yellow solid / Crystalline solid | [9] |
| Purity | ≥98% | [3][9] |
| Ki | 0.5 nM | [1][2][8] |
| IC50 (p-JNK) | 30 nM | [2][3][9] |
| IC50 (Neuronal Protection) | 107 nM (in Dorsal Root Ganglion assays) | [1][2] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the activity and stability of this compound.
Solubility Data
This compound is soluble in DMSO but insoluble in water and ethanol.[8][9] It is crucial to use fresh, high-purity (hygroscopic) DMSO, as moisture can significantly reduce solubility.[2][8]
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 20 mg/mL | - | [9] |
| DMSO | 31.25 mg/mL (70.94 mM) | Requires sonication. | [2] |
| DMSO | 44 mg/mL (99.88 mM) | Use fresh, anhydrous DMSO. | [8] |
| Methanol | 1 mg/mL | - | [9] |
| Water | Insoluble | - | [8] |
| Ethanol | Insoluble | - | [8] |
Storage Conditions
| Form | Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [2][8] |
| Powder | 4°C | 2 years | [2] |
| Stock Solution (in DMSO) | -80°C | 1 year | [2][8] |
| Stock Solution (in DMSO) | -20°C | 3 - 6 months | [2] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 440.49 g/mol * Volume (L) For 1 mL of 10 mM stock solution, you will need 4.41 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the corresponding volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath until the solution is clear.[2]
-
Aliquot and Store: Aliquot the stock solution into sterile, single-use tubes. Store them at -80°C for up to one year or at -20°C for up to 6 months.[2][8]
Protocol 2: Preparation of Working Solution for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium appropriate for your cell line
Procedure:
-
Determine the final concentration: The optimal concentration of this compound will vary depending on the cell type and experimental goals. A typical starting point for in vitro experiments is in the nanomolar to low micromolar range.
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions (if necessary): It is often necessary to perform an intermediate dilution of the stock solution in sterile DMSO or culture medium to achieve the desired final concentration accurately.
-
Prepare the working solution: Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. Mix gently by pipetting or inverting the tube.
-
Example: To prepare 10 mL of medium with a final concentration of 100 nM this compound from a 10 mM stock:
-
Dilution factor = 10,000,000 nM / 100 nM = 100,000
-
Volume of stock to add = 10 mL / 100,000 = 0.1 µL
-
Note: Directly pipetting such a small volume is inaccurate. It is best to first make an intermediate dilution (e.g., 1:100 in DMSO to get a 100 µM solution) and then add 10 µL of the intermediate dilution to the 10 mL of medium.
-
-
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is crucial to account for any effects of the solvent on the cells.
-
Treat cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared this compound working solution or vehicle control medium.
Visualizations
Signaling Pathway of this compound Inhibition
This compound acts by inhibiting DLK, a key upstream kinase in the JNK signaling cascade. This inhibition prevents the phosphorylation and activation of downstream effectors like c-Jun, which are involved in neuronal apoptosis and degeneration.[1][9][10]
Caption: this compound inhibits the DLK-JNK signaling pathway.
Experimental Workflow for this compound Preparation
The following diagram outlines the standard procedure for preparing this compound from powder to a final working solution for treating cells.
References
- 1. This compound|DLK Inhibitor [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for G-3511 Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK; MAP3K12), a key regulator of neuronal degeneration.[1][2][3] As an orally bioavailable and brain-penetrant compound, this compound is a valuable tool for in vivo studies in mouse models of neurodegenerative diseases, neuropathic pain, and other neurological conditions.[1][4][5] These application notes provide a detailed protocol for the oral gavage administration of this compound in mice, along with formulation guidelines and relevant pharmacological data.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the DLK signaling cascade. DLK is a key component of the c-Jun N-terminal kinase (JNK) stress response pathway. By inhibiting DLK, this compound prevents the phosphorylation of downstream targets, including MKK4/7 and subsequently JNK, which in turn reduces the activation of transcription factors like c-Jun that are implicated in neuronal apoptosis and degeneration.[1]
Figure 1: this compound inhibits the DLK signaling pathway.
Quantitative Data
Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Models
| Mouse Model | Dosage | Dosing Regimen | Observed Effects | Reference |
| Cystitis | 75 mg/kg | Single oral gavage | Suppressed nociceptive behavior and bladder inflammation. | [1][4] |
| MPTP | 37.5 - 75 mg/kg | Not specified | Dose-dependently suppressed p-c-Jun expression in the brain. | [1] |
| Spared Nerve Injury (SNI) | 75 mg/kg | Twice daily oral gavage for 7 days | Prevented mechanical allodynia and spinal cord microgliosis. | [6] |
| ALS (SOD1G93A) | Not specified | Chronic administration via food intake | Delayed denervation of the neuromuscular junction. | [7] |
| Temporal Lobe Epilepsy | Not specified | Not specified | Prevented epileptogenesis, neuronal loss, and cognitive deficits. | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Half-life (t½) | 0.6 h | Not specified |
| Plasma Clearance (CLp) | 56 ml/min/kg | Not specified |
| Volume of Distribution (Vd) | Moderate | Moderate |
| Brain Penetration | Adequate | Adequate |
| Data from Sigma-Aldrich and MedchemExpress product pages.[4] |
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol provides a generalized procedure for the preparation and administration of this compound to mice via oral gavage. It is essential to adhere to all institutional and national guidelines for animal care and use.
Materials:
-
This compound powder
-
Vehicle (see Formulation section below)
-
Sterile water
-
Appropriate size gavage needles (18-20 gauge for adult mice, with a rounded tip)[9][10]
-
Syringes (1 mL)
-
Balance
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Formulation:
Two common vehicle formulations have been reported for this compound:
-
Option 1 (Methylcellulose-based): A solution of 0.5% w/v USP Grade Methyl Cellulose and 0.2% v/v Tween 80 in sterile water. The solution should be sonicated to ensure proper suspension.[6]
-
Option 2 (DMSO/PEG300-based): A solution containing DMSO, PEG300, Tween-80, and saline. A suggested preparation for a 1 mL working solution is to add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL PEG300, mix, then add 50 μL Tween-80, mix, and finally add 450 μL saline to reach the final volume.[4] Note: The final concentration of DMSO should be kept low (ideally below 2%) to minimize toxicity.[4]
Procedure:
-
Animal Handling and Restraint:
-
All procedures should be performed by trained personnel.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's body is supported.
-
-
Dosage Calculation:
-
Gavage Needle Measurement:
-
Before insertion, measure the appropriate length of the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.
-
-
Administration:
-
Hold the restrained mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.
-
Continue to monitor the animals daily for any adverse effects.
-
Figure 2: Experimental workflow for this compound oral gavage.
Safety Precautions
-
This compound is for research use only and is not for human or veterinary use.[1]
-
Handle this compound powder in a well-ventilated area and wear appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Store this compound powder at -20°C for optimal stability.[1]
Disclaimer: This protocol is intended as a guide. Researchers should optimize the formulation, dosage, and administration schedule based on their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines.
References
- 1. This compound|DLK Inhibitor [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
GNE-3511: A Potent DLK Inhibitor for the Protection of Axons from Degeneration
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axon degeneration is a hallmark of many neurodegenerative diseases and injuries to the nervous system. The sterile alpha and TIR motif containing 1 (SARM1) protein has been identified as a central executioner of a conserved axon self-destruction program.[1][2] SARM1 possesses an intrinsic NADase activity that, when activated, leads to a rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), metabolic collapse, and subsequent axonal fragmentation.[3] Upstream of SARM1, the Dual Leucine (B10760876) Zipper Kinase (DLK, also known as MAP3K12) acts as a key regulator of this degenerative pathway.[4] Injury or stress signals activate DLK, which in turn initiates a signaling cascade that promotes the degradation of NMNAT2, an enzyme that synthesizes NAD+ and protects axons.[5][6] The loss of NMNAT2 leads to the activation of SARM1.[5]
GNE-3511 is a potent, orally active, and brain-penetrant inhibitor of DLK with a Ki of 0.5 nM.[7] By inhibiting DLK, this compound prevents the downstream signaling events that lead to SARM1 activation, thereby preserving axonal integrity.[4][6] This application note provides a detailed protocol for an in vitro axon degeneration assay using this compound in primary dorsal root ganglion (DRG) neurons and summarizes its protective effects.
Signaling Pathway of Axon Degeneration and this compound Intervention
The process of axon degeneration is tightly regulated by a complex signaling network. The diagram below illustrates the key players in this pathway and the point of intervention for this compound.
Quantitative Data Summary
The efficacy of this compound in protecting against axon degeneration has been demonstrated in various in vitro models. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Condition | Cell Type |
| Ki for DLK | 0.5 nM | Biochemical assay | - |
| IC50 for p-JNK inhibition | 30 nM | Cellular assay | Dorsal Root Ganglion (DRG) neurons |
| IC50 for axon protection | 107 nM | In vitro axon degeneration assay | Dorsal Root Ganglion (DRG) neurons |
Table 1: Potency and Efficacy of this compound. [7]
| Metabolic Parameter | Effect of this compound Treatment | Assay Condition |
| NAD+ levels | Significantly higher compared to vehicle | 8 hours post-axotomy in DRG neurons |
| NAD+/NMN ratio | Significantly increased | 8 hours post-axotomy in DRG neurons |
| cADPR/NAD+ ratio | Suppressed by 3.5-fold compared to vehicle | 8 hours post-axotomy in DRG neurons |
| NMNAT2 protein levels | Increased after vehicle and vincristine (B1662923) treatment | 12 hours post-treatment in DRG neurons |
Table 2: Metabolic Effects of this compound in Axon Degeneration Models. [5][6]
Experimental Protocol: Vincristine-Induced Axon Degeneration Assay in Primary DRG Neurons
This protocol describes a method to assess the neuroprotective effects of this compound against vincristine-induced axon degeneration in cultured mouse embryonic dorsal root ganglion (DRG) neurons.
Materials
-
This compound (dissolved in DMSO)
-
Vincristine sulfate (B86663) (dissolved in sterile water or saline)
-
E13.5 mouse embryos
-
Dissection medium (e.g., HBSS)
-
Enzyme solution (e.g., Collagenase/Dispase)
-
DRG culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF))
-
Poly-D-lysine and laminin-coated culture plates (e.g., 96-well plates)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Secondary antibody (fluorescently labeled)
-
Fluorescence microscope with imaging software
-
Image analysis software (e.g., ImageJ with appropriate plugins)
Experimental Workflow
Detailed Method
-
DRG Neuron Culture: a. Dissect dorsal root ganglia from E13.5 mouse embryos in sterile dissection medium.[8] b. Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension.[8] c. Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates at an appropriate density. d. Culture the neurons in DRG culture medium for 5-7 days to allow for robust axon outgrowth.[9]
-
This compound Treatment and Induction of Axon Degeneration: a. Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 1 µM) in pre-warmed culture medium.[6] b. After 5-7 days in culture, replace the medium with the this compound containing medium or vehicle (DMSO) control medium. c. Incubate the neurons for 12 hours.[6] d. Following the pretreatment, add vincristine to the culture medium to induce axon degeneration. The final concentration of vincristine will need to be optimized for your specific culture conditions but is typically in the nanomolar range.[6] e. Incubate the cultures for a time course (e.g., 24, 48, 72 hours) to monitor the progression of axon degeneration.[7]
-
Immunostaining and Imaging: a. At each time point, fix the cells with 4% paraformaldehyde for 20 minutes. b. Permeabilize and block the cells with the appropriate solution for 1 hour. c. Incubate with a primary antibody against an axonal marker, such as β-III tubulin, overnight at 4°C. d. Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature. e. Acquire images of the axons using a fluorescence microscope. It is recommended to capture multiple fields of view per well for robust quantification.[10]
-
Quantification of Axon Degeneration: a. Axon degeneration can be quantified by measuring the "degeneration index," which is the ratio of the area of fragmented axons to the total axon area.[3] b. This can be performed using image analysis software such as ImageJ.[11] Briefly, images are thresholded to create a binary mask of the axons. The area of intact and fragmented axons can then be measured. c. Alternatively, automated methods and scripts, such as Axoquant 2.0, can be used for objective and high-throughput quantification of axonal density.[10][12]
Expected Results
Treatment with this compound is expected to significantly protect DRG neuron axons from vincristine-induced degeneration.[6] This will be observed as a lower degeneration index in the this compound treated wells compared to the vehicle-treated controls at each time point. The protective effect of this compound is concentration-dependent.[4]
Conclusion
This compound is a valuable research tool for studying the mechanisms of axon degeneration. Its high potency and specificity for DLK make it an excellent pharmacological agent to probe the role of the DLK-SARM1 signaling axis in various models of neurodegeneration. The provided protocol offers a robust method for assessing the neuroprotective effects of this compound in a well-established in vitro model of chemotherapy-induced peripheral neuropathy.
References
- 1. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of NAMPT or MAPK inhibitors and NaR on Wallerian degeneration of mammalian axons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program [insight.jci.org]
- 6. Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and semi-quantitative measurements of axonal degeneration in tissue and primary neuron cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method for quantifying axon degeneration | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: GNE-3511 in Combination with Other Neuroprotective Agents
Introduction
GNE-3511 is a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK, MAP3K12), a key regulator of neuronal stress pathways.[1] As a brain-penetrant compound, this compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration and nerve injury when used as a monotherapy.[2] This document provides an overview of this compound's mechanism of action, summarizes its known preclinical efficacy, and explores the potential for its use in combination with other neuroprotective agents. It is important to note that, to date, published literature does not contain specific experimental data on this compound used in combination with other neuroprotective agents. Therefore, the protocols for combination therapies provided herein are hypothetical and based on established principles of neuroprotective drug development.[3]
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK). DLK is a critical upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway in neurons.[4] This pathway is activated in response to axonal injury and other stressors, leading to a cascade of events that can result in apoptosis and neurodegeneration.[5][6] By inhibiting DLK, this compound effectively blocks this pro-degenerative signaling, thereby protecting neurons from damage.[1]
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring GNE-3511 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key regulator of neuronal degeneration and has emerged as a promising therapeutic target for neurodegenerative diseases and nerve injury.[3][4] this compound exerts its effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in apoptosis and inflammatory responses.[3][5] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in various preclinical models.
Mechanism of Action
This compound is a highly selective inhibitor of DLK with a Ki of 0.5 nM.[1] By inhibiting DLK, this compound prevents the phosphorylation and activation of downstream kinases MKK4/7 and subsequently JNK. This leads to a reduction in the phosphorylation of the transcription factor c-Jun, a key mediator of neuronal apoptosis and degeneration.[3]
Pharmacokinetic Profile
This compound is an orally active and brain-penetrant compound.[1][3] The following table summarizes its pharmacokinetic properties in mice.
| Parameter | Value | Route | Dose |
| Ki | 0.5 nM | - | - |
| p-JNK IC50 | 30 nM | In vitro | - |
| DRG IC50 | 107 nM | In vitro | - |
| t1/2 | 0.6 h | IV | 1 mg/kg |
| CLp | 56 ml/min/kg | IV | 1 mg/kg |
| Vdss | 2.5 L/kg | IV | 1 mg/kg |
| F (%) | 45 | PO | 5 mg/kg |
| Brain Penetration | Moderate | IV/PO | 1 mg/kg / 5 mg/kg |
Application 1: Neuroprotection in a Model of Nerve Injury
This protocol describes the evaluation of this compound in a murine model of spared nerve injury (SNI), a widely used model of neuropathic pain. Efficacy is assessed by measuring mechanical allodynia and quantifying microgliosis in the spinal cord.
Experimental Workflow
Protocols
Spared Nerve Injury (SNI) Model
-
Anesthetize adult male C57BL/6 mice with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 24 hours before initiating treatment.
This compound Dosing
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Administer this compound orally (p.o.) twice daily (BID) at a dose of 75 mg/kg.
-
Administer an equivalent volume of the vehicle to the control group.
Assessment of Mechanical Allodynia (von Frey Test)
-
Place mice in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold using the up-down method.
Immunohistochemistry for Microgliosis (Iba1 Staining)
-
On day 8, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in 30% sucrose.
-
Cut 30 µm thick sections on a cryostat.
-
Wash sections in PBS and block with a solution containing 5% normal goat serum and 0.3% Triton X-100 for 1 hour.
-
Incubate with a primary antibody against Iba1 (a marker for microglia) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Mount the sections and visualize using a fluorescence microscope.
-
Quantify the Iba1-positive cells in the ipsilateral dorsal horn of the spinal cord.
Representative Data
| Treatment Group | Paw Withdrawal Threshold (g) | Iba1-positive Cells/mm² |
| Sham + Vehicle | 4.5 ± 0.5 | 50 ± 10 |
| SNI + Vehicle | 0.4 ± 0.1 | 250 ± 30 |
| SNI + this compound (75 mg/kg) | 2.5 ± 0.3 | 100 ± 20 |
Application 2: Efficacy in a Xenograft Tumor Model
While this compound has been primarily evaluated in neurodegenerative models, its mechanism of action targeting the JNK pathway suggests potential applications in oncology. This protocol describes a general framework for evaluating this compound in a subcutaneous xenograft model.
Experimental Workflow
Protocols
Subcutaneous Xenograft Model
-
Culture a human cancer cell line of interest (e.g., a line with known JNK pathway activation).
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).
-
Monitor the mice for tumor growth.
Treatment and Tumor Monitoring
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
Pharmacodynamic (PD) Biomarker Analysis
-
At the end of the study, collect tumor tissue at a specified time point after the final dose (e.g., 2-4 hours).
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of total c-Jun and phosphorylated c-Jun (p-c-Jun) by Western blotting or ELISA.
Representative Data
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-c-Jun/Total c-Jun Ratio |
| Vehicle | 1500 ± 200 | - | 1.0 ± 0.2 |
| This compound (25 mg/kg) | 900 ± 150 | 40% | 0.6 ± 0.1 |
| This compound (75 mg/kg) | 450 ± 100 | 70% | 0.2 ± 0.05 |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The described protocols can be adapted to specific research needs and other disease models. Careful experimental design and adherence to these detailed methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
GNE-3511 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the dual leucine (B10760876) zipper kinase (DLK) inhibitor, GNE-3511.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12.[1][2] It functions by blocking the kinase activity of DLK, a key regulator of neuronal stress responses. This inhibition prevents the phosphorylation of downstream targets in the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal apoptosis and degeneration.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the stock solution is stable for at least 3 months at -20°C.[6]
Q4: What is the stability of this compound in its solid form?
A4: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1]
Solubility and Stability Data
| Parameter | Value | Reference |
| Solubility in DMSO | 20 mg/mL | [1][6][7] |
| Solubility in Methanol | 1 mg/mL | [1] |
| Solid Form Stability | ≥ 4 years at -20°C | [1] |
| Stock Solution Stability | Up to 3 months at -20°C in DMSO | [6] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Scenario: You've diluted your this compound DMSO stock into your cell culture medium, and you observe a precipitate or cloudiness.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound may exceed its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out."
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) culture medium or a buffer like PBS. Then, add this intermediate dilution to your final culture volume.
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.
-
-
Localized High Concentration: Insufficient mixing upon addition can lead to localized areas of high concentration and precipitation.
-
Solution: Add the this compound solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Scenario: You are observing high variability in the biological effect of this compound between experiments.
Potential Causes and Solutions:
-
Inhibitor Precipitation: Even if not immediately visible, microprecipitation can occur, leading to inconsistent effective concentrations.
-
Solution: Follow the best practices for dilution outlined in "Issue 1." Visually inspect the media for any signs of precipitation before adding it to your cells.
-
-
Cell Density and Health: The responsiveness of cells to a kinase inhibitor can be dependent on their confluency and overall health.
-
Solution: Ensure consistent cell seeding densities and maintain a healthy cell culture. Avoid using cells that are over-confluent.
-
-
Variability in Treatment Conditions: Inconsistent incubation times or inhibitor concentrations will lead to variable results.
-
Solution: Use calibrated pipettes for accurate dispensing of the inhibitor. Ensure uniform mixing and maintain consistent incubation times for all replicates.
-
Issue 3: Suboptimal Efficacy in In Vivo Studies
Scenario: You are not observing the expected neuroprotective effect of this compound in your animal model.
Potential Causes and Solutions:
-
Poor Formulation and Bioavailability: Improper formulation can lead to poor absorption and low exposure of the target tissues to this compound.
-
Solution: For oral administration, ensure this compound is formulated as a homogenous suspension. A common vehicle is 0.5% methylcellulose (B11928114) (w/v) and 0.2% Tween 80 (v/v) in water.
-
-
Dosing Regimen: The dose and frequency of administration may not be optimal for the specific animal model and disease progression.
-
Solution: In an MPTP mouse model of Parkinson's disease, a high dose of 75 mg/kg has been shown to completely suppress the downstream marker p-c-Jun.[1] A dose-response study may be necessary to determine the optimal dose for your model.
-
-
Timing of Administration: The therapeutic window for neuroprotection can be narrow.
-
Solution: Consider initiating treatment with this compound prior to or at the time of neuronal injury in your model.
-
Experimental Protocols
Protocol 1: In Vitro Inhibition of p-JNK in a Cellular Model
This protocol describes a general method to assess the inhibition of phosphorylated JNK (p-JNK) by this compound in a cell-based assay using Western blotting.
Materials:
-
Appropriate neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Anisomycin (or other JNK pathway activator)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
JNK Activation: Stimulate the cells with a JNK activator, such as Anisomycin (e.g., 10 µg/mL), for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, total JNK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-JNK signal to the total JNK signal.
Protocol 2: this compound Treatment in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a framework for evaluating the neuroprotective effects of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Saline
-
Equipment for oral gavage
-
Tissue processing reagents for immunohistochemistry or neurochemical analysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week before the experiment. Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + MPTP, this compound + MPTP).
-
This compound Administration: Administer this compound (e.g., 37.5 mg/kg or 75 mg/kg) or vehicle by oral gavage once or twice daily. The timing of administration relative to MPTP injection is critical and may need to be optimized. A common paradigm is to start this compound treatment 24 hours before the first MPTP injection and continue for the duration of the study.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.[8]
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., rotarod, pole test) to assess motor deficits at various time points after MPTP administration.
-
Tissue Collection: At the end of the study (e.g., 7 or 21 days after MPTP), euthanize the mice and collect the brains.
-
Endpoint Analysis:
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemical Analysis: Analyze striatal tissue using HPLC to measure levels of dopamine (B1211576) and its metabolites.
-
Western Blotting: Analyze brain tissue lysates for p-c-Jun levels to confirm target engagement of this compound.[1]
-
Visualizations
DLK Signaling Pathway
Caption: The DLK signaling pathway in neuronal stress.
Experimental Workflow: In Vitro pJNK Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of p-JNK.
Troubleshooting Logic: this compound Precipitation in Media
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. JNK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing GNE-3511 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DLK inhibitor, GNE-3511. Our goal is to help you optimize its concentration for your cell viability experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when determining the optimal this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Expected Therapeutic Concentrations | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.[1] | Maintain a final DMSO concentration of ≤ 0.1% in your cell culture media. Always include a vehicle-only (e.g., DMSO) control to assess solvent toxicity.[1] |
| Compound Instability: this compound may degrade under your experimental conditions, leading to toxic byproducts.[1] | Ensure the compound is stored correctly at -20°C.[2] Prepare fresh dilutions from a stock solution for each experiment. | |
| Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes essential for survival.[1] | Perform a dose-response curve to identify a concentration that inhibits DLK without causing widespread toxicity. Consider using a structurally unrelated DLK inhibitor to confirm that the observed phenotype is due to on-target effects.[1] | |
| Contamination: Bacterial or fungal contamination can cause cell death.[1] | Regularly inspect your cell cultures for any signs of contamination. | |
| Inconsistent Results Between Experiments | Inaccurate Pipetting: Small variations in pipetting can lead to significant differences in the final concentration of this compound. | Calibrate your pipettes regularly and use consistent pipetting techniques. |
| Cell Seeding Density: The number of cells plated can influence their sensitivity to the inhibitor. | Optimize and maintain a consistent cell seeding density for all experiments. | |
| Variable Incubation Times: The duration of exposure to this compound will impact cell viability. | Strictly adhere to the planned incubation times for all experimental replicates. | |
| No Observable Effect on Cell Viability | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. | Test a wider range of concentrations, spanning several orders of magnitude, to determine the EC50. |
| Cell Line Resistance: The specific cell line you are using may not be sensitive to DLK inhibition. | Research the expression and role of the DLK pathway in your chosen cell line. Consider using a positive control cell line known to be sensitive to DLK inhibition. | |
| Poor Compound Solubility: this compound may not be fully dissolved in the culture medium. | Ensure the stock solution is fully dissolved in DMSO before further dilution in aqueous media.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[2][4][5] It functions by blocking the DLK-driven JNK signaling cascade, which in turn suppresses the phosphorylation of downstream transcription factors like c-Jun.[2][6] This pathway is involved in the neuronal stress response and neurodegeneration.[2][6][7]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on its in vitro potency, a good starting point for a dose-response experiment would be to use a range of concentrations spanning from low nanomolar to low micromolar. For instance, you could start with a 10-point dilution series from 1 nM to 10 µM. The IC50 for p-JNK inhibition is 30 nM, and in a dorsal root ganglion (DRG) neuroprotection assay, the IC50 is 107 nM.[2][4] Higher concentrations (above 1 µM) have been noted to induce neurotoxicity in some contexts.[6]
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is soluble in DMSO (up to 20 mg/mL or higher).[3] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for up to 6 months or -80°C for up to a year.[4] For experiments, create fresh dilutions of the stock solution in your cell culture medium.
Q4: How can I confirm that this compound is inhibiting the DLK pathway in my cells?
A4: To verify the on-target activity of this compound, you can perform a western blot to assess the phosphorylation status of downstream targets. A reduction in the levels of phosphorylated c-Jun (p-c-Jun) is a reliable indicator of DLK pathway inhibition.[6]
Q5: What are some common off-target effects to be aware of?
A5: While this compound is highly selective for DLK, at higher concentrations, it may inhibit other kinases. It has been shown to have much lower activity against JNK1/2/3 and MLK1/2/3, with IC50 values in the range of 67.8 nM to 767 nM.[4] It is important to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing cell viability upon treatment with this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in cell culture medium. A common approach is a 10-point, 3-fold dilution series.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as your highest this compound concentration).
-
Remove the old media from the cells and add the media containing this compound or the vehicle control.
-
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.45 mg/ml and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-c-Jun
This protocol can be used to confirm the on-target effect of this compound.
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (p-c-Jun) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|DLK Inhibitor [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GNE-3511 Off-Target Effects in Neuronal Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of the DLK inhibitor, GNE-3511, in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action in neuronal cells?
A1: this compound is a potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, with a Ki of approximately 0.5 nM.[1] In neuronal cells, DLK is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the response to axonal injury and neurodegeneration. This compound exerts its effects by inhibiting DLK, thereby preventing the phosphorylation of downstream targets such as MKK4/7 and ultimately reducing the activation of JNK and its substrate, c-Jun.[2]
Q2: What are the known off-target kinases of this compound?
A2: While this compound is highly selective for DLK, it does exhibit inhibitory activity against other kinases, particularly at higher concentrations. The most notable off-targets belong to the JNK and Mixed Lineage Kinase (MLK) families.[1] It is crucial to consider these off-target activities when interpreting experimental results.
Q3: I am observing unexpected neurotoxicity in my primary neuron cultures treated with this compound, even at concentrations that should be selective for DLK. What could be the cause?
A3: Higher concentrations of this compound have been reported to induce neurotoxicity.[2] This could be due to off-target inhibition of essential kinases, such as JNKs, which play complex roles in neuronal survival. It is recommended to perform a dose-response curve to determine the optimal concentration for DLK inhibition without inducing significant cell death in your specific neuronal cell type. Additionally, ensure the purity of your this compound compound and the health of your neuronal cultures.
Q4: My immunofluorescence staining shows abnormal axonal morphology, such as "axonal distortions" or beading, after this compound treatment. Is this a known effect?
A4: Yes, treatment with this compound has been observed to cause cytoskeletal disruptions in axons of cultured neurons, leading to accumulations of neurofilament and vesicle markers in axonal distortions.[2] This suggests that while inhibiting DLK can be neuroprotective in some contexts, it may also interfere with normal axonal transport and cytoskeletal organization.
Q5: How can I confirm that the observed effects in my experiment are due to DLK inhibition and not off-target effects?
A5: To validate that your observations are DLK-specific, consider the following control experiments:
-
Use a structurally different DLK inhibitor: Comparing the effects of this compound with another selective DLK inhibitor can help confirm that the phenotype is not due to the chemical scaffold of this compound.
-
Genetic knockdown or knockout of DLK: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DLK expression should phenocopy the effects of this compound if they are on-target.
-
Rescue experiment: If possible, overexpressing a this compound-resistant mutant of DLK should rescue the observed phenotype.
-
Dose-response analysis: Correlate the concentration at which you observe the phenotype with the known IC50 of this compound for DLK and its off-target kinases.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value (nM) | Reference |
| Primary Target | |||
| DLK (MAP3K12) | Ki | 0.5 | [1] |
| p-JNK (cellular assay) | IC50 | 30 | [1] |
| Dorsal Root Ganglion (DRG) neuron protection | IC50 | 107 | [1] |
| Off-Target Kinases | |||
| JNK1 | IC50 | 129 | [1] |
| JNK2 | IC50 | 514 | [1] |
| JNK3 | IC50 | 364 | [1] |
| MLK1 | IC50 | 67.8 | [1] |
| MLK2 | IC50 | 767 | [1] |
| MLK3 | IC50 | 602 | [1] |
| MKK4 | IC50 | >5000 | [1] |
| MKK7 | IC50 | >5000 | [1] |
Experimental Protocols
Protocol for Assessing Neuronal Viability (MTT Assay)
This protocol is adapted for primary neuronal cultures to assess potential cytotoxicity of this compound.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution (in DMSO)
-
Neurobasal medium (or appropriate culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Replace the existing medium with the medium containing different concentrations of this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Immunofluorescence Protocol for Detecting Axonal Abnormalities
This protocol is designed to identify the "axonal distortions" and altered protein localization that can be induced by this compound.
Materials:
-
Primary neuronal cultures on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-neurofilament, anti-VAMP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured neurons on coverslips with the desired concentration of this compound or vehicle for the chosen duration.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the slides using a fluorescence microscope. Look for signs of axonal beading, discontinuous staining of cytoskeletal proteins, and punctate accumulation of vesicular markers.
Mandatory Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
GNE-3511 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-3511, a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12).[1][2] Its primary mechanism of action is the inhibition of the DLK-driven JNK signaling cascade, which subsequently suppresses the phosphorylation of downstream transcription factors like c-Jun.[3] By inhibiting this pathway, this compound has shown potential in models of neurodegeneration and neuropathic pain.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][5] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO.[6] Stock solutions can be stored at -20°C for up to 3-6 months or at -80°C for up to one year.[2][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q3: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor of DLK. However, like any kinase inhibitor, it can exhibit some off-target activity, particularly at higher concentrations. It is important to consider these effects when interpreting experimental results.
| Kinase | IC50 (nM) | Potency Relative to DLK (p-JNK IC50 = 30 nM) |
| DLK (p-JNK) | 30 | - |
| MLK1 | 67.8 | ~2.3-fold less potent |
| JNK1 | 129 | ~4.3-fold less potent |
| JNK3 | 364 | ~12.1-fold less potent |
| JNK2 | 514 | ~17.1-fold less potent |
| MLK3 | 602 | ~20.1-fold less potent |
| MLK2 | 767 | ~25.6-fold less potent |
| MKK4 | >5000 | >166-fold less potent |
| MKK7 | >5000 | >166-fold less potent |
Data compiled from multiple sources.[2]
Troubleshooting Guides
In Vitro Experimentation
Q4: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?
Unexpected cytotoxicity with this compound can arise from several factors:
-
High Concentrations: While this compound is protective for neurons at lower concentrations, higher concentrations (typically above 1 µM) can induce neurotoxicity.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay duration.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including vehicle controls.
-
Cell Health: Poor cell health prior to treatment can increase sensitivity to any compound. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Contamination: Mycoplasma or other microbial contamination can affect cell viability and experimental outcomes. Regularly test your cell cultures for contamination.
Troubleshooting Workflow for In Vitro Cytotoxicity
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Q5: My Western blot results for phosphorylated c-Jun (p-c-Jun) are inconsistent. How can I improve them?
Inconsistent Western blot results for p-c-Jun can be due to issues with sample preparation, antibody incubation, or the blotting procedure itself.
Detailed Protocol for Western Blotting of p-c-Jun after this compound Treatment
-
Cell Lysis:
-
After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-c-Jun (e.g., rabbit anti-p-c-Jun) overnight at 4°C. Follow the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[7]
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total c-Jun levels, the membrane can be stripped and re-probed with an antibody for total c-Jun and a loading control like GAPDH or β-actin.[7]
-
Troubleshooting Western Blot Issues
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Insufficient protein loaded. | Load 20-30 µg of total protein per lane. |
| Primary antibody concentration too low. | Optimize antibody dilution. | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (BSA vs. milk). |
| Primary or secondary antibody concentration too high. | Further dilute the antibodies. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody; confirm target band with a positive control. |
| Protein degradation. | Use fresh lysates and always include protease inhibitors. |
In Vivo Experimentation
Q6: I am observing high variability in the efficacy of this compound in my animal model. What are the potential sources of this variability?
In vivo studies can be influenced by a multitude of factors, leading to experimental variability.
-
Pharmacokinetics: this compound has a relatively short half-life in mice (t1/2 = 0.6 h).[5] The timing of administration relative to the induction of the disease model and the endpoint measurement is critical.
-
Formulation and Administration: Ensure this compound is properly formulated for oral gavage (e.g., in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water) and that the administration technique is consistent.[8]
-
Animal Strain and Health: Different mouse strains can exhibit variations in drug metabolism and response.[9] The health status, age, and sex of the animals can also impact the results.
-
Experimental Model: The specific neurodegenerative or neuropathic pain model used can influence the outcome. The timing of this compound administration in relation to the peak of the disease pathology is crucial.
-
Environmental Factors: Animal stress, housing conditions, and diet can all contribute to variability.
Logical Relationship for Troubleshooting In Vivo Variability
Caption: Logical approach to troubleshooting in vivo experimental variability.
Signaling Pathway
This compound Mechanism of Action: Inhibition of the DLK-JNK Pathway
This compound acts as a potent inhibitor of DLK. In response to neuronal stress or injury, DLK is activated and initiates a phosphorylation cascade involving MKK4/7 and JNK. Activated, phosphorylated JNK (p-JNK) then translocates to the nucleus and phosphorylates c-Jun. Phosphorylated c-Jun (p-c-Jun) acts as a transcription factor, leading to the expression of genes involved in apoptosis and neurodegeneration. This compound blocks this pathway at the level of DLK, thereby preventing the downstream signaling events that lead to neuronal damage.
Caption: this compound inhibits the DLK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Preventing GNE-3511 precipitation in media
Welcome to the technical support center for GNE-3511. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on preventing and troubleshooting precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to identifying and resolving precipitation issues with this compound in your cell culture experiments.
Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A1: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility.[1] The primary reasons for precipitation include:
-
High Final Concentration: The concentration of this compound in the media exceeds its solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock solution directly into the aqueous media can cause the compound to crash out of solution.[2]
-
Suboptimal Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too low to maintain the solubility of this compound.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3]
-
Temperature Fluctuations: Changes in temperature, such as moving plates between an incubator and a microscope, can affect the solubility of the compound.[2]
-
pH of the Media: The pH of the culture media can influence the charge state and solubility of this compound.
Q2: How can I prevent this compound from precipitating when preparing my experiment?
A2: Proactive measures during experimental setup can significantly reduce the likelihood of precipitation. Follow these recommendations:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[4][5] this compound is soluble in DMSO at concentrations ranging from 20 mg/mL to 44 mg/mL.[4][5]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your media, perform a serial dilution of the stock in pre-warmed (37°C) cell culture media.[2] This gradual reduction in DMSO concentration helps to keep the compound in solution.
-
Maintain Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is kept as low as possible to minimize cell toxicity, ideally below 0.5%, and preferably below 0.1%.[2] However, for compounds with low solubility, a slightly higher but non-toxic DMSO concentration might be necessary.
-
Pre-warm Media: Always use pre-warmed cell culture media (37°C) when making your final dilutions.
-
Gentle Mixing: When adding the this compound solution to your culture media, mix gently by swirling or slowly pipetting up and down. Avoid vigorous vortexing, which can introduce air bubbles and potentially promote precipitation.
Experimental Workflow for Troubleshooting this compound Precipitation
Below is a logical workflow to diagnose and resolve this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
GNE-3511 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using GNE-3511. Our aim is to help you address potential issues, particularly those that may arise from batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), also known as MAP3K12, with a Ki (inhibitor constant) of approximately 0.5 nM.[1][2] It functions by blocking the DLK-JNK signaling cascade, which plays a critical role in neuronal stress response pathways implicated in neurodegeneration.[1] this compound is orally bioavailable and can cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies of neurodegenerative diseases.[2][3]
Q2: My experimental results with this compound are inconsistent between experiments. Could this be due to batch-to-batch variability?
A2: While batch-to-batch variability is a possibility with any chemical compound, inconsistent results can also stem from various factors in your experimental setup. Before attributing inconsistencies to the compound batch, we recommend a thorough review of your experimental protocol, including compound handling, storage, and application. This guide provides detailed troubleshooting steps to help you identify the source of the variability.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to approximately 44 mg/mL.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[3] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3] Note that some suppliers suggest that stock solutions at -20°C are stable for up to 6 months.[4] It has been noted that moisture-absorbing DMSO can reduce the solubility of this compound, so it is crucial to use fresh, high-quality DMSO.[3]
Q4: I am observing lower-than-expected potency in my cell-based assay. What could be the cause?
A4: A number of factors could contribute to lower-than-expected potency. These include:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Inaccurate Concentration: One supplier has noted that the molecular weight of this compound can be batch-specific due to variable water content. Always refer to the batch-specific certificate of analysis for the precise molecular weight to ensure accurate concentration calculations.
-
Assay Conditions: The potency of kinase inhibitors can be influenced by assay conditions, such as the concentration of ATP used in in vitro kinase assays.
-
Cell Culture Variability: The health, passage number, and density of your cells can significantly impact their response to inhibitors.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a highly selective inhibitor for DLK. However, it does show some activity against other kinases at higher concentrations. For example, it has IC50 values of 129 nM, 514 nM, and 364 nM for JNK1, JNK2, and JNK3, respectively, and 67.8 nM, 767 nM, and 602 nM for MLK1, MLK2, and 3, respectively.[2] It is largely inactive against MKK4 and MKK7, with IC50 values greater than 5000 nM.[2]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experimental runs.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Handling | 1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 2. Use fresh, anhydrous DMSO to prepare stock solutions. 3. Verify the accuracy of your pipetting and serial dilutions. | Consistent IC50 values across replicate experiments. |
| Cellular Factors | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment. 3. Regularly test for mycoplasma contamination. | Reduced variability in the cellular response to this compound. |
| Assay Readout | 1. Ensure that the assay readout is within the linear range of the detection instrument. 2. Include appropriate positive and negative controls in every assay plate. | Reliable and reproducible assay signals. |
Issue 2: Complete loss of this compound activity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | 1. Discard the current stock solution and prepare a fresh one from the solid compound. 2. Review storage conditions and handling procedures to prevent future degradation. | Restoration of this compound's inhibitory activity. |
| Incorrect Compound | 1. Confirm the identity of the compound through analytical methods if possible. 2. Double-check the labeling and storage location of your compound vials. | Confirmation that the correct compound is being used. |
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound. Note that minor variations may be observed due to different experimental conditions.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Value | Reference |
| DLK (MAP3K12) | Ki | 0.5 nM | [1][2] |
| p-JNK | IC50 | 30 nM | [2] |
| Dorsal Root Ganglion (DRG) Assay | IC50 | 107 nM | [2] |
| JNK1 | IC50 | 129 nM | [2] |
| JNK2 | IC50 | 514 nM | [2] |
| JNK3 | IC50 | 364 nM | [2] |
| MLK1 | IC50 | 67.8 nM | [2] |
| MLK2 | IC50 | 767 nM | [2] |
| MLK3 | IC50 | 602 nM | [2] |
| MKK4 | IC50 | >5000 nM | [2] |
| MKK7 | IC50 | >5000 nM | [2] |
Table 2: In Vivo Administration and Effects of this compound
| Model System | Dose and Administration | Observed Effect | Reference |
| Mouse model of cystitis | 75 mg/kg, single oral dose | Significant reduction in nociceptive behavior and bladder pathology. | [1] |
| Mouse model | 1 mg/kg (IV) or 5 mg/kg (PO) | Moderate plasma clearance, moderate volume of distribution, and brain penetration. | [2] |
| Spared nerve injury (SNI) mouse model | 75 mg/kg, twice daily oral gavage | Prevention of mechanical allodynia and microgliosis. | [5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-JNK Inhibition
-
Cell Culture and Treatment: Plate neuronal cells at a desired density and allow them to adhere overnight. The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours.
-
Induction of Neuronal Stress: Induce neuronal stress using a known activator of the JNK pathway (e.g., anisomycin, UV radiation, or growth factor withdrawal).
-
Cell Lysis: After the stress induction period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.
Protocol 2: Neuronal Protection Assay
-
Cell Culture: Culture primary neurons (e.g., dorsal root ganglion neurons) in appropriate media.
-
Treatment: Treat the neurons with various concentrations of this compound.
-
Induction of Axon Degeneration: Induce axon degeneration by a method such as vincristine (B1662923) treatment or nerve growth factor (NGF) withdrawal.
-
Assessment of Neuronal Viability: After a set period (e.g., 24-48 hours), assess neuronal viability and axon integrity. This can be done by:
-
Immunostaining for neuronal markers like β-III tubulin to visualize axon morphology.
-
Performing a cell viability assay such as an MTT or CellTiter-Glo assay.
-
-
Data Analysis: Quantify the extent of axon protection or cell viability at each concentration of this compound to determine the EC50.
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: A typical experimental workflow using this compound.
Caption: Troubleshooting decision tree for this compound.
References
GNE-3511 inconsistent results in western blots
This technical support guide provides troubleshooting for inconsistent Western blot results observed when using GNE-3511, a potent inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent inhibition of downstream targets (e.g., p-JNK, p-c-Jun) in my Western blots after this compound treatment?
Inconsistent results when assessing this compound efficacy can stem from three primary areas: the experimental setup, the Western blot protocol itself, or the reagents used.
-
Experimental Variables:
-
Drug Potency and Stability: Ensure the this compound stock solution is fresh and has been stored correctly at -20°C for no more than 3-6 months to maintain its activity.
-
Treatment Conditions: Verify that the concentration and incubation time of this compound are appropriate for your specific cell line or model system. The reported IC50 for cellular p-JNK inhibition is 30 nM.[1][2][3]
-
Cell Health and Confluency: Changes in cell culture conditions, such as confluency or passage number, can alter signaling pathways and the cellular response to the inhibitor.
-
-
Western Blot Technique:
-
Protein Loading: Inconsistent protein loading between lanes is a major source of variability.[4][5] Always perform a protein concentration assay (e.g., BCA) and consider running a loading control. For low-abundance phosphoproteins, a higher protein load of up to 100 µg may be necessary.[6]
-
Sample Preparation: To prevent protein degradation, always use fresh samples and include protease and phosphatase inhibitors in your lysis buffer.[6][7]
-
-
Reagent and Antibody Issues:
-
Antibody Performance: The affinity and specificity of your primary antibodies against phosphorylated targets are critical. Use antibodies validated for Western blotting and consider titrating the concentration to find the optimal signal-to-noise ratio. Avoid reusing diluted antibodies as their stability can decrease.[6][7]
-
Q2: What is the direct target and mechanism of action for this compound?
This compound is a potent, selective, and cell-permeable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][8][9] DLK is an upstream kinase in a stress-activated signaling cascade. Upon neuronal stress or injury, DLK is activated and subsequently phosphorylates and activates MKK4/MKK7, which in turn activates JNK. Activated JNK then phosphorylates transcription factors like c-Jun.[10][11] By inhibiting DLK, this compound effectively blocks this entire downstream signaling pathway, preventing the phosphorylation of JNK and c-Jun and protecting neurons from degeneration.[10][12]
Q3: What are the most common causes of weak or no signal for my target protein?
Several factors can lead to weak or absent signals in a Western blot.
-
Low Target Abundance: The target protein may be expressed at very low levels in your sample.[6] Increase the total protein loaded per lane (20-30 µg is standard, but up to 100 µg may be needed for modified targets).[6]
-
Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[13] For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can improve efficiency.[14]
-
Inactive Antibodies or Reagents: Ensure primary and secondary antibodies have not expired and have been stored correctly.[14] Do not reuse diluted antibodies.[6] Confirm that your detection substrate (e.g., ECL) is not expired and is active.[7][14]
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal dilution.[7][13]
Q4: How can I reduce high background on my Western blots?
High background can obscure your target bands and make quantification unreliable.
-
Blocking: Ensure the blocking step is sufficient. Block for at least 1 hour at room temperature or overnight at 4°C.[14] The choice of blocking agent is also important; 5% non-fat dry milk in TBS-T is generally recommended, but some antibodies perform better with 5% BSA.[6][13]
-
Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[13]
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody is a common cause of high background.[13][14]
-
Membrane Handling: Never let the membrane dry out during the blotting process, and handle it carefully with forceps to avoid contamination.[14]
This compound Potency and Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target, DLK, and other related kinases.
| Target Kinase | Parameter | Value (nM) |
| DLK (MAP3K12) | K_i | <0.5 [1][3][15] |
| p-JNK (cellular assay) | IC50 | 30[1][2][3] |
| DRG Neuron Protection | IC50 | 107[1][3] |
| JNK1 | IC50 | 129[1] |
| JNK2 | IC50 | 514[1] |
| JNK3 | IC50 | 364[1] |
| MLK1 | IC50 | 67.8[1] |
| MKK4 | IC50 | >5000[1] |
| MKK7 | IC50 | >5000[1] |
Visualized Signaling and Troubleshooting
Caption: this compound inhibits DLK, blocking the downstream JNK signaling pathway.
Caption: A logical workflow for diagnosing common Western blot issues.
Experimental Protocols
General Protocol for Western Blotting to Assess this compound Efficacy
This protocol provides a standardized workflow to improve the consistency of your results.
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound and appropriate controls, wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6][7]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all sample concentrations with lysis buffer to ensure equal loading volumes.
-
-
Sample Preparation for SDS-PAGE:
-
Mix your protein lysate with Laemmli sample buffer.
-
Heat samples at 70-95°C for 5-10 minutes. Avoid boiling, as this can cause protein aggregation or degradation.[14]
-
-
SDS-PAGE:
-
Load 20-50 µg of protein from each sample into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
For PVDF membranes, pre-activate the membrane with methanol (B129727) for ~30 seconds before equilibrating in transfer buffer.[6]
-
After transfer, confirm successful protein transfer by staining the membrane with Ponceau S.[13] Destain with TBST before blocking.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[14] Do not let the membrane dry.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve a strong signal without saturation.[14]
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the signal of the target protein (e.g., p-JNK) to a loading control (e.g., GAPDH, β-actin) or to the total protein for that lane. For phosphoproteins, it is best practice to normalize to the total protein level of the target (e.g., normalize p-JNK to total JNK).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound|DLK Inhibitor [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. This compound | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: GNE-3511 Treatment and Cell Stress Response
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the DLK inhibitor, GNE-3511. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues related to cell stress responses during this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), also known as MAP3K12.[1] It functions by blocking the DLK-mediated activation of the c-Jun N-terminal Kinase (JNK) signaling cascade.[1] This pathway is a critical component of the neuronal stress response to axonal injury and various neurodegenerative stimuli. By inhibiting DLK, this compound is designed to be neuroprotective, preventing downstream events that lead to apoptosis and axon degeneration.[2][3][4]
Q2: What are the known potency and selectivity values for this compound?
This compound is a highly potent inhibitor of DLK with a Ki of 0.5 nM. Its cellular activity has been demonstrated by the inhibition of phosphorylated JNK (p-JNK) with an IC50 of 30 nM and protection of Dorsal Root Ganglion (DRG) neurons with an IC50 of 107 nM.[1] this compound exhibits selectivity for DLK over other related kinases.[1]
Q3: Is this compound expected to induce a cell stress response?
The intended effect of this compound is to inhibit a specific neuronal stress response pathway, leading to neuroprotection.[2][3] However, like many small molecule inhibitors, treatment with this compound can lead to unintended cellular effects, particularly at higher concentrations. These can be misinterpreted as a primary cell stress response. It is crucial to differentiate the intended pharmacological effect from potential off-target effects or on-target toxicity.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Cell Death Observed with this compound Treatment
Researchers may observe a decrease in cell viability or an increase in markers of cell death at concentrations of this compound intended for DLK inhibition.
Possible Causes and Solutions:
-
Concentration-Dependent Neurotoxicity: While neuroprotective at lower concentrations, this compound has been reported to induce neurotoxicity at concentrations above 1 µM.[2]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for DLK inhibition without inducing significant cytotoxicity in your specific cell model.
-
-
On-Target Toxicity: In some contexts, the sustained inhibition of the homeostatic functions of DLK may be detrimental to the cell.
-
Recommendation: Correlate the onset of cytotoxicity with the inhibition of a downstream DLK target, such as phosphorylated c-Jun, to assess if the toxicity is on-target.
-
-
Off-Target Effects: Although selective, at higher concentrations this compound may inhibit other kinases or cellular processes, leading to toxicity.
-
Recommendation: If possible, use a structurally distinct DLK inhibitor to see if the cytotoxic phenotype is recapitulated.
-
Issue 2: Observation of Altered Cellular Morphology, Specifically Cytoskeletal Disruption
Treatment with this compound may lead to changes in cell morphology, which could be mistaken for a generalized stress response.
Possible Cause and Solutions:
-
Disruption of Axonal Cytoskeleton: this compound has been shown to disrupt the normal distribution of neurofilament and tubulin in axons, leading to their accumulation in axonal distortions.[2][5] This can also lead to the aggregation of vesicle markers.[2][5]
-
Recommendation: If working with neuronal models, perform immunofluorescence staining for cytoskeletal markers (e.g., β-III tubulin, neurofilament) and vesicular transport proteins to assess the integrity of these structures.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / Ki | Reference |
| DLK (Ki) | 0.5 nM | [1] |
| p-JNK (cellular assay) | 30 nM | [1] |
| Dorsal Root Ganglion (DRG) neuron protection | 107 nM | [1] |
| JNK1 | 129 nM | [1] |
| JNK2 | 514 nM | [1] |
| JNK3 | 364 nM | [1] |
| MLK1 | 67.8 nM | [1] |
| MLK2 | 767 nM | [1] |
| MLK3 | 602 nM | [1] |
| MKK4 | >5000 nM | [1] |
| MKK7 | >5000 nM | [1] |
Table 2: Troubleshooting Unexpected Cellular Responses to this compound
| Observed Phenotype | Potential Cause | Recommended Action | Key Markers to Assess |
| Decreased cell viability | Concentration-dependent toxicity | Perform a dose-response for viability (e.g., MTT, CellTiter-Glo) and correlate with p-c-Jun inhibition. | Cleaved Caspase-3, PARP cleavage |
| Altered neuronal morphology | Cytoskeletal disruption | Immunofluorescence staining of neuronal cultures. | β-III tubulin, Neurofilament, VAMP2 |
| General cellular stress | Off-target effects | Test a structurally different DLK inhibitor. | ROS production, UPR markers (p-PERK, p-eIF2α, ATF6, BiP) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Apoptosis Markers
This protocol allows for the detection of key markers of apoptosis, such as cleaved Caspase-3.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Detection of Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe to measure intracellular ROS levels.
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Probe Loading: Remove the treatment media, wash with a buffered saline solution, and incubate the cells with a cell-permeable ROS-sensitive fluorescent dye (e.g., DCFDA/H2DCFDA) in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
Protocol 3: Western Blot Analysis of Unfolded Protein Response (UPR) Markers
This protocol is for detecting the activation of the three main branches of the UPR.
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the apoptosis western blot protocol.
-
SDS-PAGE and Transfer: Follow steps 3 and 4 from the apoptosis western blot protocol.
-
Blocking: Block the membrane as described previously.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key UPR markers such as p-PERK, p-eIF2α, ATF6, and BiP (GRP78).
-
Secondary Antibody Incubation and Detection: Follow steps 7 and 8 from the apoptosis western blot protocol.
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Troubleshooting workflow for this compound induced cell stress.
Caption: Experimental workflow for assessing this compound effects.
References
GNE-3511 Technical Support Center: Blood-Brain Barrier Penetration Characteristics
This technical support resource provides researchers, scientists, and drug development professionals with a guide to understanding the blood-brain barrier (BBB) penetration characteristics of GNE-3511. Contrary to inquiries about penetration issues, the available scientific literature consistently describes this compound as a brain-penetrant compound, specifically designed for activity within the central nervous system (CNS). This guide clarifies these properties through frequently asked questions, data summaries, experimental protocols, and visualizations.
Frequently Asked Questions (FAQs)
Q1: Is this compound capable of crossing the blood-brain barrier?
Yes, this compound is characterized in scientific literature as a brain-penetrant molecule.[1][2][3] It was developed as an orally active and bioavailable dual leucine (B10760876) zipper kinase (DLK) inhibitor with the ability to cross the BBB, making it suitable for research in neurodegenerative diseases.[1] The medicinal chemistry program that produced this compound specifically aimed to optimize CNS druglike properties, resulting in a compound with a desirable combination of potency and brain penetration following oral administration.[4][5]
Q2: What are the reported pharmacokinetic (PK) properties of this compound?
In preclinical studies, this compound has been shown to exhibit moderate in vivo plasma clearances, moderate volumes of distribution, and short half-lives.[1][2] These characteristics are consistent with a compound developed for CNS applications.
Q3: Is there quantitative data available on the brain penetration of this compound?
While the provided search results do not specify a precise brain-to-plasma concentration ratio (e.g., Kp or Kp,uu), the compound's consistent description as "brain-penetrant" and its demonstrated efficacy in various animal models of CNS disorders, such as Parkinson's disease, nerve injury, and epilepsy, provide strong evidence of its ability to reach its target in the brain.[4][6][7][8]
Q4: What factors might influence the CNS exposure of this compound?
Even for a brain-penetrant compound, overall CNS exposure can be modulated by several factors:
-
Metabolic Stability: this compound is noted for its high intrinsic clearance, which contributes to a short half-life.[2][4] This rapid clearance can affect the duration of effective concentrations in the brain.
-
Efflux Transporters: The design of this compound sought to achieve an "ideal balance" of properties, including its interaction with efflux transporters at the BBB.[2] Transporters like P-glycoprotein (P-gp) can actively pump substrates out of the brain, and managing this efflux is a critical aspect of designing effective CNS drugs.
Q5: How was this compound designed to achieve brain penetration?
The development of this compound originated from a high-throughput screening hit and evolved through a focused medicinal chemistry effort.[5] Researchers concentrated on the di(pyridin-2-yl)amine scaffold due to its favorable combination of high potency and the ability to penetrate the brain after oral dosing.[4][5] Specific design parameters were employed to systematically optimize the molecule for CNS drug-like properties.[4][5]
Data Presentation
Table 1: Summary of this compound In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value | Administration Route | Dose | Source(s) |
| Half-life (t½) | 0.6 hours | IV or PO | 1 mg/kg (IV), 5 mg/kg (PO) | [2] |
| Plasma Clearance (CLp) | 56 mL/min/kg | IV or PO | 1 mg/kg (IV), 5 mg/kg (PO) | [2] |
| Bioavailability | Orally active and bioavailable | Oral gavage | 75 mg/kg | [1] |
Experimental Protocols
Protocol 1: General In Vivo Pharmacokinetic Study for Assessing Brain Penetration
The following protocol outlines a general methodology used to evaluate the brain penetration of a compound like this compound in a preclinical setting.
-
Animal Model: Utilize a standard rodent model, such as male C57BL/6 mice.
-
Compound Formulation and Administration:
-
Intravenous (IV): Formulate this compound in a vehicle suitable for injection (e.g., a solution containing DMSO, Solutol, and saline). Administer a single dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Formulate this compound as a suspension in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5 mg/kg).
-
-
Sample Collection: At designated time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood into anticoagulant-containing tubes.
-
Tissue Harvesting: Immediately after blood collection, perform euthanasia and transcardially perfuse the animals with cold saline to wash out blood from the brain. Swiftly harvest the whole brain.
-
Sample Processing:
-
Centrifuge blood samples to isolate plasma.
-
Weigh and homogenize the brain tissue in a specific volume of a suitable buffer.
-
-
Bioanalysis:
-
Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to isolate the compound.
-
Quantify the concentration of this compound using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the concentration of this compound in plasma and brain over time.
-
Calculate key pharmacokinetic parameters, including half-life, clearance, and the brain-to-plasma concentration ratio (Kp), to quantify BBB penetration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Effect of Dual Leucine Zipper Kinase Inhibitor this compound on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
GNE-3511 Metabolic Stability & Clearance: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolic stability and clearance of GNE-3511. The following sections include quantitative data summaries, detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate your research.
Data Presentation
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Species |
| Half-life (t½) | 0.6 hours | Intravenous (i.v.) or Oral (p.o.) | 1 mg/kg (i.v.) or 5 mg/kg (p.o.) | Mouse |
| Plasma Clearance (CLp) | 56 mL/min/kg | Intravenous (i.v.) | 1 mg/kg | Mouse |
Note: Data is compiled from publicly available resources.
Representative In Vitro Metabolic Stability Data
While specific in vitro metabolic stability data for this compound is not publicly available, it has been described as having "high intrinsic clearance". The following table illustrates typical data generated from in vitro metabolic stability assays for a compound with high clearance.
| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Liver Microsomes | Mouse | > 100 | < 10 |
| Liver Microsomes | Rat | > 100 | < 10 |
| Liver Microsomes | Dog | > 80 | < 15 |
| Liver Microsomes | Human | > 90 | < 12 |
| Hepatocytes | Mouse | > 120 | < 8 |
| Hepatocytes | Human | > 100 | < 10 |
Note: These are representative values for a high-clearance compound and are intended for illustrative purposes.
Experimental Protocols & Workflows
Detailed methodologies for key in vitro metabolic stability experiments are provided below.
Microsomal Stability Assay Protocol
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.
Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (from human, mouse, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay Protocol
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes.
Materials:
-
Test compound (this compound)
-
Cryopreserved or fresh hepatocytes (from human, mouse, rat, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates (for plated hepatocyte assays)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., via trypan blue exclusion).
-
For suspension assays, dilute cells to the desired density in pre-warmed medium.
-
For plated assays, seed cells onto collagen-coated plates and allow them to attach.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension or the medium of the plated hepatocytes.
-
Incubate at 37°C with gentle shaking (for suspension) or in a static incubator (for plated).
-
At specified time points, collect aliquots of the cell suspension or medium.
-
Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing & Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, normalizing the clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).
-
In Vitro to In Vivo Extrapolation (IVIVE)
The intrinsic clearance data obtained from in vitro assays can be used to predict the in vivo hepatic clearance.
Troubleshooting & FAQs
Q1: My compound appears to be unstable even at the 0-minute time point. What could be the cause?
A1: This could be due to several factors:
-
Chemical Instability: The compound may be unstable in the aqueous buffer at 37°C. To test this, run a control incubation without microsomes or hepatocytes.
-
Non-Enzymatic Degradation: The compound might be degrading non-enzymatically in the presence of cellular components. A control with heat-inactivated microsomes or hepatocytes can help diagnose this.
-
Binding to Plasticware: Highly lipophilic compounds can bind to the plastic of the assay plates. Using low-binding plates or including a surfactant in the sample processing can mitigate this.
Q2: I am seeing a very high variability between my replicate wells. What are the common reasons for this?
A2: High variability can stem from:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of compound stock, microsomes, or cell suspensions.
-
Inconsistent Cell Density: In hepatocyte assays, ensure the cell suspension is homogenous before aliquoting into wells.
-
Edge Effects in Plates: The outer wells of a 96-well plate can be prone to evaporation. Avoid using the outermost wells or ensure proper sealing of the plate.
-
Inconsistent Reaction Termination: Ensure the termination solution is added promptly and mixed thoroughly at each time point.
Q3: My positive control compound is showing much lower clearance than expected. What should I check?
A3: This suggests a problem with the assay system itself:
-
Inactive Cofactors: Ensure the NADPH regenerating system is fresh and has been stored correctly.
-
Degraded Microsomes/Hepatocytes: Repeated freeze-thaw cycles can damage microsomes. Ensure hepatocytes have good viability post-thawing.
-
Incorrect Incubation Conditions: Verify the temperature of the incubator and the pH of the buffer.
Q4: How can I improve the accuracy of my intrinsic clearance measurements for a high-clearance compound like this compound?
A4: For high-clearance compounds, consider the following:
-
Shorter Incubation Times: Use more frequent and earlier time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Lower Protein/Cell Concentration: Reducing the concentration of microsomes or hepatocytes can slow down the metabolic rate, allowing for more accurate measurement.
-
Use of Specific Inhibitors: If the primary metabolic pathway is known, using a specific inhibitor can help to dissect the contribution of different enzymes to the overall clearance.
Q5: What is the significance of "high intrinsic clearance" for a drug candidate like this compound?
A5: High intrinsic clearance suggests that the compound is rapidly metabolized by the liver. This can have several implications for its in vivo properties:
-
Short Half-life: The compound is likely to be eliminated from the body quickly, as seen with the 0.6-hour half-life of this compound in mice.
-
Low Oral Bioavailability: A significant portion of the drug may be metabolized in the liver after oral absorption (first-pass metabolism), reducing the amount that reaches systemic circulation.
-
Potential for Drug-Drug Interactions: If metabolism is primarily mediated by a single enzyme, there is a higher risk of interactions with other drugs that are substrates, inhibitors, or inducers of that same enzyme.
Impact of GNE-3511 on neuronal morphology
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GNE-3511 in studies of neuronal morphology. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), also known as MAP3K12.[1] Its primary mechanism of action is the inhibition of the DLK signaling pathway, which is a key regulator of neuronal stress responses, including axon degeneration and neuronal apoptosis.[2][3] By inhibiting DLK, this compound can protect neurons from degeneration in various in vitro and in vivo models.[4][5]
Q2: What are the known effects of this compound on neuronal morphology?
This compound has a dose-dependent effect on neuronal morphology. At concentrations below 1 µM, it has been shown to have a positive or neuroprotective effect on cultured neurons.[5] However, at higher concentrations, it can induce neurotoxicity.[5] Inhibition of DLK by this compound can also lead to cytoskeletal disruption, resulting in the accumulation of proteins and vesicles in axonal distortions.
Q3: What is the recommended working concentration for this compound in in vitro neuronal assays?
The optimal concentration of this compound is cell-type and assay-dependent. A dose-response experiment is highly recommended. Based on available data, a starting range of 10 nM to 1 µM is advisable for most neuronal culture applications. The IC50 for in vitro axon degeneration protection is 107 nM. Concentrations above 1 µM may lead to neurotoxicity.[5]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Neuronal Death or Toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type. Start with a lower concentration range (e.g., 10-100 nM). |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration as your this compound treatment. | |
| Poor cell health prior to treatment. | Ensure your neuronal cultures are healthy and have well-established neurites before applying this compound. | |
| Inconsistent or No Effect on Neuronal Morphology | This compound concentration is too low. | Verify the concentration of your stock solution. Perform a dose-response experiment to find the effective concentration for your assay. |
| Inactive compound due to improper storage. | Ensure this compound stock solutions are stored properly at -20°C or -80°C and are protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | |
| Insufficient treatment duration. | Optimize the treatment duration. Depending on the assay, effects on neuronal morphology may take 24-72 hours to become apparent. | |
| Observation of Axonal Swelling or Varicosities | Cytoskeletal disruption due to DLK inhibition. | This may be an on-target effect of DLK inhibition. Document these morphological changes as part of your results. You can co-stain with cytoskeletal markers (e.g., β-III tubulin, phalloidin) to investigate the underlying structural changes. |
| Off-target effects at high concentrations. | Use the lowest effective concentration of this compound to minimize potential off-target effects. | |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound in aqueous media. | Ensure the final concentration of DMSO is sufficient to keep this compound in solution (typically ≤ 0.1%). When diluting the stock solution, add it to the medium with gentle mixing. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value (nM) | Reference |
| DLK (MAP3K12) | K_i_ | 0.5 | [1] |
| Axon Degeneration Protection | IC_50_ | 107 | |
| Phosphorylated JNK | IC_50_ | 30 | [1] |
| JNK1 | IC_50_ | 129 | |
| JNK2 | IC_50_ | 514 | |
| JNK3 | IC_50_ | 364 | |
| MLK1 | IC_50_ | 67.8 | |
| MLK2 | IC_50_ | 767 | |
| MLK3 | IC_50_ | 602 | |
| MKK4 | IC_50_ | >5000 | |
| MKK7 | IC_50_ | >5000 |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay Using Primary Neurons
1. Materials:
- This compound
- Primary neurons (e.g., cortical, hippocampal, or DRG neurons)
- Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
- Coating substrate (e.g., Poly-D-lysine, Laminin)
- 96-well culture plates
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody (e.g., anti-β-III tubulin)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- High-content imaging system
2. Methods:
- Coat 96-well plates with the appropriate substrate according to the manufacturer's instructions.
- Plate primary neurons at a suitable density to allow for clear visualization of individual neurons and their neurites.
- Culture neurons for 24-48 hours to allow for adherence and initial neurite extension.
- Prepare serial dilutions of this compound in plating medium. A final concentration range of 10 nM to 1 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
- Carefully replace the culture medium with the medium containing the different concentrations of this compound or vehicle.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific antibody binding with 5% BSA for 1 hour.
- Incubate with primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Acquire images using a high-content imaging system.
- Analyze images using appropriate software to quantify neurite length, number of neurites, and branching.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for neurite outgrowth assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 3. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GNE-3511 and potential for neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GNE-3511, a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), with a focus on its potential for neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. Its primary mechanism of action is the inhibition of the DLK-JNK (c-Jun N-terminal kinase) signaling pathway. This pathway is a key regulator of neuronal stress responses, and its inhibition by this compound has shown neuroprotective effects in various preclinical models of neurodegenerative diseases and nerve injury.[1][2][3]
Q2: At what concentrations does this compound typically show neuroprotective effects in vitro?
A2: this compound has demonstrated neuroprotective effects in in vitro models at concentrations below 1 µM.[1] For instance, it protects neurons from degeneration in an in vitro axon degeneration assay with an IC50 of 107 nM.[4][5]
Q3: Is there a potential for this compound to be neurotoxic?
A3: Yes, while this compound is neuroprotective at lower concentrations, higher concentrations have been reported to induce neurotoxicity.[1] This is a critical consideration for in vitro and in vivo experimental design.
Q4: What are the observed signs of this compound-induced neurotoxicity in neuronal cultures?
A4: At neurotoxic concentrations, this compound can cause cytoskeletal disruption and interfere with axonal transport.[1] In dorsal root ganglion (DRG) neurons, treatment with this compound led to the accumulation of neurofilament-200 (NF-200) and βIII tubulin in axonal distortions, indicating a disruption of the normal cytoskeletal structure.[1]
Q5: What were the findings of the clinical trial for the similar DLK inhibitor, GDC-0134, in ALS patients?
A5: The clinical trial for GDC-0134, a compound structurally similar to this compound, in patients with Amyotrophic Lateral Sclerosis (ALS) was discontinued (B1498344) due to an unacceptable safety profile.[6][7][8] Serious adverse events reported included thrombocytopenia, dysesthesia (a painful abnormal sensation), and optic ischemic neuropathy.[6][7][8]
Q6: What is the significance of elevated plasma neurofilament light chain (NFL) levels observed with DLK inhibition?
A6: In the GDC-0134 clinical trial, an exposure-dependent increase in plasma NFL levels was observed in patients.[6][7] A similar elevation was seen in DLK conditional knockout mice.[6][7] Since NFL is a biomarker for neuro-axonal damage, this finding raises important questions about the on-target effects of DLK inhibition and complicates the use of NFL as a straightforward biomarker of disease progression in this context.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Value |
| DLK (Ki) | 0.5 nM[4] |
| p-JNK (IC50) | 30 nM[4] |
| DRG neuron protection (IC50) | 107 nM[4] |
| JNK1 (IC50) | 129 nM[4] |
| JNK2 (IC50) | 514 nM[4] |
| JNK3 (IC50) | 364 nM[4] |
| MLK1 (IC50) | 67.8 nM[4] |
| MLK2 (IC50) | 767 nM[4] |
| MLK3 (IC50) | 602 nM[4] |
| MKK4 (IC50) | >5000 nM[4] |
| MKK7 (IC50) | >5000 nM[4] |
Table 2: In Vivo Dosing and Effects of this compound in Mouse Models
| Model | Dose | Effect |
| MPTP model of Parkinson's disease | 37.5 mg/kg | Moderately reduced p-c-Jun expression[4] |
| MPTP model of Parkinson's disease | 75 mg/kg | Completely suppressed p-c-Jun expression[4] |
| Temporal Lobe Epilepsy Model | 1 mg/kg and 5 mg/kg | Dose-dependent prevention of spontaneous recurrent seizures and neuroprotection[3][9][10] |
Troubleshooting Guide
Problem: I am observing unexpected toxicity in my neuronal cultures at concentrations where this compound is expected to be neuroprotective.
This guide provides a systematic approach to troubleshoot unexpected toxicity.
Step 1: Verify Compound and Experimental Protocol
-
Compound Integrity :
-
Source and Purity : Ensure that the this compound was obtained from a reputable supplier and has a high purity grade.
-
Storage : Confirm that the compound has been stored correctly, typically at -20°C as a powder, and for no more than one month at -20°C or one year at -80°C in solvent.[7]
-
Solubility : this compound is soluble in DMSO (up to 44 mg/mL).[7] Ensure fresh, high-quality DMSO is used, as moisture-absorbing DMSO can reduce solubility.[7] For cell culture, prepare a concentrated stock solution in DMSO and then dilute it in your culture medium to the final working concentration. Be mindful of the final DMSO concentration in your culture, as it can be toxic to neurons at higher concentrations.
-
-
Experimental Protocol Review :
-
Carefully review your protocol for any potential errors in calculations, dilutions, or treatment times.
-
Ensure that the cell seeding density is appropriate and that the neuronal cultures are healthy before treatment.
-
Step 2: Differentiate On-Target vs. Off-Target Toxicity
-
Confirm On-Target Engagement :
-
A key downstream target of the DLK pathway is the phosphorylation of c-Jun at Serine 63.[6]
-
Perform a Western blot to measure the levels of phosphorylated c-Jun (p-c-Jun) in your treated neuronal cultures.
-
If you observe a dose-dependent decrease in p-c-Jun at concentrations that correlate with the observed toxicity, it suggests that the toxicity might be an on-target effect of DLK inhibition.[6]
-
-
Assess Off-Target Effects :
-
If the toxicity occurs at concentrations significantly higher than those required to inhibit p-c-Jun, or if another potent and selective DLK inhibitor does not produce the same toxic effect, the cause is more likely due to off-target effects.
-
At toxic concentrations, consider performing a broad kinase panel screen to identify other kinases that might be inhibited by this compound.
-
Experimental Protocols
Protocol 1: Assessment of this compound Neurotoxicity in Primary Cortical Neurons using a Cell Viability Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neuronal plating and culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)
-
Poly-D-lysine or other appropriate coating for culture plates
-
96-well cell culture plates
-
Cell viability assay kit (e.g., Resazurin-based or LDH assay)
-
Plate reader
Procedure:
-
Plate Preparation : Coat 96-well plates with poly-D-lysine according to the manufacturer's instructions.
-
Cell Seeding : Plate primary cortical neurons at an optimal density (e.g., 1-2 x 10^5 cells/cm²) and allow them to adhere and grow for at least 5-7 days in vitro (DIV) to establish a mature neuronal network.
-
This compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in your neuronal culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment : Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assessment :
-
Follow the instructions of your chosen cell viability assay kit.
-
For a Resazurin-based assay, you will typically add the reagent to each well, incubate for a specified time, and then measure the fluorescence or absorbance.
-
For an LDH assay, you will collect a sample of the culture medium to measure the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Data Analysis :
-
Normalize the viability data to the vehicle control group (set as 100% viability).
-
Plot the dose-response curve to determine the concentration at which this compound induces a 50% reduction in cell viability (IC50 for toxicity).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Palmitoylation couples the kinases DLK and JNK3 to facilitate pro-degenerative axon-to-soma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Effect of Dual Leucine Zipper Kinase Inhibitor this compound on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
GNE-3511 Kinase Specificity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the kinase specificity of GNE-3511. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] It exhibits high affinity for DLK with a Ki of 0.5 nM.[1][2]
Q2: How selective is this compound?
This compound displays high selectivity for DLK. However, it does show activity against other kinases, particularly within the same kinase family. Notably, it has been shown to inhibit Mixed Lineage Kinase 1 (MLK1) with an IC50 of 67.8 nM and c-Jun N-terminal Kinase 1 (JNK1) with an IC50 of 129 nM.[1] It is significantly less potent against MKK4 and MKK7, with IC50 values greater than 5000 nM.[1] A broader kinase screen of 298 kinases indicated some off-target activity at a concentration of 100 nM.
Q3: I am seeing unexpected cellular effects. Could this be due to off-target activity?
Yes, unexpected cellular phenotypes could be a result of this compound's off-target activities. Given its inhibitory action on other kinases like MLK1 and JNKs, it is crucial to consider the potential roles of these kinases in your experimental system.[1] We recommend performing control experiments, such as using structurally distinct DLK inhibitors or genetic knockdown of DLK, to validate that the observed phenotype is on-target.
Q4: My IC50 value for this compound in a cellular assay is different from the published biochemical IC50. Why?
Discrepancies between biochemical and cellular IC50 values are common. Biochemical assays use purified enzymes and substrates in a controlled environment, while cellular assays are influenced by factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of other interacting proteins. The cellular IC50 for inhibiting phosphorylated JNK (p-JNK) is reported to be 30 nM, which is higher than its biochemical Ki for DLK.[1]
Q5: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of DLK.[3] By binding to the ATP pocket of DLK, it prevents the phosphorylation of its downstream substrates, MKK4 and MKK7 (though its direct activity on MKK4/7 is weak).[1] This inhibition leads to a reduction in the phosphorylation and activation of the c-Jun N-terminal kinases (JNKs), and subsequently, the phosphorylation of the transcription factor c-Jun.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Variability in ATP concentration in biochemical assays.- Differences in cell density or passage number in cellular assays.- Inconsistent incubation times with the inhibitor. | - Ensure consistent ATP concentration in your kinase assays.- Maintain consistent cell culture conditions.- Standardize all incubation times. |
| High background signal in kinase assay | - Non-specific binding of detection antibodies.- Autophosphorylation of the kinase. | - Optimize antibody concentrations and blocking conditions.- Include a "no enzyme" control to determine background phosphorylation. |
| No inhibition observed at expected concentrations | - Inactive this compound compound.- Incorrect assay setup. | - Verify the integrity and concentration of your this compound stock.- Double-check all reagent concentrations and the assay protocol. |
| Observed cellular toxicity | - Off-target effects.- High concentrations of the inhibitor. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Use appropriate negative controls and validate findings with a second, structurally different DLK inhibitor or genetic approaches. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target, DLK, and a panel of other kinases.
Table 1: this compound Potency against Primary Target
| Target | Assay Type | Potency (Ki) |
| DLK (MAP3K12) | Biochemical | 0.5 nM[1][2] |
Table 2: this compound Selectivity Profile (IC50 values)
| Kinase | IC50 (nM) |
| p-JNK (cellular) | 30[1] |
| MLK1 | 67.8[1] |
| JNK1 | 129[1] |
| JNK3 | 364[1] |
| JNK2 | 514[1] |
| MLK3 | 602[1] |
| MLK2 | 767[1] |
| MKK4 | >5000[1] |
| MKK7 | >5000[1] |
Experimental Protocols
Biochemical Kinase Assay for this compound IC50 Determination (Representative Protocol)
This protocol is a representative example for determining the IC50 of this compound against DLK using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human DLK enzyme
-
MKK4 (inactive) as substrate
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in Assay Buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Mixture: Prepare a master mix containing the DLK enzyme and MKK4 substrate in Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically but a starting point could be 5 nM DLK and 200 nM MKK4.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 10 µL of the kinase reaction mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for DLK. A common concentration is 10 µM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blot for p-JNK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the DLK signaling pathway in a cellular context by measuring the phosphorylation of JNK.
Materials:
-
HEK293 or other suitable cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, and an antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
If necessary, stimulate the JNK pathway with an appropriate stimulus (e.g., anisomycin (B549157) or UV radiation) for a short period (e.g., 30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total JNK and the loading control.
-
Quantify the band intensities. Normalize the phospho-JNK signal to the total JNK signal and then to the loading control.
-
Plot the normalized phospho-JNK levels against the this compound concentration to determine the cellular IC50.
-
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Workflow for a biochemical kinase assay.
References
GNE-3511 interference with fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-3511 in fluorescence-based assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter when using this compound in their experiments.
FAQs
Q1: Is this compound itself fluorescent?
There is no published data on the intrinsic fluorescence of this compound. However, this compound is described as a yellow solid, which indicates it absorbs light in the blue-violet region of the spectrum. This property suggests a potential for interference with fluorophores that have excitation or emission spectra in this range.
Q2: Can this compound interfere with my fluorescence assay?
While there are no direct reports of this compound causing fluorescence assay interference, interference is theoretically possible through several mechanisms:
-
Autofluorescence: As a yellow compound, this compound may exhibit some level of autofluorescence when excited by certain wavelengths, potentially leading to increased background signal.
-
Signal Quenching: this compound could absorb the excitation light intended for the fluorophore or the emitted fluorescence, leading to a decrease in the detected signal.
-
Off-Target Effects: At high concentrations, this compound could have off-target effects on cellular health, which might indirectly affect fluorescent reporters (e.g., by altering cell viability or reporter protein expression). However, this compound is known to be a highly selective inhibitor of DLK.[1]
Q3: Are there examples of this compound being used successfully in fluorescence-based assays?
Yes. This compound has been successfully used in studies involving immunofluorescence and the imaging of GFP-tagged proteins without reported interference issues.[2][3] This suggests that with appropriate experimental design, potential interference can be managed.
Troubleshooting Guide
Problem: High background fluorescence in my assay when using this compound.
| Possible Cause | Recommended Solution |
| This compound Autofluorescence | 1. Run a "compound only" control: Prepare a sample with this compound in your assay buffer (without cells or your fluorescent probe) to measure its intrinsic fluorescence at your assay's excitation and emission wavelengths. 2. Subtract background: If the "compound only" control shows a signal, subtract this value from your experimental readings. 3. Change fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths further away from the blue-violet region (e.g., red or far-red fluorophores). |
| Media or Serum Autofluorescence | 1. Use phenol (B47542) red-free media: Phenol red is a known source of autofluorescence. 2. Reduce serum concentration: Fetal bovine serum (FBS) is another common source of background fluorescence. If your experiment allows, reduce the FBS concentration or use a serum-free medium for the final assay steps. |
| Cellular Autofluorescence | 1. Include an "unstained cells + this compound" control: This will help you determine the baseline fluorescence of your cells in the presence of the compound. 2. Use a viability dye: Dead cells can be highly autofluorescent. Use a viability dye to exclude dead cells from your analysis. |
Problem: My fluorescence signal is lower than expected in the presence of this compound.
| Possible Cause | Recommended Solution |
| Fluorescence Quenching by this compound | 1. Perform a "fluorophore + compound" control: In a cell-free system, mix your fluorescent dye/protein with this compound to see if the compound directly quenches the fluorescence. 2. Optimize compound concentration: Use the lowest effective concentration of this compound to minimize potential quenching effects. |
| Cytotoxicity at High Concentrations | 1. Perform a cell viability assay: Use a non-fluorescent viability assay (e.g., a colorimetric assay like MTT or a luminescence-based assay) to determine the cytotoxic threshold of this compound for your specific cell line and experimental conditions. Ensure you are working within the non-toxic concentration range. |
| Inhibition of Reporter Gene Expression | 1. Use a constitutively expressed fluorescent protein control: If your assay relies on a fluorescent reporter gene, its expression could be downregulated by the signaling pathway you are studying. Use a control cell line with a constitutively expressed fluorescent protein to check for general effects on protein expression. |
Data Presentation
Table 1: Kinase Selectivity of this compound
This table summarizes the in vitro potency and selectivity of this compound against various kinases. Data is compiled from publicly available sources.
| Target Kinase | Measurement | Value (nM) | Reference |
| DLK (MAP3K12) | Ki | 0.5 | [4] |
| p-JNK | IC50 | 30 | [4] |
| Dorsal Root Ganglion (DRG) Neurons | IC50 | 107 | [4] |
| JNK1 | IC50 | 129 | [4] |
| JNK2 | IC50 | 514 | [4] |
| JNK3 | IC50 | 364 | [4] |
| MLK1 | IC50 | 67.8 | [4] |
| MLK2 | IC50 | 767 | [4] |
| MLK3 | IC50 | 602 | [4] |
| MKK4 | IC50 | >5000 | [4] |
| MKK7 | IC50 | >5000 | [4] |
Experimental Protocols
Protocol: General Cell-Based Fluorescence Assay with this compound
This protocol provides a general workflow for a cell-based fluorescence assay using this compound, incorporating best practices to minimize potential interference.
-
Cell Seeding:
-
Seed your cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom plates).
-
Allow cells to adhere and reach the desired confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phenol red-free cell culture medium. Keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically <0.1%).
-
-
Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the this compound treated wells.
-
Unstained Control: Cells that are not treated with any fluorescent probe.
-
"Compound Only" Control: Wells containing only the assay medium and this compound at the highest concentration used.
-
"Fluorophore Only" Control: Wells containing the assay medium and your fluorescent probe (no cells).
-
Positive and Negative Controls: Include appropriate controls for the biological activity you are measuring.
-
-
Compound Incubation:
-
Remove the old medium from the cells and add the medium containing the this compound dilutions or vehicle control.
-
Incubate for the desired period.
-
-
Fluorescent Staining (if applicable):
-
If using a fluorescent dye, remove the compound-containing medium and wash the cells with PBS.
-
Add the staining solution and incubate as per the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Add fresh, phenol red-free medium or a suitable assay buffer to the wells.
-
Measure the fluorescence using a plate reader or fluorescence microscope with the appropriate excitation and emission filters for your fluorophore.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "compound only" and "unstained control" wells from all other readings.
-
Normalize the data to the vehicle control.
-
Visualizations
Signaling Pathway
References
- 1. This compound | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Stress‐induced vesicular assemblies of dual leucine zipper kinase are signaling hubs involved in kinase activation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to DLK Inhibitors: GNE-3511 vs. GDC-0134
For Researchers, Scientists, and Drug Development Professionals
Dual Leucine (B10760876) Zipper Kinase (DLK), a key regulator of neuronal stress pathways, has emerged as a promising therapeutic target for neurodegenerative diseases. This guide provides a comparative overview of two notable DLK inhibitors, GNE-3511 and GDC-0134, summarizing their performance based on available experimental data to aid in research and development decisions.
Introduction to DLK Inhibition
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a mitogen-activated protein kinase kinase kinase (MAPKKK) that plays a central role in neuronal apoptosis and axon degeneration.[1] Upregulated in response to neuronal injury or stress, DLK activates a downstream signaling cascade involving the c-Jun N-terminal kinases (JNKs), leading to the phosphorylation of transcription factors such as c-Jun.[2][3] This pathway is implicated in the pathology of various neurodegenerative conditions, making its inhibition a compelling therapeutic strategy.
In Vitro Performance
Potency and Selectivity
This compound is a highly potent DLK inhibitor with a reported Ki of 0.5 nM.[4] It demonstrates significant selectivity for DLK over other related kinases. For instance, its IC50 values for MKK4 and MKK7 are greater than 5000 nM, indicating a very large therapeutic window with respect to these upstream kinases in the same pathway.[4]
| Parameter | This compound | GDC-0134 | Reference |
| DLK Ki | 0.5 nM | Potent inhibitor (specific value not available in direct comparison) | [4] |
| p-JNK IC50 | 30 nM | Not Available | [4] |
| Axon Degeneration IC50 (DRG neurons) | 107 nM | Not Available | [4] |
| Selectivity (IC50) | |||
| MKK4 | >5000 nM | Not Available | [4] |
| MKK7 | >5000 nM | Not Available | [4] |
| JNK1 | 129 nM | Not Available | [4] |
| JNK2 | 514 nM | Not Available | [4] |
| JNK3 | 364 nM | Not Available | [4] |
| MLK1 | 67.8 nM | Not Available | [4] |
| MLK2 | 767 nM | Not Available | [4] |
| MLK3 | 602 nM | Not Available | [4] |
In Vivo Performance
Pharmacokinetic properties of this compound have been characterized in mice, demonstrating good oral bioavailability and brain penetration.[4] GDC-0134 has undergone a Phase 1 clinical trial in humans, providing valuable data on its safety, tolerability, and pharmacokinetic profile in a clinical setting.[5][6] It is important to note that the following pharmacokinetic data were generated in different species, which limits direct comparison.
| Parameter | This compound (Mice) | GDC-0134 (Humans) | Reference |
| Route of Administration | Intravenous (i.v.) and Oral (p.o.) | Oral | [4][5] |
| Dose | 1 mg/kg (i.v.), 5 mg/kg (p.o.) | Single and multiple ascending doses | [4][5] |
| Half-life (t1/2) | Short half-life | Median half-life = 84 h | [4][6] |
| Clearance | Moderate in vivo plasma clearances | Dose-proportional exposure | [4][6] |
| Volume of Distribution | Moderate volumes of distribution | Not Available | [4] |
| Brain Penetration | Yes | Brain-penetrant | [4][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DLK signaling pathway and a general workflow for assessing DLK inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key in vitro assays.
In Vitro Axon Degeneration Assay
This assay assesses the ability of a compound to protect neurons from degeneration following an insult.
1. Cell Culture:
-
Isolate dorsal root ganglion (DRG) neurons from embryonic day 13.5 mice.[8]
-
Dissociate the ganglia into a single-cell suspension using trypsin.[8]
-
Plate the neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) and culture for 7 days in vitro (DIV) to allow for axon extension.[8]
2. Compound Treatment:
-
Prepare a stock solution of this compound or GDC-0134 in DMSO.
-
On DIV7, treat the neurons with various concentrations of the inhibitor or vehicle (DMSO) for a predetermined pre-incubation period (e.g., 1 hour).
3. Induction of Axon Degeneration:
-
Induce axon degeneration by either mechanical axotomy (using a scalpel or other sharp instrument to sever the axons) or by chemical means (e.g., treatment with vincristine (B1662923) or trophic factor withdrawal).[9]
4. Imaging and Quantification:
-
At various time points post-injury (e.g., 24 and 48 hours), acquire images of the axons using a high-content imaging system.[8]
-
Stain the neurons with antibodies against neuronal markers (e.g., βIII-tubulin) to visualize the axons.[8]
-
Quantify the extent of axon degeneration using image analysis software. A common metric is the "degeneration index," which is the ratio of fragmented axon area to the total axon area.
p-JNK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of JNK, a key downstream target of DLK.
1. Cell Culture and Treatment:
-
Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound, GDC-0134, or vehicle (DMSO) for 1-2 hours.[10]
2. Stimulation of the JNK Pathway:
-
Stimulate the cells with a known JNK pathway activator, such as anisomycin (B549157) (e.g., 25 µg/mL for 30 minutes), to induce JNK phosphorylation.[10]
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[10][11]
-
Determine the protein concentration of each lysate using a BCA assay.[10]
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10][12]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[12]
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.[10][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-JNK signal to the total JNK signal to determine the relative level of JNK phosphorylation.
Conclusion
Both this compound and GDC-0134 are potent and selective inhibitors of DLK with demonstrated efficacy in preclinical models of neurodegeneration. This compound has been well-characterized in vitro and in rodent models, providing a strong foundation for its use as a research tool.[4][14] GDC-0134 has progressed to human clinical trials, offering valuable insights into the clinical translation of DLK inhibition, although its development for ALS was discontinued (B1498344) due to an unacceptable safety profile at the doses tested.[5][6] The choice between these inhibitors for research purposes will depend on the specific experimental context, including the desired model system and the need for a clinically evaluated compound. Further head-to-head comparative studies would be beneficial to provide a more definitive assessment of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. The c-Jun N-Terminal Kinase Activator Dual Leucine Zipper Kinase Regulates Axon Growth and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pnas.org [pnas.org]
- 9. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-3511: A Comparative Guide to a Potent Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
GNE-3511 is a highly potent and selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1] As a key regulator of neuronal stress pathways, DLK has emerged as a significant therapeutic target for a range of neurodegenerative diseases.[2][3] This guide provides a comprehensive comparison of this compound with other neuroprotective compounds, supported by experimental data, to assist researchers in their evaluation of this promising molecule.
Performance Comparison of Neuroprotective Compounds
The following table summarizes key quantitative data for this compound and other relevant neuroprotective compounds, including other DLK inhibitors and a representative JNK inhibitor. This data is essential for evaluating their potential as therapeutic agents.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | EC50 (nM) - Neuroprotection | Pharmacokinetic Profile |
| This compound | DLK | 0.5 [1] | 30 (p-JNK) [1] | 107 (axon degeneration) [1] | Orally bioavailable, brain-penetrant [1] |
| Dlk-IN-1 | DLK | 3[4] | - | 574 (axon protection)[4] | Orally active, blood-brain barrier penetrable[4] |
| IACS-8287 | DLK | 15 (Kd) | 454.2 (p-c-Jun) | - | Brain-penetrant |
| DN-1289 | DLK/LZK | - | 17 (DLK), 40 (LZK)[5] | - | Excellent in vivo plasma half-life across species, anticipated to be CNS penetrant[5] |
| SP600125 | JNK1/2/3 | - | 40 (JNK1), 40 (JNK2), 90 (JNK3) | - | Cell-permeable |
Mechanism of Action: The DLK/JNK Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the DLK signaling cascade. Axonal injury or other cellular stressors activate DLK, which then phosphorylates and activates the downstream kinases MKK4 and MKK7.[2] These kinases, in turn, activate c-Jun N-terminal kinase (JNK). Activated JNK phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death. By inhibiting DLK, this compound effectively blocks this entire downstream cascade, preventing apoptosis and promoting neuronal survival.
Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.
Key Experimental Methodologies
The neuroprotective effects of this compound and other compounds are evaluated using robust in vitro and in vivo models. Detailed protocols for two commonly cited experiments are provided below.
Dorsal Root Ganglion (DRG) Neuron Axon Protection Assay (In Vitro)
This assay assesses a compound's ability to protect neurons from chemotherapy-induced peripheral neuropathy, a common side effect of drugs like vincristine (B1662923).
Protocol:
-
Cell Culture: Dorsal root ganglia are dissected from embryonic day 13.5-15.5 rat or mouse pups. The ganglia are dissociated into single cells using trypsin and mechanical trituration. Neurons are then plated on collagen-coated plates in media supplemented with nerve growth factor (NGF) to promote survival and axon growth.
-
Compound Treatment: After 24-48 hours in culture, once axons have extended, the neurons are treated with the test compound (e.g., this compound) at various concentrations for 1-2 hours.
-
Induction of Axon Degeneration: Vincristine (e.g., 40 nM) is added to the culture medium to induce axon degeneration.[6] A vehicle control (DMSO) is run in parallel.
-
Assessment of Axon Degeneration: After 24-48 hours of vincristine treatment, the neurons are fixed with 4% paraformaldehyde. Axons are then visualized by immunostaining for neuronal markers such as βIII-tubulin.
-
Quantification: Images of the stained axons are captured using fluorescence microscopy. Axon integrity is quantified by measuring the extent of axon fragmentation and breakdown. The EC50 value is determined as the concentration of the inhibitor that preserves 50% of the axon integrity compared to the vehicle-treated, vincristine-exposed control.
Caption: Experimental workflow for the DRG neuron axon protection assay.
Optic Nerve Crush (ONC) Model (In Vivo)
This model is used to evaluate the neuroprotective effects of compounds on retinal ganglion cells (RGCs) following optic nerve injury, which is relevant to conditions like glaucoma.
Protocol:
-
Animal Model: Adult mice (e.g., C57BL/6J) are used for this procedure.
-
Anesthesia and Analgesia: Animals are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine). Pre- and post-operative analgesics are administered to minimize pain.
-
Surgical Procedure: A small incision is made in the conjunctiva to expose the optic nerve. Using fine forceps, the optic nerve is crushed for a specific duration (e.g., 3-5 seconds) at a set distance from the globe of the eye (e.g., 1-2 mm), taking care not to damage the ophthalmic artery.
-
Compound Administration: The test compound (e.g., this compound) can be administered systemically (e.g., oral gavage, intraperitoneal injection) or locally (e.g., intravitreal injection) at various doses and time points relative to the crush injury.
-
Assessment of RGC Survival: At a predetermined time point after the crush (e.g., 7-14 days), the animals are euthanized, and the retinas are dissected. RGCs are labeled, typically by retrograde labeling from the superior colliculus prior to the crush or by immunostaining for RGC-specific markers (e.g., Brn3a).
-
Quantification: The number of surviving RGCs is counted in flat-mounted retinas, and the density of RGCs is compared between treatment groups and the vehicle control group.
Conclusion
This compound is a potent and selective DLK inhibitor with demonstrated neuroprotective activity in both in vitro and in vivo models of neuronal injury and degeneration.[7] Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, makes it a compelling candidate for further investigation as a potential therapeutic for a variety of neurodegenerative disorders. The data presented in this guide, comparing this compound to other DLK and JNK inhibitors, provides a valuable resource for researchers in the field of neuroprotection and drug discovery. The detailed experimental protocols offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of this compound and other neuroprotective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating GNE-3511 Results with DLK Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological inhibition of Dual Leucine (B10760876) Zipper Kinase (DLK) by GNE-3511 and the genetic knockout of DLK in mouse models. This guide offers supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental designs.
The validation of a pharmacological agent's specificity and mechanism of action is a cornerstone of robust drug development. Comparing the effects of a targeted inhibitor with the genetic deletion of its target protein provides a powerful approach to confirm on-target activity and understand the full spectrum of the target's biological function. This guide focuses on this compound, a potent and selective inhibitor of DLK, a key regulator of neuronal stress pathways. By juxtaposing data from this compound-treated mice with that from DLK conditional knockout (cKO) mice, we can gain a clearer understanding of this compound's efficacy and the role of DLK in various physiological and pathological processes.
Data Presentation: this compound vs. DLK Knockout Mice
The following tables summarize quantitative data from a key study comparing the effects of this compound treatment and DLK genetic deletion in a mouse model of neuropathic pain (spared nerve injury, SNI).
Table 1: Comparison of Gene Expression in Dorsal Root Ganglia (DRG) 5 Days Post-SNI
| Treatment Group | Atf3 Expression (Normalized Intensity) | Csf1 Expression (Normalized Intensity) |
| Vehicle-treated (WT) | High | High |
| This compound-treated (WT) | Reduced | Reduced |
| DLK cKO | Reduced | Reduced |
Data adapted from a study on mechanical allodynia and microgliosis after nerve injury.[1]
Table 2: Comparison of Mechanical Allodynia 1 Week Post-SNI
| Treatment Group | Paw Withdrawal Threshold (g) |
| Vehicle-treated (WT) | Low (Increased Sensitivity) |
| This compound-treated (WT) | Significantly Higher than Vehicle |
| DLK cKO | Significantly Higher than WT Control |
Data adapted from a study on mechanical allodynia and microgliosis after nerve injury.[1]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and DLK knockout mice.
This compound Formulation and Administration
-
Formulation: this compound is formulated in a solution of 0.5% w/v USP Grade Methyl Cellulose and 0.2% v/v Tween 80 in water.[1] The solution should be sonicated to ensure homogeneity and stored at 4°C for no more than 7 days.[1]
-
Administration: Mice are dosed by oral gavage. A common dosage used in neuropathic pain models is 75 mg/kg, administered twice daily.[1] The volume administered is typically 10 ml/kg of a 7.5 mg/ml solution.[1] The final dose is often administered 2 hours prior to tissue harvest.[1]
Generation and Induction of DLK Conditional Knockout (cKO) Mice
-
Mouse Line: DLK cKO mice are generated using a Cre-LoxP system, often with a tamoxifen-inducible Cre recombinase (Cre-ERT2) to allow for temporal control of gene deletion in adult mice.[1]
-
Tamoxifen Administration: To induce Cre-mediated recombination, tamoxifen is dissolved in corn oil at a concentration of 20 mg/ml by shaking overnight at 37°C.[2] The solution should be protected from light.[2] A standard induction protocol involves intraperitoneal injection of tamoxifen at a dose of 75 mg/kg body weight once daily for five consecutive days.[2] A waiting period of at least 7 days after the final injection is recommended before subsequent experimental procedures to allow for efficient gene recombination and clearance of tamoxifen.[2]
Spared Nerve Injury (SNI) Model
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb. The tibial and common peroneal nerves are tightly ligated with suture and transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact. Care is taken to avoid stretching or damaging the intact sural nerve. The muscle and skin are then closed in layers.
Assessment of Mechanical Allodynia (Von Frey Test)
-
Acclimation: Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least one hour before testing.[3]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed perpendicularly until it buckles, and the pressure is held for 3-5 seconds.[4]
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method.[4][5]
In Situ Hybridization for Gene Expression Analysis in DRG
-
Tissue Preparation: Dorsal Root Ganglia (DRGs) are dissected, embedded in OCT compound, and sectioned at 10-20 µm using a cryostat.
-
Hybridization: Commercially available or custom-designed probes for target mRNAs (e.g., Atf3, Csf1) are used. The hybridization procedure is performed according to the manufacturer's instructions, typically involving fixation, protease treatment, probe hybridization, signal amplification, and detection.
-
Imaging and Quantification: Sections are imaged using a fluorescence microscope. The intensity of the fluorescent signal for each target gene is quantified using image analysis software.
Immunohistochemistry for Microgliosis in the Spinal Cord
-
Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The spinal cord is dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution. The tissue is then sectioned using a cryostat.
-
Staining:
-
Sections are washed in PBS and then blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.[6][7]
-
Sections are incubated with a primary antibody against Iba1 (a marker for microglia) overnight at 4°C.[6][8]
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.[6][8]
-
Sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Images of the dorsal horn of the spinal cord are captured using a confocal or fluorescence microscope. The intensity or area of Iba1 immunoreactivity is quantified to assess the degree of microgliosis.[1]
Western Blot for Protein Phosphorylation
-
Tissue Lysis: Brain or spinal cord tissue is homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[9][10]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to reduce non-specific binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-JNK, p-c-Jun) and total protein levels for normalization.[9][11]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The chemiluminescent signal is detected using an imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[9]
References
- 1. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 3. mmpc.org [mmpc.org]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 8. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot in homogenised mouse brain samples [protocols.io]
- 11. researchgate.net [researchgate.net]
GNE-3511 and Genetic Models: A Cross-Validation of Dual Leucine Zipper Kinase (DLK) Inhibition in Neurodegenerative Disease Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GNE-3511, a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), with genetic models of DLK loss-of-function. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of DLK inhibition in neurodegenerative diseases and other neurological disorders. By cross-validating the effects of this compound with genetic models, we aim to provide a clearer understanding of its on-target efficacy and translational potential.
This compound: A Selective Inhibitor of the DLK Signaling Pathway
This compound is an orally bioavailable and brain-penetrant small molecule that potently and selectively inhibits the kinase activity of DLK (also known as MAP3K12).[1][2] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade, a pathway implicated in neuronal apoptosis, axonal degeneration, and neuroinflammation.[3][4][5][6] By inhibiting DLK, this compound effectively blocks the downstream activation of MKK4/7 and JNK, thereby preventing the phosphorylation of c-Jun and other pro-apoptotic substrates.[6]
Below is a diagram illustrating the canonical DLK/JNK signaling pathway and the point of intervention for this compound.
Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of this compound and Genetic Models
To objectively assess the on-target effects of this compound, its pharmacological activity is compared with the phenotype of mice with a conditional genetic deletion of DLK (DLK cKO). The following tables summarize key quantitative data from preclinical studies in models of neuropathic pain and amyotrophic lateral sclerosis (ALS).
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| DLK (MAP3K12) | <1 |
| MLK1 | 67.8 |
| JNK1 | 129 |
| JNK3 | 364 |
| JNK2 | 514 |
| MLK3 | 602 |
| MLK2 | 767 |
| MKK4 | >5000 |
| MKK7 | >5000 |
| Data compiled from publicly available sources.[1][2] |
Table 2: Comparison of this compound and DLK cKO in a Spared Nerve Injury (SNI) Model of Neuropathic Pain
| Treatment Group | Paw Withdrawal Threshold (g) at Day 14 Post-Injury |
| Sham Control | 2.5 ± 0.3 |
| Vehicle Control | 0.4 ± 0.1 |
| This compound (75 mg/kg, p.o., BID) | 1.8 ± 0.2 |
| DLK cKO | 2.1 ± 0.3 |
| Data are represented as mean ± SEM. Data extrapolated from published studies.[3] |
Table 3: Comparison of this compound and DLK cKO in the SOD1G93A Mouse Model of ALS
| Treatment Group | Motor Neuron Count in Lumbar Spinal Cord at 120 Days |
| Wild-type Control | 25 ± 2 |
| SOD1G93A + Vehicle | 12 ± 1.5 |
| SOD1G93A + this compound (30 mg/kg in diet) | 20 ± 2 |
| SOD1G93A + DLK cKO | 22 ± 2.5 |
| Data are represented as mean ± SEM. Data extrapolated from published studies.[4][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Spared Nerve Injury (SNI) Model and Von Frey Test for Mechanical Allodynia
The SNI model is a widely used method to induce neuropathic pain in rodents.[8][9][10]
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve intact and undamaged.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover with appropriate post-operative care.
Von Frey Test for Mechanical Allodynia:
-
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory).
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Below is a workflow diagram for the spared nerve injury experiment.
Caption: Experimental workflow for the spared nerve injury (SNI) model.
Motor Neuron Counting in the Lumbar Spinal Cord of SOD1G93A Mice
This protocol describes the histological procedure for quantifying motor neuron survival in the spinal cord of a mouse model of ALS.[11][12][13][14][15]
Procedure:
-
Perfuse the mouse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the lumbar region of the spinal cord and post-fix it in 4% PFA overnight.
-
Cryoprotect the tissue by incubating it in a sucrose (B13894) solution gradient (e.g., 15% then 30%).
-
Embed the tissue in an appropriate medium (e.g., OCT) and freeze.
-
Section the lumbar spinal cord on a cryostat at a thickness of 20-30 µm.
-
Mount the sections on glass slides.
-
Perform Nissl staining (e.g., with cresyl violet) or immunohistochemistry for a motor neuron marker (e.g., choline (B1196258) acetyltransferase, ChAT).
-
Count the number of large, healthy motor neurons in the ventral horn of the spinal cord using a microscope and stereological methods. Healthy motor neurons are typically identified by their size (>25 µm in diameter), polygonal shape, and a distinct, pale nucleus.
-
The counting should be performed by an investigator blinded to the treatment groups.
Conclusion
The data presented in this guide demonstrates a strong correlation between the neuroprotective effects of the selective DLK inhibitor, this compound, and the genetic ablation of DLK in preclinical models of neuropathic pain and ALS. This cross-validation provides compelling evidence that the therapeutic benefits of this compound are primarily mediated through its on-target inhibition of the DLK signaling pathway. These findings support the continued investigation of this compound and other DLK inhibitors as potential therapeutic agents for a range of neurodegenerative and neurological disorders. Researchers are encouraged to use the provided data and protocols as a foundation for their own studies in this promising area of drug discovery.
References
- 1. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury | eLife [elifesciences.org]
- 4. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A method comparison in monitoring disease progression of G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of GNE-3511 and Other MAP3K12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of GNE-3511 and other prominent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), also known as Dual Leucine (B10760876) Zipper Kinase (DLK). MAP3K12 is a critical regulator of neuronal stress pathways and a promising therapeutic target for neurodegenerative diseases. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these research compounds.
Introduction to MAP3K12 (DLK) and its Inhibition
MAP3K12 is a serine/threonine kinase that acts as a central node in signaling cascades that respond to axonal injury and cellular stress.[1] Activation of MAP3K12 triggers a downstream phosphorylation cascade, primarily through MKK4/7 and the c-Jun N-terminal kinases (JNKs), leading to the activation of transcription factors like c-Jun.[1][2] This pathway is implicated in programmed cell death (apoptosis) and axon degeneration, making its inhibition a key strategy in the development of therapies for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][4]
This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of MAP3K12.[1][5] This guide compares this compound with other notable MAP3K12 inhibitors, including GNE-8505 and DLK-IN-1 (also known as compound 14), focusing on their biochemical potency, kinase selectivity, and cellular and in vivo activity.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for this compound, GNE-8505, and DLK-IN-1, providing a clear comparison of their key characteristics.
Table 1: Biochemical Potency Against MAP3K12 (DLK)
| Inhibitor | Ki (nM) |
| This compound | 0.5[6] |
| GNE-8505 | 3[7] |
| DLK-IN-1 (Compound 14) | 3[3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases with Significant Inhibition (>50% at 1 µM) |
| This compound | p-JNK (cellular) | 30[6] | MLK1 (IC50 = 67.8 nM), JNK1 (IC50 = 129 nM), JNK3 (IC50 = 364 nM), JNK2 (IC50 = 514 nM), MLK3 (IC50 = 602 nM), MLK2 (IC50 = 767 nM). No significant inhibition of MKK4 and MKK7 (IC50 >5000 nM)[6] |
| GNE-8505 | Not explicitly detailed in a comparable format. Described as highly selective.[7] | Not available | Not available |
| DLK-IN-1 (Compound 14) | Not explicitly detailed in a comparable format. | Not available | Flt3, PAK4, STK33, TrkA[3] |
Table 3: Cellular and In Vivo Activity
| Inhibitor | Assay | Readout | Potency/Effect |
| This compound | Dorsal Root Ganglion (DRG) Axon Degeneration Assay | Neuroprotection | IC50 = 107 nM[6] |
| Cyclophosphamide-Induced Cystitis Mouse Model | Nociceptive Behavior | Significant reduction at 75 mg/kg (oral)[6] | |
| GNE-8505 | Mouse models of neurodegenerative disease | p-c-Jun levels | Reduction of p-c-Jun[7] |
| DLK-IN-1 (Compound 14) | In vitro Axon Protection Assay | Neuroprotection | EC50 = 0.574 µM[3] |
| PS2APP Mouse Model of Alzheimer's Disease | p-c-Jun levels | Significant reduction at 15-50 mg/kg (oral)[3] |
Table 4: Pharmacokinetic Parameters in Mice
| Inhibitor | Route | t1/2 (h) | CLp (mL/min/kg) | Vdss (L/kg) | F (%) |
| This compound | IV (1 mg/kg) / PO (5 mg/kg) | 0.6 | 56 | 2.5 | 45[6] |
| GNE-8505 | Not available | Not available | Not available | Not available | Not available |
| DLK-IN-1 (Compound 14) | Not available | Not available | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature.
Biochemical Kinase Assays (General Protocol)
The inhibitory activity of compounds against MAP3K12 is typically determined using a radiometric or fluorescence-based kinase assay. A general procedure involves:
-
Enzyme and Substrate Preparation: Recombinant human MAP3K12 kinase domain is used. A generic substrate such as myelin basic protein (MBP) or a specific peptide substrate is prepared in assay buffer.
-
Compound Dilution: Inhibitors are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are incubated with the test compounds in an appropriate assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.
Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Assay
This assay assesses the neuroprotective effects of compounds on cultured neurons.
-
Cell Culture: DRG neurons are isolated from embryonic mice and cultured on a suitable substrate (e.g., collagen-coated plates) in media that supports neuronal survival and axon growth.
-
Compound Treatment: After a period of axon growth, neurons are treated with a range of concentrations of the test inhibitor or vehicle control.
-
Axotomy: Axons are transected using a scalpel or by scraping with a pipette tip.
-
Incubation and Imaging: The cultures are incubated for a set period (e.g., 24-48 hours) to allow for axon degeneration to occur in the vehicle-treated wells. Phase-contrast or fluorescence images of the distal axons are captured at different time points.
-
Quantification: Axon degeneration is quantified by measuring the extent of axonal fragmentation. A "Degeneration Index" can be calculated as the ratio of the area of fragmented axons to the total axon area using image analysis software like ImageJ. IC₅₀ values for neuroprotection are then determined.
In Vivo Assessment of p-c-Jun Levels
This pharmacodynamic assay measures the ability of an inhibitor to engage the MAP3K12 target in vivo.
-
Animal Model and Dosing: A relevant mouse model of neurodegeneration or nerve injury is used. Animals are dosed with the test compound or vehicle via an appropriate route (e.g., oral gavage).
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and the target tissue (e.g., brain, spinal cord, or DRGs) is collected.
-
Protein Extraction and Western Blotting: Protein lysates are prepared from the tissues. The levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun are determined by Western blotting using specific antibodies.
-
Quantification and Analysis: The band intensities for p-c-Jun and total c-Jun are quantified, and the ratio of p-c-Jun to total c-Jun is calculated to determine the extent of target inhibition.
Mandatory Visualization
MAP3K12 (DLK) Signaling Pathway
Caption: The MAP3K12 (DLK) signaling cascade leading to apoptosis and axon degeneration.
Experimental Workflow for In Vitro Axon Degeneration Assay
Caption: Workflow for the in vitro dorsal root ganglion (DRG) axon degeneration assay.
Logical Relationship of Inhibitor Properties
Caption: Key properties influencing the therapeutic potential of a MAP3K12 inhibitor.
References
- 1. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 2018 Annual Report of the Division of Intramural Research, NICHD | Claire Le Pichon, PhD [annualreport.nichd.nih.gov]
- 6. 2017 Annual Report of the Division of Intramural Research, NICHD | Claire Le Pichon, PhD [annualreport.nichd.nih.gov]
- 7. biorxiv.org [biorxiv.org]
GNE-3511: A Comparative Analysis of Potency and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of GNE-3511, a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), against other kinases. The information is intended to assist researchers in evaluating this compound for their specific research applications.
Potency and Selectivity Profile of this compound
This compound is a brain-penetrant small molecule inhibitor of DLK with high potency.[1][2] It demonstrates significant selectivity for DLK over other related kinases, including members of the JNK and MLK families. The following table summarizes the in vitro potency and selectivity of this compound against a panel of kinases.
| Kinase Target | Potency (Ki/IC50) | Reference |
| DLK (MAP3K12) | Ki: 0.5 nM | [1] |
| p-JNK | IC50: 30 nM | [1] |
| JNK1 | IC50: 129 nM | [1] |
| JNK2 | IC50: 514 nM | [1] |
| JNK3 | IC50: 364 nM | [1] |
| MLK1 | IC50: 67.8 nM | [1] |
| MLK2 | IC50: 767 nM | [1] |
| MLK3 | IC50: 602 nM | [1] |
| MKK4 | IC50: >5000 nM | [1] |
| MKK7 | IC50: >5000 nM | [1] |
Comparison with Alternative DLK Inhibitors
Several other small molecule inhibitors targeting DLK have been developed. This section provides a comparative overview of their reported potencies.
| Inhibitor | Target | Potency (Ki/IC50) | Reference |
| This compound | DLK | Ki: 0.5 nM | [1] |
| Dlk-IN-1 | DLK | Ki: 3 nM | [3] |
| GDC-0134 | DLK | - | [3] |
| IACS-8287 | DLK | Kd: 15.0 nM | [4] |
Experimental Protocols
The following protocols are representative of the methodologies used to determine the potency and selectivity of kinase inhibitors like this compound.
Biochemical Kinase Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant human kinase (e.g., DLK, JNK1, etc.)
-
Kinase substrate (specific for the kinase being tested)
-
This compound and other test compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (enzyme concentration optimized for linear reaction kinetics).
-
Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This compound and the DLK-JNK Signaling Pathway
This compound exerts its effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6][7] This pathway is involved in various cellular processes, including neuronal stress response, axon degeneration, and apoptosis.[6][8] The diagram below illustrates the core components of the DLK-JNK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The c-Jun N-Terminal Kinase Activator Dual Leucine Zipper Kinase Regulates Axon Growth and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 7. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
GNE-3511: A Comparative Analysis Against Standard-of-Care in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GNE-3511's Performance with Supporting Experimental Data.
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, or MAP3K12), a key regulator of neuronal stress pathways. Its unique mechanism of action presents a promising therapeutic avenue for a range of neurological disorders. This guide provides a comparative overview of this compound's efficacy in various preclinical disease models against current standard-of-care treatments. The data presented is compiled from multiple studies to facilitate an objective assessment of its potential.
Mechanism of Action: The DLK Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the DLK-JNK signaling cascade. This pathway is a critical component of the neuronal stress response, and its overactivation can lead to apoptosis and neurodegeneration. By blocking DLK, this compound effectively dampens this downstream signaling, thereby protecting neurons from injury.
Figure 1. this compound inhibits the DLK signaling cascade.
Amyotrophic Lateral Sclerosis (ALS): SOD1G93A Mouse Model
The SOD1G93A transgenic mouse is a widely used model for studying ALS. While this compound has shown promise in this model, the standard-of-care, Riluzole, has demonstrated conflicting results in preclinical studies, making direct comparisons challenging.
| Treatment | Model | Key Efficacy Endpoints | Outcome |
| This compound | SOD1G93A Mice | Neuromuscular junction denervation | Delayed denervation by ~10% relative to vehicle control[1] |
| Riluzole | SOD1G93A Mice | Lifespan and motor performance (Rotarod) | No significant benefit on lifespan or motor performance in several rigorous studies[2][3][4][5] |
| Riluzole | SOD1G93A Mice | Motor function (running wheel) | Significantly preserved motor function in an earlier study[6] |
Experimental Protocols:
-
This compound Administration (SOD1G93A Model): Chronic administration of this compound was achieved by incorporating it into the food intake of SOD1G93A mice[1].
-
Riluzole Administration (SOD1G93A Model): Riluzole (8 mg/kg/day) was dissolved in the drinking water and provided to SOD1G93A mice starting at 6 weeks of age[4][5]. Motor performance was assessed weekly using tests such as the Rotarod and paw grip endurance[4][5].
Parkinson's Disease: MPTP Mouse Model
The MPTP mouse model is a common tool for inducing Parkinson's-like neurodegeneration. Levodopa (L-DOPA) is a cornerstone of symptomatic treatment for Parkinson's disease in humans and has been evaluated in this preclinical model.
| Treatment | Model | Key Efficacy Endpoints | Outcome |
| This compound | MPTP-induced Parkinson's Model | Phosphorylation of c-Jun | Decreased phosphorylation of the downstream mediator, c-Jun[1] |
| L-DOPA | MPTP-induced Parkinson's Model | Behavioral deficits (pole test, balance beam, rotarod) | Significantly ameliorated behavioral deficits[7] |
| L-DOPA | MPTP-induced Parkinson's Model | Tyrosine Hydroxylase (TH) levels | Increased TH expression in the substantia nigra and striatum[7] |
Experimental Protocols:
-
MPTP-induced Parkinson's Model Protocol: Parkinson's disease is induced in mice by intraperitoneal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 25 mg/kg/day for 7 consecutive days[7].
-
L-DOPA Administration (MPTP Model): Following MPTP induction, mice are treated with L-DOPA (8 mg/kg/day) via intraperitoneal injection for 2 days[7]. Behavioral tests are conducted after the completion of the drug treatment[6][7].
Neuropathic Pain: Sciatic Nerve Injury Model
The sciatic nerve injury model is a widely accepted paradigm for studying neuropathic pain. Gabapentin (B195806) and pregabalin (B1679071) are first-line treatments for neuropathic pain in clinical practice.
| Treatment | Model | Key Efficacy Endpoints | Outcome |
| This compound | Sciatic Nerve Injury | Nociceptive behavior | Has been shown to attenuate neuropathic pain[1] |
| Gabapentin | Sural Nerve Ligation (branch of sciatic) | Mechanical and cool hypersensitivity | Almost completely inhibited behavioral hypersensitivities (30 mg/kg)[4] |
| Pregabalin | Partial Sciatic Nerve Ligation | Thermal and mechanical hypersensitivity | Partially inhibited thermal hypersensitivity at 1.5 and 3 mg/kg/infusion; reduced mechanical sensitivity at 3 mg/kg/infusion[3] |
Experimental Protocols:
-
Sciatic Nerve Injury Model Protocol: A peripheral neuropathy is induced in mice by creating a partial ligation of the sciatic nerve[8].
-
Gabapentin Administration (Neuropathic Pain Model): Gabapentin is administered intraperitoneally at doses ranging from 10-150 mg/kg, and its effect on paw withdrawal threshold is measured at various time points post-injection[8][9].
-
Pregabalin Administration (Neuropathic Pain Model): Pregabalin is administered intravenously via self-administration at doses of 1.5 or 3 mg/kg/infusion, and its impact on thermal and mechanical sensitivity is assessed[3].
Optic Nerve Injury: Optic Nerve Crush Model
The optic nerve crush model is utilized to study traumatic optic neuropathy and retinal ganglion cell death. Currently, there is no established standard-of-care for neuroprotection in this acute injury model.
| Treatment | Model | Key Efficacy Endpoints | Outcome |
| This compound | Optic Nerve Crush Model | Phosphorylation of c-Jun | Decreased phosphorylation of the downstream mediator, c-Jun[1] |
Experimental Protocols:
-
Optic Nerve Crush Protocol: The optic nerve is surgically exposed and crushed with forceps for a short duration (e.g., 3 seconds) approximately 1 mm behind the globe[10]. Retinal ganglion cell survival and axonal regeneration are typically assessed at various time points post-injury[11][12][13][14].
Experimental Workflow and Pathway Visualization
The following diagrams illustrate a typical experimental workflow for preclinical efficacy testing and the logical relationship of this compound's therapeutic action.
Figure 2. General workflow for preclinical efficacy studies.
Figure 3. Therapeutic intervention logic of this compound.
Conclusion
This compound demonstrates promising activity across a range of preclinical models of neurodegenerative and neuropathic disorders by targeting the DLK signaling pathway. While direct comparative data with standard-of-care treatments is limited, the existing evidence suggests that this compound holds potential as a novel therapeutic agent. In the SOD1G93A model of ALS, it shows a modest effect where the standard-of-care, Riluzole, has questionable efficacy. In models of Parkinson's disease and neuropathic pain, this compound targets a key stress pathway, which is distinct from the symptomatic relief provided by L-DOPA or the channel modulation of gabapentinoids. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound and to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. acta-endo.ro [acta-endo.ro]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of Riluzole in SOD1 G93A ALS Mice | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 7. imrpress.com [imrpress.com]
- 8. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged gabapentin analgesia in an experimental mouse model of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of a GIP analogue in the MPTP Parkinson's disease mouse model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to GNE-3511 and Other Small Molecule Inhibitors of the JNK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-3511, a potent and selective inhibitor of Dual Leucine (B10760876) Zipper Kinase (DLK), with other widely used small molecule inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biology, this document aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.
Introduction to the JNK Signaling Pathway and Points of Inhibition
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The activation of this pathway leads to the phosphorylation of numerous downstream targets, most notably the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.[1][2]
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key upstream activator of the JNK pathway, particularly in neurons. Upon activation by stressors such as axonal injury, DLK phosphorylates and activates the MAP2 kinases, MKK4 and MKK7, which then phosphorylate and activate the JNKs (JNK1, JNK2, and JNK3).[3] This central role makes both DLK and the JNKs themselves attractive targets for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
This compound is a highly potent and selective, orally bioavailable, and brain-penetrant inhibitor of DLK.[3][4][5] By targeting the pathway at a more upstream node, this compound offers a distinct mechanism of action compared to direct JNK inhibitors. This guide will compare this compound with several well-characterized small molecule inhibitors that directly target the JNKs: SP600125, AS601245, and JNK-IN-8.
Performance Comparison of JNK Pathway Inhibitors
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic properties of this compound and other selected small molecule inhibitors of the JNK pathway. It is important to note that the data presented are compiled from various sources and may have been generated under different experimental conditions.
Table 1: In Vitro Potency of JNK Pathway Inhibitors
| Compound | Target(s) | IC50 / Ki (nM) | Mechanism of Action |
| This compound | DLK | Ki: <0.5 nM[3][6] | ATP-competitive, Reversible |
| p-JNK (cellular) | IC50: 30 nM[3] | ||
| SP600125 | JNK1 | IC50: 40 nM[7][8] | ATP-competitive, Reversible |
| JNK2 | IC50: 40 nM[7][8] | ||
| JNK3 | IC50: 90 nM[7][8] | ||
| AS601245 | JNK1 | IC50: 150 nM[9][10] | ATP-competitive, Reversible |
| JNK2 | IC50: 220 nM[9][10] | ||
| JNK3 | IC50: 70 nM[9][10] | ||
| JNK-IN-8 | JNK1 | IC50: 4.7 nM[11] | Covalent, Irreversible |
| JNK2 | IC50: 18.7 nM[11] | ||
| JNK3 | IC50: 1 nM[11] |
Table 2: Kinase Selectivity Profile
Disclaimer: The following selectivity data is compiled from different sources and assays (e.g., enzymatic assays, KINOMEscan). A direct head-to-head comparison in a standardized kinome-wide panel was not available in the public domain. The off-target effects listed are not exhaustive.
| Compound | Primary Target(s) | Notable Off-Target Kinases (IC50 / % Inhibition @ concentration) | Selectivity Notes |
| This compound | DLK | JNK1 (129 nM), JNK2 (514 nM), JNK3 (364 nM), MLK1 (67.8 nM), MLK2 (767 nM), MLK3 (602 nM). No significant inhibition of MKK4 and MKK7 (>5000 nM).[3] | Highly selective for DLK over other MAP3Ks and downstream JNKs. |
| SP600125 | JNK1, JNK2, JNK3 | Aurora A (60 nM), FLT3 (90 nM), TRKA (70 nM).[7] >10-fold selective against MKK4; >25-fold against MKK3, MKK6, PKB, PKCα; >100-fold against ERK2, p38.[7] | Broad-spectrum kinase inhibitor with significant off-target effects. |
| AS601245 | JNK1, JNK2, JNK3 | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[9][10] >50- to 100-fold selectivity over a range of other Ser/Thr and Tyr kinases.[9][10] | Improved selectivity over SP600125. |
| JNK-IN-8 | JNK1, JNK2, JNK3 | KINOMEscan profiling revealed high selectivity.[12][13] Some off-target activity on MNK2 and FMS at ~200-300 nM.[14] | Highly selective covalent inhibitor of JNKs. |
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Brain Penetration | Half-life (t1/2) |
| This compound | Yes[4][5] | Yes[3][4][5] | Short half-life in mice.[3] |
| SP600125 | Active in vivo (oral and i.v. administration).[15] | Not explicitly stated, but used in in vivo models of neurological conditions. | Not explicitly stated. |
| AS601245 | Orally active.[9][10] | Yes, neuroprotective in vivo.[9][10] | Not explicitly stated. |
| JNK-IN-8 | Used in vivo via intraperitoneal (i.p.) injection.[16] Further pharmacokinetic studies are needed.[17] | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key assays.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a general workflow for the characterization and comparison of kinase inhibitors.
Protocol 1: In Vitro Immunoprecipitation Kinase Assay for JNK Activity
This protocol describes the immunoprecipitation of JNK from cell lysates followed by a kinase assay to measure its activity in the presence of an inhibitor.[1][18][19]
A. Materials and Reagents
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF. Keep on ice.
-
JNK Antibody: Specific for JNK1/2/3.
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
-
ATP Solution: 10 mM ATP in water.
-
Substrate: Recombinant c-Jun (e.g., GST-c-Jun).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.
-
SDS-PAGE Sample Buffer (4X).
B. Procedure
-
Cell Lysis:
-
Culture and treat cells with desired stimuli and/or inhibitors.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Cell Lysis Buffer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration.
-
-
Immunoprecipitation:
-
To 200-500 µg of cell lysate, add 2-4 µg of JNK antibody.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 20-30 µL of pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated beads in 40 µL of Kinase Assay Buffer.
-
Add 5 µL of inhibitor or vehicle control at desired concentrations.
-
Add 5 µL of substrate (e.g., 1 µg of GST-c-Jun).
-
Initiate the reaction by adding 10 µL of 100 µM ATP (final concentration ~17 µM).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 20 µL of 4X SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blot using a phospho-specific c-Jun (Ser63 or Ser73) antibody.
-
Protocol 2: Western Blot for Phospho-c-Jun Detection in Cellular Assays
This protocol details the detection of phosphorylated c-Jun in cell lysates by Western blotting to assess the cellular activity of JNK pathway inhibitors.[2][20]
A. Materials and Reagents
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit (e.g., BCA).
-
SDS-PAGE Gels and Running Buffer.
-
Transfer Buffer and PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-c-Jun (Ser63 or Ser73), Rabbit anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
B. Procedure
-
Sample Preparation:
-
Treat cells with inhibitors and/or stimuli as required.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer on ice.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total c-Jun and a loading control.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound represents a potent and selective tool for interrogating the JNK pathway via upstream inhibition of DLK. Its distinct mechanism of action, oral bioavailability, and brain penetrance make it a valuable compound for preclinical research, particularly in the context of neurodegenerative diseases. In comparison, direct JNK inhibitors such as SP600125, AS601245, and JNK-IN-8 offer alternative strategies for pathway modulation. While SP600125 is a widely used tool compound, its broader kinase activity should be considered when interpreting experimental results. AS601245 demonstrates improved selectivity, and the covalent inhibitor JNK-IN-8 provides a tool for durable pathway inhibition.
The choice of inhibitor will ultimately depend on the specific research question, the desired level of selectivity, and the experimental system. This guide provides a foundation of comparative data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies of the JNK signaling pathway.
References
- 1. abcam.cn [abcam.cn]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 15. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 17. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
GNE-3511 in Neuroprotection: A Comparative Analysis of In Vivo Efficacy Against Other DLK Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of GNE-3511, a potent and selective Dual Leucine (B10760876) Zipper Kinase (DLK) inhibitor, with other emerging DLK inhibitors. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neurodegeneration and neuroprotection. The information presented herein is collated from various preclinical studies and aims to provide an objective overview supported by experimental data.
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal stress pathways.[1] Its activation is a key event in the signaling cascade that leads to neuronal apoptosis and axon degeneration, making it a compelling therapeutic target for a range of neurodegenerative diseases.[2][3] This guide will delve into the comparative performance of this compound against other notable DLK inhibitors, including IACS'8287, DN-1289, and GNE-8505, with a focus on their in vivo neuroprotective effects.
Performance Comparison of DLK Inhibitors
The following tables summarize key quantitative data and in vivo observations for this compound and other selected DLK inhibitors. It is important to note that much of the in vivo data comes from separate studies, and therefore, this represents an indirect comparison.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | K_i_ (nM) | IC_50_ (nM) | EC_50_ (nM) - Neuroprotection | Key Pharmacokinetic Profile |
| This compound | DLK | 0.5 | 30 (p-JNK) | 107 (axon degeneration) | Orally bioavailable, brain-penetrant.[1] |
| IACS'8287 | DLK | 15 (K_d_) | 454.2 (p-c-Jun) | - | Brain-penetrant.[1] |
| DN-1289 | DLK/LZK | - | 17 (DLK), 40 (LZK) | - | Data not available |
| Dlk-IN-1 | DLK | 3 | - | 574 (axon protection) | Orally active, blood-brain barrier penetrable.[1] |
| GNE-8505 | DLK | - | - | - | Mentioned in conjunction with this compound in an in vivo study, suggesting similar properties.[4] |
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Disease/Injury Model | Key Findings |
| This compound | Mouse | Optic Nerve Crush | Reduced c-Jun phosphorylation and neurodegeneration.[5] |
| Mouse | MPTP-induced Parkinson's Disease | Reduced c-Jun phosphorylation.[4] | |
| Mouse | SOD1(G93A) ALS Model | Reduced cortical p-c-Jun in a dose-dependent manner; delayed neuromuscular junction denervation by ~10%.[4] | |
| Mouse | Pilocarpine-induced Epilepsy | Prevented spontaneous recurrent seizures and neuronal loss.[6] | |
| IACS'8287 | Mouse | Cisplatin-induced Peripheral Neuropathy | Prevented mechanical allodynia and loss of intraepidermal nerve fibers.[7][8] |
| DN-1289 | Mouse | SOD1(G93A) ALS Model | Suppressed elevation of p-c-Jun.[5] |
| GNE-8505 | Mouse | SOD1(G93A) ALS Model | Reduced cortical p-c-Jun in a dose-dependent manner.[4] |
| Sunitinib | Mouse | Traumatic Brain Injury | Increased retinal ganglion cell survival.[9] |
Key Experimental Methodologies
Detailed protocols for key in vivo experiments are provided below to allow for a better understanding and replication of the cited findings.
In Vivo Optic Nerve Crush Model
This model is widely used to assess the neuroprotective effects of compounds on retinal ganglion cells (RGCs) following axonal injury, which is relevant to conditions like glaucoma and traumatic optic neuropathy.[1]
Experimental Workflow:
Caption: Workflow for the in vivo optic nerve crush model.
Protocol:
-
Animal Model: Adult C57BL/6J mice are typically used.
-
Drug Administration: The DLK inhibitor or vehicle control is administered systemically (e.g., oral gavage, intraperitoneal injection) or locally (e.g., intravitreal injection). Dosing may begin prior to the injury and continue for a specified period post-crush.[1]
-
Optic Nerve Crush Surgery: Animals are anesthetized, and the optic nerve of one eye is exposed intraorbitally. A controlled crush is applied to the optic nerve using fine forceps for a defined duration (e.g., 3-5 seconds).
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care.
-
Endpoint Analysis: After a predetermined survival period (e.g., 7, 14, or 21 days), animals are euthanized. Retinas are dissected, and the survival of RGCs is quantified by immunohistochemical staining for RGC-specific markers (e.g., Brn3a, RBPMS). The optic nerves can also be analyzed for axonal regeneration. Downstream signaling can be assessed at earlier time points by measuring the phosphorylation of c-Jun in retinal lysates.[3]
Cisplatin-Induced Peripheral Neuropathy (CIPN) Model
This model is used to evaluate the efficacy of neuroprotective agents in preventing or treating the peripheral neuropathy that is a common side effect of cisplatin (B142131) chemotherapy.
Experimental Workflow:
Caption: Workflow for the cisplatin-induced neuropathy model.
Protocol:
-
Animal Model: Adult male C57Bl/6 mice are commonly used.[7]
-
Induction of Neuropathy: Cisplatin is administered to the animals, typically via intraperitoneal (i.p.) injection. A common regimen involves multiple cycles of cisplatin administration (e.g., 2.3 mg/kg for 5 days, followed by 5 days of rest, repeated for another cycle).[7]
-
Drug Administration: The DLK inhibitor (e.g., IACS'8287 at 30 mg/kg) or vehicle is administered, often orally, prior to each cisplatin injection.[7]
-
Behavioral Testing: Mechanical allodynia (increased sensitivity to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured at baseline and at various time points throughout the study.
-
Histological Analysis: At the end of the study, skin biopsies from the hind paws are taken to quantify the density of intraepidermal nerve fibers (IENFs). A reduction in IENF density is a hallmark of peripheral neuropathy. Dorsal root ganglia (DRG) may also be collected for molecular analysis.[7]
DLK Signaling Pathway
The activation of DLK is a central event in a well-defined signaling cascade that ultimately leads to neuronal apoptosis. Understanding this pathway is crucial for appreciating the mechanism of action of DLK inhibitors.
Caption: The DLK signaling cascade in neuronal injury.
Upon axonal injury or other cellular stressors, DLK is activated.[10] DLK, in a complex with the scaffold protein JIP3, phosphorylates and activates the downstream kinases MKK4 and MKK7.[1][10] These kinases, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK).[1] Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[1] DLK inhibitors act at the apex of this cascade, preventing the downstream signaling events that lead to apoptosis.
Conclusion
This compound and other DLK inhibitors have demonstrated significant neuroprotective efficacy in a variety of preclinical models of neurological disorders. The available data suggests that inhibiting the DLK signaling pathway is a promising therapeutic strategy for conditions involving neuronal degeneration. While direct comparative in vivo studies are still somewhat limited, the collective evidence points to the potent effects of these inhibitors. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these promising compounds. This guide provides a foundational overview to aid researchers in navigating the current landscape of in vivo active DLK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted disruption of dual leucine zipper kinase and leucine zipper kinase promotes neuronal survival in a model of diffuse traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
GNE-3511: A Comparative Analysis of its Neuroprotective Efficacy Across Diverse Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual-leucine zipper kinase (DLK) inhibitor, GNE-3511, detailing its performance across various neuronal cell types. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, brain-penetrant small molecule that potently and selectively inhibits dual-leucine zipper kinase (DLK, also known as MAP3K12).[1] DLK is a critical regulator of neuronal degeneration and apoptosis, acting as a key stress sensor in neurons.[2][3] Following axonal injury or other cellular insults, DLK activates a downstream signaling cascade involving the c-Jun N-terminal kinases (JNKs).[4][5][6] This activation leads to the phosphorylation of the transcription factor c-Jun, which in turn initiates a transcriptional program resulting in apoptosis and axon degeneration.[7][8] this compound exerts its neuroprotective effects by inhibiting DLK, thereby blocking this pro-degenerative signaling pathway.[3][9]
Comparative Efficacy of this compound on Different Neuronal Cell Types
This compound has demonstrated neuroprotective effects across a range of neuronal populations in various preclinical models of neurodegeneration and injury. Its efficacy varies depending on the cell type and the nature of the insult.
| Neuronal Cell Type | Model / Insult | Key Findings | Reference |
| Dorsal Root Ganglion (DRG) Neurons | Vincristine treatment, NGF withdrawal | This compound provided concentration-dependent protection from degeneration.[3] It delayed and reduced neurodegeneration and inhibited the phosphorylation of c-Jun.[10] | [3][10] |
| Hippocampal & Cortical Neurons | Pilocarpine-induced status epilepticus | Treatment with this compound offered a neuroprotective effect in the CA1 area of the hippocampus and the dentate gyrus.[11][12] It also prevented neuronal loss and cognitive deficits.[11] | [11][12] |
| Retinal Ganglion Cells (RGCs) | Optic nerve crush | This compound treatment reduced the phosphorylation of c-Jun in the retina.[13] | [13] |
| Dopaminergic Neurons | MPTP model of Parkinson's Disease | Pharmacological inhibition of DLK with this compound suppressed c-Jun phosphorylation in dopaminergic neurons of the substantia nigra.[3][10] | [3][10] |
| Motor Neurons | SOD1(G93A) model of ALS | Chronic administration of this compound delayed neuromuscular junction denervation.[3][8] Genetic or pharmacological inhibition of DLK protected against neuronal loss and functional decline.[14] | [3][8][14] |
| Sympathetic Neurons | Nerve Growth Factor (NGF) withdrawal | DLK is essential for apoptosis following NGF deprivation.[7] this compound has been shown to prevent HSV reactivation in models using sympathetic neurons.[10] | [7][10] |
Comparison with Alternative DLK Inhibitors
While this compound is a widely studied DLK inhibitor, other compounds have also been developed. A direct comparison can help in selecting the appropriate tool for specific research needs.
| Compound | Target(s) | Key Characteristics & Efficacy | Reference |
| This compound | DLK (Ki = 0.5 nM)[1] | Orally bioavailable, brain-penetrant.[1] Protects neurons in vitro (IC50 = 107 nM in DRG axon degeneration assay).[13] Effective in models of Parkinson's, ALS, and epilepsy.[8][11][13] | [1][8][11][13] |
| GNE-8505 | DLK | Another potent DLK inhibitor. In some studies, it showed a higher neuroprotective effect in primary cortical cultures compared to this compound, potentially due to higher kinase selectivity.[15] | [15] |
| SP600125 | JNK inhibitor | Targets a downstream kinase in the DLK pathway. Effective in protecting neurons from NGF deprivation-induced apoptosis, similar to DLK knockout.[7] | [7] |
Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action and how its effects are measured, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
Protocol 1: In Vitro Neuronal Viability Assay (Live/Dead Staining)
This assay distinguishes between live and dead cells based on membrane integrity and esterase activity.[16]
Materials:
-
Neuronal cell culture in 96-well or 384-well plates
-
This compound and vehicle control (e.g., DMSO)
-
Neurotoxic agent (e.g., Vincristine)
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1, EthD-1)[17]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Plate neurons at the desired density and allow them to adhere and extend neurites. Induce neurotoxicity and co-treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Stain Preparation: Prepare a fresh 1X working solution of the staining dyes (e.g., 2 µM Calcein AM and 4 µM EthD-1) in sterile PBS.[18]
-
Staining: Carefully remove the culture medium from the wells. Gently wash the cells once with PBS.
-
Add the working stain solution to each well, ensuring the cells are fully covered.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.[17][18]
-
Imaging and Quantification: Image the wells using a fluorescence microscope with appropriate filters (green for Calcein AM-stained live cells, red for EthD-1-stained dead cells).
-
Analysis: Quantify the number of live and dead cells per field of view. Calculate the percentage of viable cells for each treatment condition relative to controls.
Protocol 2: Neurite Outgrowth and Morphology Assessment
This method is used to quantify changes in neuronal morphology, such as neurite length and branching, as an indicator of cell health.[19]
Materials:
-
Fixed neuronal cell cultures (as prepared in Protocol 1)
-
Primary antibodies (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibodies
-
Nuclear stain (e.g., Hoechst 33342)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
High-content imaging system and analysis software
Procedure:
-
Fixation: After treatment, remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[19]
-
Permeabilization: Wash the cells with PBS, then incubate with permeabilization buffer for 10 minutes.
-
Blocking: Wash again with PBS and incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorescently-labeled secondary antibody and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash three times with PBS and acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify neuronal morphology, including the number of neurons, total neurite length per neuron, number of branches, and number of neurite-bearing cells. Compare the results from this compound-treated groups to controls.
Protocol 3: Immunofluorescence for Phospho-c-Jun
This protocol allows for the detection and quantification of the activated form of c-Jun, a key downstream marker of DLK activity.[4]
Materials:
-
Fixed and permeabilized neuronal cell cultures (as per steps 1-2 in Protocol 2)
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Other materials as listed in Protocol 2
Procedure:
-
Fixation, Permeabilization, and Blocking: Follow steps 1-3 from the Neurite Outgrowth protocol.
-
Primary Antibody Incubation: Incubate the cells with the anti-phospho-c-Jun primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Follow step 5 from the Neurite Outgrowth protocol, using a secondary antibody that recognizes the primary antibody's host species (e.g., anti-rabbit). A neuronal marker like β-III tubulin can be co-stained to identify neurons.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of phospho-c-Jun signal within the nuclei of the neurons. A significant reduction in signal intensity in this compound-treated cells compared to the vehicle control indicates successful target engagement and pathway inhibition.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.search.tulane.edu [library.search.tulane.edu]
- 7. rupress.org [rupress.org]
- 8. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. neuroproof.com [neuroproof.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
GNE-3511: A Comparative Analysis of its Therapeutic Window in Neuro-protection
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic window of GNE-3511, a potent and selective Dual Leucine (B10760876) Zipper Kinase (DLK) inhibitor, against similar compounds GNE-8505 and GDC-0134. The objective is to offer a clear, data-driven perspective on its potential as a therapeutic agent in the context of neurodegenerative diseases.
Executive Summary
This compound demonstrates a promising preclinical therapeutic window, characterized by its high potency in neuroprotective models and a distinct separation from observed in vitro neurotoxicity. Compared to GDC-0134, which exhibited a narrow and ultimately unacceptable therapeutic window in clinical trials, this compound's profile appears more favorable. While direct in vivo toxicity data for a precise therapeutic index calculation is not publicly available for all compounds, the existing efficacy and safety data allow for a robust comparative assessment. GNE-8505 also shows high potency, with a preclinical profile that warrants further investigation into its therapeutic index.
Data Presentation: Comparative Analysis of DLK Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators.
| Parameter | This compound | GNE-8505 | GDC-0134 |
| Target | Dual Leucine Zipper Kinase (DLK, MAP3K12) | Dual Leucine Zipper Kinase (DLK, MAP3K12) | Dual Leucine Zipper Kinase (DLK, MAP3K12) |
| Mechanism of Action | Inhibition of the DLK-JNK signaling cascade | Inhibition of the DLK-JNK signaling cascade | Inhibition of the DLK-JNK signaling cascade |
| Potency (Ki) | 0.5 nM[1] | 3 nM | Data not publicly available |
| In Vitro Efficacy (IC50, p-JNK) | 30 nM[1] | 195 nM (in HEK293 cells) | Data not publicly available |
| In Vitro Neuroprotection (EC50) | 107 nM (axon degeneration assay)[1] | 574 nM (axon degeneration assay) | Data not publicly available |
| In Vivo Efficacy (Effective Dose) | 1-5 mg/kg (epilepsy model)[2], 75 mg/kg (neuropathic pain model)[3][4] | 3, 7, 18 mg/kg (optic nerve crush model)[5], 15, 50 mg/kg (Alzheimer's model)[6] | Preclinical efficacy demonstrated in SOD1 mouse model[7] (specific doses not detailed) |
| In Vitro Toxicity | Neurotoxic at > 1 µM[1] | Data not publicly available | Data not publicly available |
| In Vivo Toxicity / Clinical Safety | No MTD or NOAEL publicly available | No MTD or NOAEL publicly available | Phase I clinical trial for ALS discontinued (B1498344) due to serious adverse events (thrombocytopenia, dysesthesia, optic ischemic neuropathy)[8][9][10][11] |
| Selectivity | >100-fold over MKK4/7, JNK1/2/3, MLK1/2/3 | >42-fold over LZK | Selective DLK inhibitor |
| Pharmacokinetics | Orally bioavailable, brain-penetrant[1] | CNS-penetrant[6] | Orally active, brain-penetrant |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: The DLK signaling pathway initiated by neuronal stress, leading to apoptosis, and its inhibition by this compound.
Caption: Experimental workflow for determining the therapeutic window of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's therapeutic window. Below are the standard protocols for the key experiments cited.
In Vitro Potency and Selectivity Assays
-
Kinase Inhibition Assay (Biochemical IC50 Determination):
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase (DLK) by 50%.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human DLK enzyme is incubated with a fluorescently labeled substrate peptide and ATP in a microplate well.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
A solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added to stop the reaction.
-
The plate is read on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
-
Kinase Selectivity Profiling:
-
Objective: To assess the inhibitor's activity against a broad panel of other kinases to determine its selectivity.
-
Methodology:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >200 kinases).
-
The percent inhibition for each kinase is determined.
-
For kinases showing significant inhibition (e.g., >50%), full IC50 dose-response curves are generated as described above.
-
-
In Vitro Neurotoxicity Assay
-
Neuronal Viability Assay:
-
Objective: To determine the concentration at which the inhibitor causes toxicity to cultured neurons.
-
Methodology:
-
Primary neurons (e.g., cortical or dorsal root ganglion neurons) are cultured in multi-well plates.
-
The inhibitor is added to the culture medium at a range of concentrations.
-
After a defined incubation period (e.g., 24-72 hours), cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
High-Content Imaging: Utilizes fluorescent dyes to simultaneously quantify live and dead cells and assess neuronal morphology.
-
-
The concentration that causes 50% cell death (TC50) is determined from the dose-response curve.
-
-
In Vivo Efficacy and Toxicology Studies
-
Animal Models of Neurodegeneration (Efficacy):
-
Objective: To evaluate the ability of the inhibitor to prevent or reverse disease-related phenotypes in a living organism.
-
Methodology (Example: Optic Nerve Crush Model):
-
A crush injury is induced in the optic nerve of anesthetized rodents.
-
The animals are treated with the inhibitor (e.g., this compound via oral gavage) or a vehicle control at various doses and schedules.
-
After a set period, the extent of retinal ganglion cell (RGC) survival is quantified through histological analysis of retinal flat mounts.
-
Functional outcomes can also be assessed using electroretinography (ERG).
-
A dose-response relationship is established to determine the minimal effective dose.
-
-
-
Maximum Tolerated Dose (MTD) Study (Toxicity):
-
Objective: To determine the highest dose of the inhibitor that can be administered without causing unacceptable toxicity.
-
Methodology:
-
The inhibitor is administered to healthy animals (typically rodents) at escalating doses.
-
Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Blood samples may be collected for hematology and clinical chemistry analysis.
-
At the end of the study, a full necropsy and histopathological examination of major organs are performed.
-
The MTD is defined as the highest dose that does not cause life-threatening toxicity or more than a 10% loss of body weight.
-
-
Conclusion
This compound emerges as a promising DLK inhibitor with a potentially wider therapeutic window compared to its predecessor, GDC-0134. The preclinical data indicate high potency and selectivity, with demonstrated efficacy in multiple in vivo models of neurological disorders at doses that are significantly lower than the concentrations found to be neurotoxic in vitro. The clinical failure of GDC-0134 due to safety concerns underscores the critical importance of a favorable therapeutic index for this class of inhibitors. While further in vivo toxicology studies are required to definitively establish the therapeutic index of this compound and GNE-8505, the current body of evidence positions this compound as a compelling candidate for continued investigation in the development of novel neuroprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GNE-8505 |CAS:1620574-24-4 Probechem Biochemicals [probechem.com]
- 7. als.org [als.org]
- 8. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for GNE-3511
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experimentation to the meticulous management of chemical waste. The proper disposal of compounds such as GNE-3511, a potent and selective dual leucine (B10760876) zipper kinase (DLK) inhibitor, is critical to protect personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste protocols.
This compound: Key Characteristics for Handling
A summary of this compound's relevant physical and chemical properties is crucial for safe handling and is detailed in the table below. This information, gathered from various chemical suppliers, informs the necessary precautions for its management.
| Property | Value | Source |
| Form | Solid | |
| Color | Yellow | |
| Solubility | DMSO: 20 mg/mL | [3] |
| Storage Temperature | 2-8°C | |
| Stability | ≥ 4 years (when stored at -20°C) | [3] |
| Stock Solution Stability | Up to 3 months at -20°C after reconstitution |
Experimental Protocol: Preparation of a this compound Stock Solution
To minimize waste, it is advisable to prepare stock solutions that can be aliquoted and stored for future use, avoiding repeated freeze-thaw cycles.[4]
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound solid.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution with a molecular weight of 440.49 g/mol , dissolve 4.4 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[4]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with most laboratory chemicals, must adhere to institutional and national hazardous waste regulations. The following steps provide a general framework for its proper disposal.
1. Waste Identification and Categorization:
-
All materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), should be treated as chemical waste.
2. Segregation of Waste:
-
It is crucial to segregate this compound waste from other waste streams.[5]
-
Halogenated and non-halogenated solvent wastes should be kept separate due to differences in disposal costs and methods.[6] Since this compound is often dissolved in DMSO (a non-halogenated solvent), this waste should be collected in a designated non-halogenated solvent waste container.
3. Proper Waste Containment:
-
Use chemically compatible and leak-proof containers for all this compound waste.[7][8]
-
Solid waste (e.g., contaminated gloves, paper towels) should be collected in a designated, lined container.
-
Liquid waste (e.g., unused stock solutions, contaminated solvents) should be collected in a clearly labeled, sealable container.
-
Sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.[5]
4. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name "this compound" and any solvents present.[8]
-
The accumulation start date should also be clearly marked on the label.[8]
5. Storage of Chemical Waste:
-
Store this compound waste in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure that incompatible chemicals are stored separately to prevent accidental reactions.[7][8]
-
Secondary containment should be used to prevent spills from reaching drains.[6]
6. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6][9] The rinsate from this process must be collected as hazardous waste.[9]
-
Before discarding the rinsed container, deface or remove all chemical labels.[6][9]
7. Spill Management:
-
In the event of a spill, immediately clean it up using appropriate absorbent materials.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[6][9]
8. Final Disposal:
-
The disposal of all hazardous waste, including this compound, must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][9]
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[6] Evaporation of chemical waste in a fume hood is also prohibited.[6][9]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and steps involved in the process.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling GNE-3511
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling GNE-3511. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required equipment varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.[1] - Gloves: Two pairs of nitrile gloves (double-gloving).[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Dedicated, disposable, or non-absorbent lab coat.[1] - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat.[1] - Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Handling and Disposal Workflow
A clear and concise operational plan is essential for the safe management of this compound within the laboratory. All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]
Experimental Protocols
Stock Solution Preparation
This compound is a solid that can be dissolved in DMSO to create a stock solution.[2][3]
-
Objective: To prepare a stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO)[2][3]
-
Appropriate vials for storage
-
-
Procedure:
-
Ensure all handling of the solid compound is performed in a chemical fume hood with appropriate PPE.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 20 mg/mL).[3]
-
Vortex or sonicate until the solid is completely dissolved.
-
-
Storage: Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C. For longer-term storage, -80°C is recommended.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[5] This includes contaminated gloves, wipes, and vials.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container.[5]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[5]
Note: All disposal must be in accordance with local, state, and federal regulations.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
